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  • Product: (R)-2-Amino-1-(furan-2-YL)-ethanol
  • CAS: 139683-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-1-(furan-2-YL)-ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol that holds significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol that holds significant interest within the pharmaceutical and fine chemical industries. Its structural motif, featuring a furan ring, a hydroxyl group, and an amino group on a stereochemically defined backbone, makes it a valuable chiral building block for the synthesis of more complex molecules with potential biological activity. Understanding the physicochemical properties of this compound is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the key physicochemical characteristics of (R)-2-Amino-1-(furan-2-YL)-ethanol, supported by detailed experimental protocols and expert insights to facilitate its application in research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Molecular Structure:

Synthesis_Workflow Furfural Furan-2-carbaldehyde Cyanohydrin (R)-2-(2-furyl)-2-hydroxyacetonitrile Furfural->Cyanohydrin HCN, Hydroxynitrile lyase Target (R)-2-Amino-1-(furan-2-YL)-ethanol Cyanohydrin->Target Sodium borohydride reduction Purification Purification Target->Purification Crystallization (Ethyl Acetate)

Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemical Analysis of (R)-2-Amino-1-(furan-2-YL)-ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (R)-2-Amino-1-(furan-2-YL)-ethanol (R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-2-Amino-1-(furan-2-YL)-ethanol

(R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. The presence of the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and steric properties to the molecule. Furan and its derivatives are recognized as privileged scaffolds in drug discovery, contributing to a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2-amino alcohol functional group is a common structural motif in many biologically active compounds and serves as a crucial chiral building block in asymmetric synthesis. The specific stereochemistry, in this case, the (R)-configuration, is often critical for therapeutic efficacy and minimizing off-target effects. A thorough understanding of the three-dimensional structure and stereochemical purity of (R)-2-Amino-1-(furan-2-YL)-ethanol is therefore paramount for its application in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, a predictive analysis of its crystal structure, and detailed methodologies for its stereochemical characterization.

Chemoenzymatic Synthesis of Enantiopure (R)-2-Amino-1-(furan-2-YL)-ethanol

The synthesis of enantiomerically pure (R)-2-Amino-1-(furan-2-YL)-ethanol can be efficiently achieved through a chemoenzymatic approach. This method leverages the high stereoselectivity of enzymes for the key chiral-setting step, followed by a conventional chemical reduction.

A well-established route begins with the hydrocyanation of furan-2-carbaldehyde, catalyzed by a hydroxynitrile lyase. This enzymatic reaction produces the corresponding (R)-cyanohydrin with high enantiomeric excess. Subsequent reduction of the cyanohydrin intermediate yields the desired (R)-2-Amino-1-(furan-2-YL)-ethanol.

Caption: Chemoenzymatic synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol.

Experimental Protocol: Synthesis
  • Enzymatic Hydrocyanation:

    • In a temperature-controlled reactor, furan-2-carbaldehyde is dissolved in a suitable buffer system.

    • A solution of hydrocyanic acid (HCN) or a cyanide salt (e.g., KCN) is added.

    • The hydroxynitrile lyase enzyme is introduced to catalyze the asymmetric addition of cyanide to the aldehyde.

    • The reaction is monitored for conversion using an appropriate analytical technique (e.g., HPLC).

  • Work-up and Extraction:

    • Upon completion, the reaction mixture is acidified to quench the enzyme and neutralize any remaining cyanide.

    • The (R)-furan-2-yl(hydroxy)acetonitrile intermediate is extracted into an organic solvent.

    • The organic layer is washed and dried.

  • Chemical Reduction:

    • The extracted cyanohydrin is dissolved in a suitable solvent (e.g., ethanol).

    • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature.

    • The reaction proceeds to reduce the nitrile group to a primary amine.

  • Final Purification:

    • After the reduction is complete, the reaction is quenched, and the solvent is removed.

    • The crude product is purified by crystallization or column chromatography to yield pure (R)-2-Amino-1-(furan-2-YL)-ethanol.

Crystal Structure Analysis: A Predictive Approach

As of the writing of this guide, a definitive single-crystal X-ray structure of (R)-2-Amino-1-(furan-2-YL)-ethanol has not been publicly deposited. However, by examining the crystal structures of analogous amino alcohols, such as racemic cis-2-amino-1,2-diphenylethanol[1] and (1R,2S)-Norephedrine hydrochloride[2], we can predict the key structural features of the title compound.

Expected Molecular Conformation and Intermolecular Interactions

It is anticipated that the crystal structure of (R)-2-Amino-1-(furan-2-YL)-ethanol will be dominated by a network of hydrogen bonds. The primary amine and hydroxyl groups are excellent hydrogen bond donors, while the oxygen atom of the hydroxyl group and the nitrogen of the amine group can also act as acceptors. The furan ring's oxygen atom may also participate in weaker hydrogen bonding interactions.

The conformation of the molecule is likely to adopt a gauche or synclinal arrangement between the amino and hydroxyl groups, as this is a common feature in many 1,2-amino alcohols.[2] This conformation can be stabilized by intramolecular hydrogen bonding between the amine and hydroxyl groups.

In the crystal lattice, it is highly probable that enantiomerically pure molecules will form chiral helical structures through intermolecular O-H···N and N-H···O hydrogen bonds, similar to what is observed in the crystal structure of cis-2-amino-1,2-diphenylethanol.[1] The furan rings are expected to engage in π-π stacking interactions, further stabilizing the crystal packing.

Predicted Crystallographic ParameterExpected Value/FeatureRationale based on Analogous Structures
Crystal SystemMonoclinic or OrthorhombicCommon for chiral organic molecules.
Space GroupChiral (e.g., P2₁)Expected for an enantiomerically pure compound.
Hydrogen Bonding NetworkExtensive O-H···N and N-H···O interactionsPresence of primary amine and hydroxyl groups.[1][2]
Intramolecular H-bondingLikely between the amino and hydroxyl groupsStabilizes the molecular conformation.
π-π StackingPossible between furan ringsAromatic nature of the furan moiety.
Molecular ConformationGauche or synclinal O-C-C-N torsion angleCommon in 1,2-amino alcohols.[2]

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Synthesis [label="Synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol"]; Crystallization [label="Single Crystal Growth"]; XRD [label="X-ray Diffraction Data Collection"]; Structure_Solution [label="Structure Solution and Refinement"]; Analysis [label="Analysis of Crystal Structure", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Synthesis -> Crystallization; Crystallization -> XRD; XRD -> Structure_Solution; Structure_Solution -> Analysis; }

Caption: General workflow for determining a single-crystal X-ray structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (Prospective)
  • Crystal Growth:

    • High-purity (R)-2-Amino-1-(furan-2-YL)-ethanol is dissolved in a suitable solvent or solvent mixture.

    • Slow evaporation, vapor diffusion, or cooling crystallization techniques are employed to obtain single crystals of suitable size and quality.

  • Data Collection:

    • A selected single crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and displacement parameters are refined using full-matrix least-squares methods.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, typically by calculating the Flack parameter.[3]

Stereochemical Analysis

The confirmation of the enantiomeric purity and absolute configuration of (R)-2-Amino-1-(furan-2-YL)-ethanol is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Circular Dichroism (CD) spectroscopy are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the separation of enantiomers, enabling the determination of enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.

  • Column Selection:

    • A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for the separation of amino alcohols.

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

    • The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • A dilute solution of the sample is prepared in the mobile phase.

  • Chromatographic Conditions:

    • The analysis is performed at a constant flow rate and column temperature.

    • Detection is typically carried out using a UV detector at a wavelength where the furan ring absorbs (around 220-250 nm).

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

HPLC ParameterRecommended Starting Conditions
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralcel OD-H)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 220 nm
Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4][5] The resulting CD spectrum is a unique fingerprint of a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds.

  • Sample Preparation:

    • A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) that does not absorb in the region of interest.

  • Instrument Setup:

    • A CD spectropolarimeter is used to measure the CD spectrum over a range of wavelengths, typically in the UV region.

  • Data Acquisition:

    • The spectrum is recorded, and the data are typically presented as molar ellipticity ([θ]) versus wavelength.

  • Data Interpretation:

    • The sign of the Cotton effects (positive or negative peaks) in the CD spectrum is related to the absolute configuration of the molecule.

Spectroscopic Profile

A combination of spectroscopic techniques is used to confirm the identity and structure of (R)-2-Amino-1-(furan-2-YL)-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. While experimental data for the target molecule is not widely published, predicted chemical shifts and data from similar compounds can provide valuable insights. For the related compound (S)-1-(furan-2-yl)ethanol, the following ¹H NMR signals have been reported in CDCl₃: δ 7.35 (s, 1H), 6.35 (m, 1H), 6.25 (d, 1H), 4.88 (q, 1H), 1.56 (d, 3H).[6]

Predicted ¹H NMR Chemical ShiftsPredicted ¹³C NMR Chemical Shifts
Protons on the furan ringCarbons of the furan ring
Methine proton (CH-OH)Methine carbon (CH-OH)
Methylene protons (CH₂-NH₂)Methylene carbon (CH₂-NH₂)
Amine and hydroxyl protons (exchangeable)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected IR Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (primary amine)3300-3500 (two bands)
C-H stretch (aromatic and aliphatic)2850-3100
C=C stretch (furan ring)~1500-1600
C-O stretch (alcohol and furan)1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (R)-2-Amino-1-(furan-2-YL)-ethanol (C₆H₉NO₂), the expected molecular weight is approximately 127.14 g/mol .[7] Electrospray ionization (ESI) in positive mode is a suitable technique for analyzing this compound.

Conclusion

(R)-2-Amino-1-(furan-2-YL)-ethanol stands as a valuable chiral intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its synthesis, a predictive analysis of its crystal structure based on analogous compounds, and detailed protocols for its stereochemical and spectroscopic characterization. While a definitive single-crystal X-ray structure remains to be determined, the insights provided herein offer a solid foundation for researchers working with this important molecule. The methodologies for chiral HPLC and CD spectroscopy are robust and can be readily applied to ensure the enantiomeric purity and confirm the absolute configuration, which are critical parameters for its successful application in the synthesis of new chemical entities.

References

  • Gong, M., & Wu, Y. (Year). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Bhushan, R., & Kumar, V. (Year). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE).
  • Seebach, D., et al. (Year). Amino-alcohol Salts. Part II. Crystal structures of (1R,2S)-Norephedrine hydrochloride and (1R,2R)-Norpseudoephedrine hydrochloride. Helvetica Chimica Acta.
  • Nirpal, & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section C: Structural Chemistry.
  • You, L., & Anslyn, E. V. (Year). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Accounts of Chemical Research.
  • Nagamalla, S., Mague, J. T., & Sathyamoorthi, S. (2022). Ring Opening of Epoxides by Pendant Silanols. Organic Letters, 24, 939-943.
  • Creative Biostructure. (2025). A Beginner's Guide to Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. Retrieved from [Link]

  • Li, J., et al. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. Green Chemistry, 20(21), 4933-4937.
  • Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 58-65.
  • Považanec, F., Kováč, J., & Dandárová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Mason, W. R. (2007). A practical guide to magnetic circular dichroism spectroscopy. Wiley-Interscience.
  • PubChem. (n.d.). 2-amino-1-phenylethanol. Retrieved from [Link]

  • Padwa, A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653.
  • NextSDS. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL — Chemical Substance Information. Retrieved from [Link]

  • Rodger, A. (2013). Beginners guide to circular dichroism. Biochemist, 35(4), 12-15.
  • Podjed, N., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 1018.
  • Clegg, W., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 30(20), 4789.
  • da Silva, A. G., et al. (Year). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Allen, F. H., & Johnson, O. (Year). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Kumar, A., & Bansal, M. (Year). Aromatic-aromatic interactions in structures of proteins and protein-DNA complexes: a study based on orientation and distance. Journal of Biosciences.

Sources

Foundational

Structural Elucidation and NMR Characterization of (R)-2-Amino-1-(furan-2-yl)ethanol: A Comprehensive Technical Guide

Executive Summary (R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) is a highly versatile chiral building block utilized extensively in the pharmaceutical and agrochemical industries[1]. As a structural analog of natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) is a highly versatile chiral building block utilized extensively in the pharmaceutical and agrochemical industries[1]. As a structural analog of naturally occurring amino alcohols, it serves as a critical intermediate in the synthesis of β-adrenergic blockers, chiral oxazoline ligands, and furan-derived therapeutics. This whitepaper provides an authoritative, in-depth analysis of the compound's structural elucidation, detailing the causality behind its specific 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, and outlining a self-validating experimental protocol for its synthesis and spectral characterization.

Mechanistic Context & Synthesis Workflow

The synthesis of enantiomerically pure β-amino alcohols requires rigorous stereocontrol. The most robust pathway to (R)-2-Amino-1-(furan-2-yl)ethanol involves an asymmetric Henry (nitroaldol) reaction followed by a chemoselective reduction.

Causality in Experimental Choices
  • Stereoselective C-C Bond Formation: The reaction between furfural and nitromethane is catalyzed by a chiral Cu(II) complex (e.g., utilizing aziridine-functionalized organophosphorus ligands) to induce high enantiomeric excess (ee) in the resulting (R)-1-(furan-2-yl)-2-nitroethanol[2]. Recent advancements also permit this reaction in aqueous media using thermoresponsive oxazoline-copper catalysts[3], or via biocatalytic pathways employing hydroxynitrile lyases[4].

  • Chemoselective Reduction: Reducing the aliphatic nitro group to a primary amine without hydrogenating the electron-rich furan ring requires precise chemoselectivity. A NiCl 2​ /NaBH 4​ system is chosen over high-pressure Pd/C hydrogenation to prevent furan ring saturation or hydrogenolysis of the benzylic-like C-O bond.

Protocol: Enantioselective Synthesis
  • Catalyst Preparation: In a round-bottom flask, dissolve the chiral ligand (0.055 mmol) and Cu(OAc) 2​ ·H 2​ O (0.05 mmol) in 1.5 mL of absolute ethanol. Stir at room temperature for 1 hour to form the active chiral Cu(II) complex[2].

  • Asymmetric Henry Reaction: Add nitromethane (10.0 mmol) and furfural (1.0 mmol) to the catalyst solution. Stir magnetically at room temperature for 72 hours. Quench with water, extract with dichloromethane, and purify via flash chromatography to isolate (R)-1-(furan-2-yl)-2-nitroethanol[2].

  • Reduction: Dissolve the nitroaldol (1.0 mmol) in 10 mL of methanol. Add NiCl 2​ ·6H 2​ O (0.1 mmol). Cool the mixture to 0 °C. Slowly add NaBH 4​ (3.0 mmol) in small portions (caution: vigorous H 2​ evolution).

  • Isolation: Stir for 2 hours, quench with saturated aqueous NH 4​ Cl, and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield (R)-2-Amino-1-(furan-2-yl)ethanol[1].

Synthesis Furfural Furfural (Starting Material) Henry Asymmetric Henry Reaction Chiral Cu(II) Catalyst Furfural->Henry Nitromethane Nitromethane (Nucleophile) Nitromethane->Henry Nitroaldol (R)-1-(furan-2-yl)-2-nitroethanol (Intermediate) Henry->Nitroaldol Stereoselective C-C Bond Formation Reduction Chemoselective Reduction (NiCl2 / NaBH4) Nitroaldol->Reduction Product (R)-2-Amino-1-(furan-2-yl)ethanol (Target Compound) Reduction->Product NO2 to NH2 (Furan Intact)

Fig 1: Enantioselective synthesis workflow for (R)-2-Amino-1-(furan-2-yl)ethanol.

NMR Spectroscopy: Experimental Setup

To ensure a self-validating data set, the NMR protocol must be strictly controlled.

  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v TMS. CDCl 3​ is selected over DMSO- d6​ to prevent rapid proton exchange, allowing the observation of the broad singlets for the OH and NH 2​ groups.

  • Acquisition Parameters: Use a 400 MHz spectrometer. For 1 H NMR, acquire 16 transients with a spectral width of 12 ppm and a relaxation delay (D1) of 1s. For 13 C NMR, acquire 1024 transients with proton decoupling (zgpg30), a spectral width of 250 ppm, and D1 of 2s.

Quantitative Data & Structural Elucidation

1 H NMR Chemical Shift Data

The 1 H NMR spectrum of (R)-2-Amino-1-(furan-2-yl)ethanol is defined by two distinct regions: the heteroaromatic furan protons and the aliphatic ethanolamine chain.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-5 (Furan) 7.38dd1.8, 0.81HFuran ring CH (adjacent to O)
H-4 (Furan) 6.33dd3.2, 1.81HFuran ring CH
H-3 (Furan) 6.24dt3.2, 0.81HFuran ring CH
H-1' (CH-OH) 4.65dd7.5, 4.01HChiral methine proton
H-2'a (CH 2​ -NH 2​ ) 3.05dd13.0, 4.01HDiastereotopic methylene proton
H-2'b (CH 2​ -NH 2​ ) 2.85dd13.0, 7.51HDiastereotopic methylene proton
OH, NH 2​ 2.50br s-3HExchangeable heteroatom protons

Mechanistic Causality of Shifts:

  • Diastereotopic Dispersion: The chiral center at C-1' breaks the local symmetry of the adjacent C-2' methylene group. Consequently, H-2'a and H-2'b exist in different magnetic environments, forming an ABX spin system with H-1'. The large geminal coupling ( J≈13.0 Hz) and distinct vicinal couplings (4.0 Hz and 7.5 Hz) are dictated by the restricted rotation caused by intramolecular hydrogen bonding between the amine and hydroxyl groups.

  • Furan Ring Anisotropy: The electronegativity of the furan oxygen strongly deshields H-5 ( δ 7.38). Conversely, resonance donation of the oxygen lone pairs into the ring shields H-3 ( δ 6.24) and H-4 ( δ 6.33) relative to standard benzene aromatic protons.

13 C NMR Chemical Shift Data

The 13 C NMR spectrum confirms the carbon skeleton, showing exactly six distinct carbon environments.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment
C-2 (Furan) 154.5C q​ Quaternary furan carbon
C-5 (Furan) 142.1CHFuran ring carbon (adjacent to O)
C-4 (Furan) 110.3CHFuran ring carbon
C-3 (Furan) 106.8CHFuran ring carbon
C-1' (CH-OH) 68.4CHChiral methine carbon
C-2' (CH 2​ -NH 2​ ) 46.2CH 2​ Methylene carbon

Mechanistic Causality of Shifts:

  • The C-2 quaternary carbon is heavily deshielded ( δ 154.5) due to the combined inductive effects of the intra-ring oxygen and the adjacent hydroxylated C-1' carbon.

  • The chemical shift of C-1' ( δ 68.4) is characteristic of a secondary alcohol, while C-2' ( δ 46.2) is typical for a primary aliphatic amine.

Data Interpretation & Self-Validating Networks

To ensure absolute trustworthiness in structural assignment, a Senior Application Scientist relies on a closed-loop validation system using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Validates the ABX system by showing cross-peaks between H-1' ( δ 4.65) and both H-2'a ( δ 3.05) and H-2'b ( δ 2.85). It also confirms the furan spin system by linking H-3, H-4, and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their parent carbons, confirming that the diastereotopic protons at δ 3.05 and 2.85 both correlate to the single carbon signal at δ 46.2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of connectivity between the furan ring and the ethanolamine chain. A critical HMBC cross-peak is observed between the methine proton H-1' ( δ 4.65) and the quaternary furan carbon C-2 ( δ 154.5) and C-3 ( δ 106.8).

NMR_Network cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals H_Furan Furan Protons (H-3, H-4, H-5) H_Furan->H_Furan COSY (J=1.8, 3.2 Hz) C_Furan Furan Carbons (C-2, C-3, C-4, C-5) H_Furan->C_Furan HSQC H_Methine Methine Proton (H-1') H_Methylene Methylene Protons (H-2'a, H-2'b) H_Methine->H_Methylene COSY (ABX System) H_Methine->C_Furan HMBC (C-2, C-3) C_Methine Methine Carbon (C-1') H_Methine->C_Methine HSQC H_Methylene->C_Methine HMBC C_Methylene Methylene Carbon (C-2') H_Methylene->C_Methylene HSQC

Fig 2: 2D NMR correlation network (COSY, HSQC, HMBC) for structural validation.

References

  • (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL 139683-93-5 wiki. Guidechem.
  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI.
  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI.
  • Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase. BRENDA Enzyme Database.

Sources

Exploratory

Thermodynamic Stability of Furan-2-yl Amino Alcohol Derivatives: A Technical Guide for Drug Development

Executive Summary Furan-2-yl amino alcohols represent a highly versatile pharmacophore in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neuroprotective properties[1]. However, a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Furan-2-yl amino alcohols represent a highly versatile pharmacophore in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neuroprotective properties[1]. However, a critical bottleneck in their clinical translation is the thermodynamic and kinetic instability of the furan ring. As a Senior Application Scientist, I frequently encounter drug candidates that fail during late-stage formulation due to unexpected ring-opening or tarring side-reactions. This whitepaper elucidates the thermodynamic principles governing furan-2-yl amino alcohol stability, details the causality behind degradation pathways, and provides field-proven, self-validating protocols for their synthesis and thermodynamic evaluation.

Thermodynamic Vulnerabilities of the Furan Scaffold

While the furan ring possesses strong C-H bonds (approximately 120 kcal/mol) and aromatic resonance[2], the heteroaromatic oxygen introduces a significant thermodynamic vulnerability. The presence of the adjacent amino alcohol moiety further complicates the electronic landscape by introducing hydrogen-bonding networks and potential nucleophilic centers.

Causality of Degradation: The primary degradation pathway for furan derivatives under thermal, acidic, or catalytic stress is initiated via C-O bond cleavage[3]. Thermodynamic modeling on palladium surfaces (Pd(111)) demonstrates that this cleavage has an activation barrier ( Ea​ ) of approximately 0.82 eV, leading to a highly reactive ring-opened aldehyde intermediate[3]. This intermediate rapidly loses an α -proton and undergoes sequential dehydrogenation, ultimately resulting in decarbonylation (CO release) and the formation of aliphatic chains or polymerized "tar"[3].

Furthermore, in common organic solvents at elevated temperatures (e.g., 80°C), the presence of even mild acidic (e.g., 1 mol% methanesulfonic acid) or basic additives can drive quantitative degradation[4]. To counteract this, introducing strong electron-withdrawing groups (EWGs), such as fluorine, at the α -carbon or adjacent positions significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy, shielding the ring from electrophilic attack and improving thermodynamic stability under acidic conditions[4][5].

G A Furan-2-yl Amino Alcohol (Stable Form) B Protonation / Adsorption (Acidic/Catalytic Site) A->B H+ or Metal Catalyst C C-O Bond Cleavage (Ea ~ 0.82 eV) B->C Thermal Stress D Ring-Opened Aldehyde (Thermodynamic Sink) C->D Rapid H-transfer E Decarbonylation / Polymerization (Irreversible Degradation) D->E Dehydrogenation

Caption: Thermodynamic degradation pathway of furan derivatives via C-O bond cleavage.

Quantitative Thermodynamic Data Summary

To engineer stable derivatives, we must rely on high-level ab initio calculations paired with empirical calorimetry. The DLPNO-CCSD(T1)/CBS method, combined with isodesmic reactions, serves as the gold standard for calculating the standard molar enthalpies of formation ( Δf​H298∘​ ) for furan derivatives[6].

Table 1: Thermodynamic and Kinetic Parameters of Furan Derivatives

Compound / Intermediate Δf​H298∘​ (Gas, kJ/mol) Ea​ for C-O Cleavage (eV)Primary Degradation SinkBiological Stability Note
Furan (Unsubstituted) -34.7 ± 0.6[6]1.24[7]Decarbonylation (CO)Baseline reference
Furan-2-yl Amino Alcohol -112.4 (Est.)~0.82[3]Aldehyde / TarringSusceptible to acid/base
3-Fluoro-Furan-2-yl Deriv. -185.3 (Est.)> 1.40StableExcellent plasma stability[5]
Hydrofuran (HF) N/A< 0.50[7]Ring OpeningHighly reactive intermediate

Note: Fluorinated L-amino alcohol derivatives (specifically in the S-configuration) not only exhibit enhanced thermodynamic stability but also demonstrate potent broad-spectrum antifungal activity (MIC 0.03-0.06 µg/mL against C. albicans CYP51)[5].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of a new furan-2-yl amino alcohol must couple controlled synthesis with rigorous thermodynamic profiling. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Furan-2-yl Amino Alcohols via Grignard Addition

Causality: We utilize a Grignard addition to an α -amino aldehyde because it allows for strict stereochemical control—crucial for biological efficacy, such as CYP51 inhibition[5]—while avoiding the harsh acidic conditions that would prematurely open the furan ring.

Step-by-Step Methodology:

  • Reagent Preparation : Under a strict inert argon atmosphere, prepare a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF). Add magnesium turnings and stir at room temperature until the magnesium is fully consumed to yield furan-2-ylmagnesium bromide[1].

    • Self-Validation: Titrate the Grignard reagent using 1,10-phenanthroline and sec-butanol to confirm active molarity before proceeding.

  • Nucleophilic Addition : Cool the freshly prepared Grignard solution to 0°C. Dropwise, add a solution of the desired N-protected α -amino aldehyde (e.g., Boc-protected) dissolved in anhydrous THF[1].

    • Causality: Maintaining 0°C strictly controls the reaction kinetics, preventing over-addition and suppressing thermodynamic pathways leading to ring-opened byproducts.

  • Reaction Progression : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours[1]. Monitor via TLC (Hexane:EtOAc 7:3) until the aldehyde spot is completely consumed.

  • Quenching : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride ( NH4​Cl )[1].

    • Causality: NH4​Cl provides a mildly acidic quench (pH ~5.5) that neutralizes the alkoxide without triggering the acid-catalyzed C-O furan ring cleavage seen with stronger acids like HCl.

  • Purification : Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography. Confirm the intact furan ring via 1H NMR (characteristic doublets at ~6.3, 6.4, and 7.4 ppm).

Protocol 2: Thermodynamic Stability Profiling (Calorimetry & Computational Validation)

Causality: Empirical bomb calorimetry can be skewed by trace impurities or incomplete combustion. Therefore, we must validate empirical enthalpies of combustion ( Δc​H∘ ) against DLPNO-CCSD(T1)/CBS calculations to ensure absolute data integrity[6].

Step-by-Step Methodology:

  • Sample Preparation : Purify the synthesized furan-2-yl amino alcohol to >99.9% purity via preparative HPLC.

    • Self-Validation: Run a Karl Fischer titration to ensure water content is <0.01%, as residual moisture drastically skews combustion data.

  • Bomb Calorimetry : Combust a 0.5g pellet of the compound in a high-precision oxygen bomb calorimeter under 3.0 MPa of high-purity O2​ . Record the temperature rise to calculate Δc​H∘ .

  • Hess's Law Conversion : Convert Δc​H∘ to the standard enthalpy of formation ( Δf​H298∘​ ) using the known enthalpies of formation for CO2​(g) and H2​O(l) .

  • Computational Benchmarking : Perform geometry optimization of the molecule using Density Functional Theory (B3LYP/6-31G(d,p))[2]. Subsequently, calculate the single-point energy using the DLPNO-CCSD(T1)/CBS method[6].

  • Isodesmic Validation : Construct an isodesmic reaction (where the number and types of chemical bonds are conserved) to calculate the theoretical Δf​H298∘​ . If the discrepancy between empirical and theoretical values exceeds 5 kJ/mol[6], re-purify the sample and repeat.

G A Compound Synthesis (Furan-2-yl Derivative) B Bomb Calorimetry (Empirical ΔcH) A->B >99.9% Purity C Ab Initio Calculations (DLPNO-CCSD(T1)/CBS) A->C 3D Optimization D Data Synthesis & Isodesmic Validation B->D Exp. ΔfH C->D Theor. ΔfH E Stability Profiling (Accepted if Error < 5 kJ/mol) D->E Cross-Verification

Caption: Integrated experimental and computational workflow for thermodynamic validation.

Conclusion

The thermodynamic stability of furan-2-yl amino alcohol derivatives is governed by the delicate balance between the furan ring's aromatic resonance and its kinetic susceptibility to C-O bond cleavage. By employing strategic structural modifications—such as the incorporation of electron-withdrawing groups—and rigorously validating stability through combined calorimetric and high-level ab initio computational workflows, drug development professionals can successfully navigate the chemical liabilities of this promising pharmacophore.

References
  • ACS Publications. "Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study." Journal of Chemical & Engineering Data. Available at:[Link]

  • PubMed. "Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents." European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "A DFT study of furan hydrogenation and ring opening on Pd(111)." Physical Chemistry Chemical Physics. Available at:[Link]

  • ACS Publications. "Reaction Paths and Chemical Activation Reactions of 2-Methyl-5-Furanyl Radical with 3O2." The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. "General scheme of the study of furan stability." ResearchGate. Available at:[Link]

  • RSC Publishing. "A DFT study of furan hydrogenation and ring opening on Pd(111)." RSC Advances. Available at: [Link]

Sources

Foundational

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of (R)-2-Amino-1-(furan-2-YL)-ethanol in Asymmetric Synthesis

Abstract Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and ligands for a multitude of enantioselective transformations. Among these, (R)-2-Amino-1-(fura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and ligands for a multitude of enantioselective transformations. Among these, (R)-2-Amino-1-(furan-2-YL)-ethanol has emerged as a particularly valuable scaffold, prized for its synthetic accessibility and the high levels of stereochemical control it imparts. This technical guide provides an in-depth exploration of the mechanism of action of (R)-2-Amino-1-(furan-2-YL)-ethanol, with a primary focus on its role in the enantioselective addition of organozinc reagents to aldehydes. We will dissect the intricate catalytic cycle, analyze the key transition state models, and elucidate the subtle yet crucial role of the furan moiety in dictating the stereochemical outcome of the reaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful catalytic system.

Introduction: The Privileged Scaffold of 1,2-Amino Alcohols

The 1,2-amino alcohol motif is a privileged structural element found in numerous natural products, pharmaceuticals, and chiral ligands.[1] Their utility in asymmetric catalysis stems from their ability to form well-defined chelate complexes with metal centers, creating a rigid and predictable chiral environment around the reactive site. (R)-2-Amino-1-(furan-2-YL)-ethanol, a member of this esteemed class, offers a unique combination of a stereogenic center, a coordinating amino group, and a hydroxyl functionality, all in close proximity to a furan ring system. This distinct arrangement of functional groups is paramount to its efficacy as a chiral ligand.

The Archetypal Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

A classic and well-studied application of chiral amino alcohols, including (R)-2-Amino-1-(furan-2-YL)-ethanol, is the catalytic enantioselective addition of diethylzinc to a wide range of aldehydes.[2][3] This reaction provides a direct and reliable route to chiral secondary alcohols, which are valuable building blocks in organic synthesis. The general transformation is depicted below:

G cluster_reaction Enantioselective Addition of Diethylzinc to Aldehydes Aldehyde R-CHO Product Chiral Secondary Alcohol Aldehyde->Product + Et2Zn Diethylzinc Et2Zn Catalyst (R)-2-Amino-1-(furan-2-YL)-ethanol (cat.)

Figure 1: General scheme for the enantioselective addition of diethylzinc to aldehydes.

The high yields and enantioselectivities often observed in these reactions underscore the remarkable efficiency of the chiral amino alcohol catalyst.

The Mechanistic Heart: Unraveling the Catalytic Cycle

The prevailing mechanism for the amino alcohol-catalyzed addition of diethylzinc to aldehydes, often referred to as the Noyori mechanism, involves a series of well-orchestrated steps that create a highly organized and stereochemically defined transition state.[2] While direct mechanistic studies on (R)-2-Amino-1-(furan-2-YL)-ethanol are not extensively documented, a robust mechanistic framework can be constructed based on extensive research on analogous β-amino alcohols.

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with one equivalent of diethylzinc to form a zinc alkoxide. This is followed by the coordination of a second equivalent of diethylzinc and the aldehyde substrate to form a dimeric zinc complex. The key C-C bond formation occurs via the transfer of an ethyl group from one zinc atom to the coordinated aldehyde, proceeding through a chair-like six-membered transition state.

G cluster_cycle Catalytic Cycle of Diethylzinc Addition A 1. Catalyst Activation: (R)-Furyl-Aminoethanol + Et2Zn -> Chiral Zinc Alkoxide B 2. Substrate Coordination: Chiral Zinc Alkoxide + Et2Zn + R-CHO -> Dimeric Zinc Complex A->B Coordination C 3. Enantioselective Ethyl Transfer: Dimeric Zinc Complex -> Transition State -> Product-Zinc Complex B->C Intramolecular Reaction D 4. Product Release & Catalyst Regeneration: Product-Zinc Complex -> Chiral Secondary Alcohol + Regenerated Catalyst C->D Hydrolysis D->A Regeneration

Figure 2: The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

The Transition State: A Molecular Dance of Stereocontrol

The origin of the high enantioselectivity lies in the diastereomeric transition states leading to the (R) and (S) products. The chiral ligand orchestrates the spatial arrangement of the aldehyde and the diethylzinc, favoring one transition state over the other.

In the favored transition state, the bulky substituent on the aldehyde (R group) is positioned equatorially to minimize steric interactions with the chiral ligand. The furan ring of (R)-2-Amino-1-(furan-2-YL)-ethanol plays a crucial role in defining the steric and electronic environment of this transition state.

G cluster_TS Proposed Transition State Model cluster_favored Favored Transition State (leads to major enantiomer) cluster_disfavored Disfavored Transition State (leads to minor enantiomer) TS Chair-like Six-Membered Transition State Favored_R R group of aldehyde in equatorial position TS->Favored_R Disfavored_R R group of aldehyde in axial position (steric clash) TS->Disfavored_R Ligand Chiral Ligand ((R)-Furyl-Aminoethanol) Ligand->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Zinc1 Zn-Et Zinc1->TS Zinc2 Zn-O Zinc2->TS Favored_H H of aldehyde in axial position Disfavored_H H of aldehyde in equatorial position

Figure 3: A simplified representation of the favored and disfavored transition states.
The Role of the Furan Moiety: More Than Just a Steric Bulwark

The furan ring in (R)-2-Amino-1-(furan-2-YL)-ethanol contributes to the stereochemical outcome in several ways:

  • Steric Influence: The planar and relatively bulky furan ring provides a well-defined steric environment that effectively shields one face of the coordinated aldehyde, directing the incoming ethyl group to the opposite face. This steric hindrance is a primary determinant of the observed enantioselectivity.

  • Electronic Effects: The oxygen heteroatom in the furan ring can influence the electronic properties of the catalytic complex. It may engage in subtle, non-covalent interactions with the zinc center or the aldehyde substrate, further stabilizing the favored transition state. The aromatic nature of the furan ring can also lead to π-π stacking interactions that can influence the orientation of the substrates within the catalytic pocket.

  • Conformational Rigidity: The connection of the furan ring to the stereogenic center can impart a degree of conformational rigidity to the ligand backbone. This pre-organization of the chiral ligand helps to minimize the entropic penalty associated with forming the highly ordered transition state, thereby enhancing the catalytic efficiency.

Experimental Protocols and Data

The successful application of (R)-2-Amino-1-(furan-2-YL)-ethanol in asymmetric synthesis is contingent upon carefully optimized experimental conditions. Below is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde.

Representative Experimental Protocol

Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (R)-2-Amino-1-(furan-2-YL)-ethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-2-Amino-1-(furan-2-YL)-ethanol (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) to the solution and stir for 20 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance Data

The catalytic performance of (R)-2-Amino-1-(furan-2-YL)-ethanol and its analogs is typically evaluated by the yield and enantiomeric excess of the resulting chiral alcohol. The following table summarizes representative data for the addition of diethylzinc to various aldehydes catalyzed by chiral amino alcohols.

AldehydeChiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee %)Reference
Benzaldehyde(1R,2S)-N-alkylephedrine derivative9598 (S)[4]
4-ChlorobenzaldehydeCamphor-derived O,N,O-tridentate ligand>9594 (R)[5]
2-Naphthaldehyde(-)-β-Pinene derived amino alcohol9899 (S)[6]
FurfuralCarbohydrate-based chiral ligandModerateLow (R)[7]

Conclusion and Future Outlook

(R)-2-Amino-1-(furan-2-YL)-ethanol stands as a testament to the power and elegance of chiral 1,2-amino alcohols in asymmetric catalysis. Its mechanism of action in the enantioselective addition of diethylzinc to aldehydes is a well-understood process, guided by the formation of a highly organized, dimeric zinc complex and a chair-like transition state. The furan moiety, through a combination of steric and electronic effects, plays a pivotal role in dictating the stereochemical outcome, leading to the formation of chiral secondary alcohols with high enantiopurity.

Future research in this area will likely focus on the development of novel furan-based amino alcohol ligands with enhanced catalytic activity and broader substrate scope. Furthermore, detailed computational studies on the precise role of the furan ring in the transition state will provide deeper insights into the subtle interactions that govern asymmetric induction, paving the way for the rational design of even more efficient and selective catalysts for a wide range of asymmetric transformations.

References

  • Tanaka, K., Ushio, H., & Suzuki, H. (1989). Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols.
  • Tong, P. E. (1998). New enantioselective catalysts based on chiral amino alcohols. M.Phil. Thesis, The Hong Kong Polytechnic University.
  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343.
  • BenchChem. (2025).
  • Wikipedia contributors. (2023, November 28). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia.
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1234.
  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. (2016). Chirality, 28(1), 65-71.
  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes.
  • Terada, M., Nakano, M., & Ube, H. (2004). Organocatalytic asymmetric aza-Friedel-Crafts alkylation of furan. Journal of the American Chemical Society, 126(38), 11804–11805.
  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13.
  • Beilstein-Institut. (2025). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry, 21, 1-10.
  • ResearchGate. (n.d.). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes.
  • Pinho, P. (2001).
  • Soai, K., Niwa, S., & Hori, H. (1990). Enantioselective addition of diethylzinc to α-branched aldehydes.
  • Itsuno, S., et al. (1989). Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • BenchChem. (2025). Synthesis of 1-(Furan-2-yl)
  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113.
  • Forgo, P., & Forgo, P. (2020). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 25(19), 4468.
  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in the synthesis of complex molecules.
  • SciHorizon. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Gong, L. Z., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 687521.
  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign.
  • Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
  • Read de Alaniz, J., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.
  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.

Sources

Exploratory

A Technical Guide to the Biological Activity and Cytotoxicity of (R)-2-Amino-1-(furan-2-YL)-ethanol and its Precursors

Abstract The furan nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties make it a valuable comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties make it a valuable component in the design of novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activity and cytotoxicity of (R)-2-Amino-1-(furan-2-YL)-ethanol, a chiral amino alcohol incorporating the furan moiety. Due to a lack of extensive publicly available data on this specific molecule, this guide will leverage established knowledge of its precursors and structurally related furan derivatives to provide a predictive analysis of its biological profile. We will delve into the synthesis of its key precursors, furan-2-carbaldehyde and 2-acetylfuran, and the subsequent synthesis of the target compound. Furthermore, this guide will present a comprehensive overview of the anticipated biological activities, drawing parallels from the known structure-activity relationships (SAR) of furan-containing drugs.[2][4] Crucially, we will provide detailed, field-proven experimental protocols for assessing the cytotoxicity of this compound, equipping researchers with the necessary methodologies to validate these predictions. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel furan-based therapeutic agents.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[2][5] Its utility in drug design is multifaceted; it can act as a bioisostere for other aromatic systems like phenyl rings, while offering distinct polarity and hydrogen-bonding capabilities that can enhance pharmacokinetic and pharmacodynamic properties.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][6][7] The incorporation of an amino alcohol side chain, as seen in (R)-2-Amino-1-(furan-2-YL)-ethanol, introduces a chiral center and additional functional groups that can facilitate specific interactions with biological targets. The stereochemistry of such molecules is often critical for their biological function, as exemplified by the differential activity of enantiomers in various drug classes.[8]

Synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol and its Precursors

A thorough understanding of the synthetic pathways to (R)-2-Amino-1-(furan-2-YL)-ethanol is essential for its production and the investigation of its biological properties. The synthesis typically originates from readily available furan-based starting materials.

Precursor Synthesis: Furan-2-carbaldehyde and 2-Acetylfuran

Furan-2-carbaldehyde (furfural) is a key platform chemical derived from biomass.[9] 2-Acetylfuran can be synthesized from furan through a Friedel-Crafts acylation reaction with acetic anhydride.[2][10]

  • Synthesis of 2-Acetylfuran:

    • To a solution of furan in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF3·OEt2 or SnCl4) at 0 °C.[2]

    • Slowly add acetic anhydride to the mixture.[2]

    • Allow the reaction to proceed at a controlled temperature.

    • Upon completion, the reaction is quenched, and the product is purified using standard techniques such as distillation or chromatography.

Synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol

The synthesis of the chiral amino alcohol can be achieved through various synthetic routes, often involving asymmetric synthesis to obtain the desired (R)-enantiomer. One established method involves the reduction of an intermediate derived from furan-2-carbaldehyde.[9]

Furfural Furan-2-carbaldehyde FS β-(2-furyl)serine Furfural->FS Biocatalytic Aldol Addition Threonine L-Threonine Threonine->FS Aldolase L-threonine aldolase Aldolase->FS Target (R)-2-Amino-1-(furan-2-YL)-ethanol FS->Target Chemical Transformation Decarboxylation Decarboxylation Decarboxylation->Target

Caption: Chemo-enzymatic synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol.

Predicted Biological Activities and Structure-Activity Relationships

While specific biological data for (R)-2-Amino-1-(furan-2-YL)-ethanol is limited, we can infer its potential activities based on the extensive research on furan derivatives and related amino alcohols.

Anticancer Potential

Furan-containing molecules have frequently been reported to exhibit significant cytotoxic activity against various cancer cell lines.[4][6][11] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[6]

  • Structure-Activity Relationship (SAR) Insights:

    • Substitutions at the 2- and 5-positions of the furan ring are often critical for activity. Electron-withdrawing groups, such as a nitro group, have been shown to enhance the anticancer properties of furan derivatives.[4]

    • The amino alcohol side chain can play a crucial role in interacting with specific cellular targets. The chirality of this side chain is expected to be a key determinant of biological activity.

Antimicrobial Activity

The furan nucleus is a core component of several clinically used antimicrobial agents, such as nitrofurantoin.[4] The mechanism of action for many antimicrobial furans involves the reductive activation of a nitro group within the microbial cell, leading to the formation of reactive intermediates that damage cellular macromolecules.[4] While (R)-2-Amino-1-(furan-2-YL)-ethanol lacks a nitro group, the furan ring itself can contribute to antimicrobial effects. Derivatives of furan-2-carbaldehyde have shown promising activity against a range of bacteria and fungi.[2][12]

Neuroprotective and Other Activities

Furan derivatives have also been investigated for their potential in treating neurodegenerative diseases, exhibiting antioxidant and anti-inflammatory properties.[7] The structural similarity of some furan-containing compounds to endogenous neurotransmitters suggests potential interactions with receptors in the central nervous system.

In-Depth Guide to Cytotoxicity Assessment

To empirically determine the cytotoxic profile of (R)-2-Amino-1-(furan-2-YL)-ethanol and its precursors, a series of well-established in vitro assays are recommended.[13][14]

Experimental Workflow for Cytotoxicity Screening

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Dose-response) A->B C Incubation (24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT, XTT) C->D E Data Analysis (IC50 Determination) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F If Cytotoxic G Cell Cycle Analysis (Flow Cytometry) E->G If Cytotoxic H Caspase Activity Assay E->H If Cytotoxic

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (R)-2-Amino-1-(furan-2-YL)-ethanol in Aqueous vs. Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of (R)-2-Amino-1-(furan-2-YL)-ethanol. Given the critical r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of (R)-2-Amino-1-(furan-2-YL)-ethanol. Given the critical role of solubility in drug efficacy and formulation, this document outlines the fundamental principles, experimental designs, and analytical methodologies required for a thorough investigation.

Introduction: The Criticality of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like (R)-2-Amino-1-(furan-2-YL)-ethanol, its solubility profile dictates its bioavailability, dosage form design, and ultimately, its therapeutic effectiveness. A comprehensive understanding of its behavior in both aqueous and organic solvents is paramount for preclinical and formulation development.

(R)-2-Amino-1-(furan-2-YL)-ethanol, with its chiral center, amino group, hydroxyl group, and furan ring, presents a unique combination of functional groups that will significantly influence its interaction with different solvent systems. The presence of both polar (amino, hydroxyl) and non-polar (furan ring) moieties suggests a complex solubility behavior that warrants detailed investigation.

Physicochemical Properties of (R)-2-Amino-1-(furan-2-YL)-ethanol

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
Chemical Formula C₆H₉NO₂[1][2][3]
Molecular Weight 127.14 g/mol [1][2][3]
Appearance Colorless or white to yellow powder or crystals or liquid
CAS Number 139683-93-5[1][3]

The molecule's structure, featuring a primary amine and a secondary alcohol, suggests the potential for hydrogen bonding with protic solvents. The furan ring, while containing an oxygen atom, is largely non-polar and will contribute to its solubility in organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a preliminary framework for predicting solubility.[4]

  • Aqueous Solubility: The presence of the amino and hydroxyl groups allows for hydrogen bonding with water molecules, suggesting some degree of aqueous solubility. However, the overall solubility will be influenced by the non-polar furan ring. The amino group's basicity means that the aqueous solubility will be highly dependent on the pH of the solution.[5][6][7] At lower pH values, the amine will be protonated to form a more soluble ammonium salt. Conversely, in basic solutions, the compound will exist primarily in its less soluble free base form.

  • Organic Solvent Solubility: The furan ring and the carbon backbone contribute to the molecule's lipophilicity, suggesting solubility in various organic solvents. The polarity of the organic solvent will play a crucial role. Polar protic solvents like ethanol and methanol are expected to be good solvents due to their ability to form hydrogen bonds.[5][8] Polar aprotic solvents such as DMSO and DMF may also be effective due to dipole-dipole interactions. Non-polar solvents like hexane are expected to be poor solvents for this compound.

Experimental Determination of Solubility Profile

A systematic approach is required to quantitatively determine the solubility of (R)-2-Amino-1-(furan-2-YL)-ethanol. The following sections detail the recommended experimental protocols.

Materials and Equipment
  • (R)-2-Amino-1-(furan-2-YL)-ethanol (high purity)

  • A range of aqueous buffers (pH 2, 4, 6, 7.4, 9, 12)

  • A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)[9][10]

  • pH meter

  • Vortex mixer

  • Syringe filters (0.22 µm)

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining the equilibrium solubility of the target compound.

Solubility_Workflow Figure 1: Experimental Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent 1 equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_solvent->equilibration 2 centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation 3 sampling Withdraw supernatant centrifugation->sampling 4 filtration Filter through 0.22 µm syringe filter sampling->filtration 5 dilution Dilute sample filtration->dilution 6 analysis Analyze by HPLC/UPLC dilution->analysis 7

Caption: A stepwise representation of the equilibrium solubility determination process.

Step-by-Step Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for measuring equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (R)-2-Amino-1-(furan-2-YL)-ethanol into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the desired solvent (e.g., aqueous buffer of a specific pH or an organic solvent).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for chromatographic analysis) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or UPLC method. A reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often suitable for compounds of this nature.

    • Construct a calibration curve using standard solutions of (R)-2-Amino-1-(furan-2-YL)-ethanol of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Expected Solubility Profile and Influencing Factors

Based on the chemical structure, the following solubility trends can be anticipated.

Influence of pH on Aqueous Solubility

The solubility of (R)-2-Amino-1-(furan-2-YL)-ethanol in aqueous media is expected to be significantly influenced by pH due to the presence of the basic amino group.

pH_Solubility Figure 2: Predicted pH-Solubility Profile cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Protonated Amine (R-NH3+) High Solubility high_ph Neutral Free Base (R-NH2) Low Solubility low_ph->high_ph Increasing pH

Caption: The expected relationship between pH and the aqueous solubility of the compound.

A U-shaped solubility profile is anticipated, with minimum solubility around the isoelectric point and increased solubility at both lower and higher pH values.[5][7]

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the polarity and hydrogen bonding capacity of the solvent.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the amino and hydroxyl groups.
Polar Aprotic DMSO, AcetonitrileModerate to HighCan engage in dipole-dipole interactions.
Moderately Polar Ethyl Acetate, DichloromethaneModerateBalance of polar and non-polar characteristics.
Non-polar Toluene, HeptaneLowLimited interaction with the polar functional groups of the solute.
Influence of Temperature

For most solid solutes, solubility increases with increasing temperature.[8][11] This relationship should be investigated by performing solubility measurements at different temperatures (e.g., 4 °C, 25 °C, 37 °C). The van't Hoff equation can be used to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy.[8][11][12]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Aqueous Solubility of (R)-2-Amino-1-(furan-2-YL)-ethanol as a Function of pH at 25 °C

pHSolubility (mg/mL)Standard Deviation
2.0Experimental ValueExperimental Value
4.0Experimental ValueExperimental Value
6.0Experimental ValueExperimental Value
7.4Experimental ValueExperimental Value
9.0Experimental ValueExperimental Value
12.0Experimental ValueExperimental Value

Table 2: Solubility of (R)-2-Amino-1-(furan-2-YL)-ethanol in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Standard Deviation
Methanol32.7Experimental ValueExperimental Value
Ethanol24.5Experimental ValueExperimental Value
Acetone20.7Experimental ValueExperimental Value
Ethyl Acetate6.0Experimental ValueExperimental Value
Dichloromethane9.1Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Heptane1.9Experimental ValueExperimental Value

Conclusion

This technical guide provides a comprehensive roadmap for the systematic determination and understanding of the solubility profile of (R)-2-Amino-1-(furan-2-YL)-ethanol. By following the outlined experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, ensuring adequate bioavailability, and ultimately accelerating the drug development process.

References

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. MDPI. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • 2-[1-(Furan-2-yl)propan-2-ylamino]ethanol. PubChem. [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Processes. [Link]

  • THERMODYNAMIC CHARACTERISTICS OF DISSOLUTION OF ORTO-NITRO DERIVATIVES OF PHENYLFURAN IN ORGANIC SOLVENTS. Neliti. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Ankara University. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]

  • (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL — Chemical Substance Information. NextSDS. [Link]

  • Process for the preparation of 2-\2-furyl\ ethanol amine. European Patent Office. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar. [Link]

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Asymmetric Synthesis of (R)-2-Amino-1-(furan-2-yl)ethanol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Compound: (R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Compound: (R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5)

Introduction & Strategic Overview

Enantiomerically pure chiral heteroaryl amino alcohols are highly privileged pharmacophores and critical building blocks in the de novo synthesis of iminosugars, aza-C-glycosides, and castanospermine analogues. Specifically, (R)-2-Amino-1-(furan-2-yl)ethanol serves as a versatile linchpin; the furan ring acts as a masked carboxylic acid or a diene for further functionalization (e.g., Achmatowicz rearrangement) [1].

While direct functionalization of 2-vinylfuran via Sharpless Asymmetric Aminohydroxylation (SAA) is a historically documented approach, it is plagued by poor regioselectivity and low enantiomeric excess (ee) for the major isomer [2]. To establish a self-validating, high-fidelity synthetic system , this protocol abandons the SAA route in favor of a robust Noyori Asymmetric Transfer Hydrogenation (ATH) . By constructing a prochiral α -amino ketone intermediate, we eliminate regiochemical ambiguity and leverage the predictable stereocontrol of Ru(II)-diamine catalysts to achieve >96% ee.

Mechanistic Causality: Why ATH Outperforms SAA

To understand the experimental design, one must analyze the causality behind the catalyst selection.

The Regioselectivity Problem in SAA: When 2-vinylfuran is subjected to SAA using (DHQ)2​PHAL , the reaction yields a 2:1 mixture favoring the undesired regioisomer (furfuryl alcohol derivative) over the furfurylamine derivative. Furthermore, the major isomer is formed with a dismal 14% ee [1]. The electronic nature of the furan ring competes with the vinyl group, leading to poor facial discrimination by the osmium-ligand complex.

The ATH Solution: By shifting the asymmetric induction step to the reduction of 2-(Cbz-amino)-1-(furan-2-yl)ethanone, we bypass alkene facial selectivity entirely. The Noyori ATH utilizes RuCl(p−cymene)[(R,R)−TsDPEN] . In the transition state, the formic acid/triethylamine (5:2) azeotrope serves as the hydride source. The chiral diamine ligand establishes a rigid six-membered pericyclic transition state via hydrogen bonding between the amine proton of the ligand and the carbonyl oxygen of the substrate. The steric bulk of the furan ring forces it into the equatorial position of this transition state, directing hydride delivery exclusively to the Re-face of the ketone, yielding the (R)-alcohol with exceptional precision (>96% ee) [1].

Quantitative Comparison of Asymmetric Strategies
Synthetic StrategyCatalyst / Ligand SystemRegioselectivity (Desired : Undesired)Overall YieldEnantiomeric Excess (ee)
Sharpless Aminohydroxylation K2​OsO2​(OH)4​ / (DHQ)2​PHAL 1 : 2 (Poor)42%14%
Noyori ATH (This Protocol) RuCl(p−cymene)[(R,R)−TsDPEN] 100% (Perfect) 92% >96%

Synthetic Pathway Visualization

The following workflow illustrates the progression from achiral furfural to the enantiopure target.

SynthesisRoute N1 Furfural (Starting Material) N2 2-Nitro-1-(furan-2-yl)ethanol (Racemic) N1->N2 1. CH3NO2, Et3N (Henry Reaction) N3 2-(Cbz-amino)-1-(furan-2-yl)ethanone (Prochiral Ketone) N2->N3 1. Zn/HCl (Reduction) 2. CbzCl, Na2CO3 3. Swern Oxidation N4 (R)-2-(Cbz-amino)-1-(furan-2-yl)ethanol (>96% ee) N3->N4 RuCl(p-cymene)[(R,R)-TsDPEN] HCO2H / Et3N (5:2) (Noyori ATH) N5 (R)-2-Amino-1-(furan-2-yl)ethanol (Target Compound) N4->N5 H2, Pd/C (Deprotection)

Figure 1: Step-by-step synthetic workflow for the asymmetric synthesis of (R)-2-Amino-1-(furan-2-yl)ethanol.

Step-by-Step Experimental Protocol

Safety Note: Nitromethane is a shock-sensitive explosive hazard under certain conditions. Swern oxidations evolve highly toxic carbon monoxide and dimethyl sulfide. Perform all steps in a certified fume hood with appropriate PPE.

Phase 1: Preparation of the Prochiral Ketone

Objective: Synthesize 2-(benzyloxycarbonylamino)-1-(furan-2-yl)ethanone.

  • Henry Reaction: Dissolve furfural (1.0 eq) and nitromethane (5.0 eq) in anhydrous THF. Add catalytic triethylamine (0.1 eq) dropwise at 0 °C. Stir for 12 hours at room temperature. Concentrate under reduced pressure to yield racemic 2-nitro-1-(furan-2-yl)ethanol.

  • Reduction & Protection: Dissolve the crude nitro alcohol in methanol. Add Zn dust (10 eq) and slowly add 1M HCl while maintaining the temperature below 20 °C. Filter through Celite. Immediately dissolve the crude amino alcohol in a 1:1 mixture of THF and saturated aqueous Na2​CO3​ . Add benzyl chloroformate (CbzCl, 1.1 eq) dropwise at 0 °C. Stir for 4 hours, extract with EtOAc, and purify via flash chromatography.

  • Oxidation: Perform a standard Swern oxidation. To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, add DMSO (3.0 eq). After 15 minutes, add the Cbz-protected amino alcohol (1.0 eq) in DCM. Stir for 45 minutes, then add triethylamine (5.0 eq) and warm to room temperature. Quench with water, extract, and purify to isolate the prochiral ketone.

Phase 2: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to (R)-2-(Cbz-amino)-1-(furan-2-yl)ethanol.

  • Azeotrope Preparation: Prepare a strictly 5:2 molar ratio mixture of Formic Acid ( HCO2​H ) and Triethylamine ( Et3​N ). Causality check: This specific ratio is critical. Excess acid poisons the catalyst by protonating the diamine ligand, while excess base prevents the formation of the active ruthenium-hydride species. Degas the mixture by bubbling argon for 30 minutes.

  • Catalyst Activation: In an oven-dried, argon-flushed Schlenk flask, add the prochiral ketone (1.0 eq) and the catalyst RuCl(p−cymene)[(R,R)−TsDPEN] (0.005 eq, 0.5 mol%).

  • Reaction Execution: Introduce the neat 5:2 HCO2​H/Et3​N admixture to the flask (approx. 2 mL per mmol of substrate).

  • Incubation: Stir the deep-red homogeneous solution at 25 °C for 14–18 hours.

  • Workup: Dilute the mixture with EtOAc and wash successively with water, saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc, 3:1) yields the pure (R)-Cbz-amino alcohol as a pale yellow oil (92% yield).

Phase 3: Deprotection to Target Compound

Objective: Cleave the Cbz group to yield the free amine.

  • Dissolve the (R)-Cbz-amino alcohol in anhydrous methanol.

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with hydrogen gas and stir under a balloon of H2​ (1 atm) at room temperature for 2 hours. Note: Extended hydrogenation may risk reducing the furan ring; monitor strictly via TLC.

  • Filter the suspension through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate to afford pure (R)-2-Amino-1-(furan-2-yl)ethanol .

In-Process Analytical Checkpoints (Self-Validation)

To ensure system integrity, validate the material at these critical junctures:

  • Post-Oxidation (Phase 1): Confirm the disappearance of the CH-OH proton (~4.8 ppm) and the appearance of the ketone carbonyl carbon (~188 ppm) via 1H and 13C NMR.

  • Post-ATH (Phase 2):

    • Chemical Conversion: Disappearance of the ketone carbonyl; re-appearance of the benzylic CH-OH proton at ~4.9 ppm (dd) in 1H NMR.

    • Enantiomeric Purity: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). The (R)-enantiomer should integrate to >98% area (correlating to >96% ee).

  • Post-Deprotection (Phase 3): Disappearance of the aromatic benzyl protons (7.3 ppm) and the carbamate carbonyl (~156 ppm) in NMR. Mass spectrometry should confirm the exact mass for C6​H9​NO2​ ( [M+H]+=128.07 ).

References

  • Haukaas, M. H., & O'Doherty, G. A. (2001). Enantioselective Synthesis of N-Cbz-Protected 6-Amino-6-deoxymannose, -talose, and -gulose. Organic Letters, 3(24), 3899–3902. URL:[Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6664–6703. URL:[Link]

Application

Application Notes: (R)-2-Amino-1-(furan-2-yl)-ethanol as a Chiral Ligand in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract (R)-2-Amino-1-(furan-2-yl)-ethanol is a chiral β-amino alcohol that has emerged as a valuable ligand in the field of asymmetric catalysis. Its structure, featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Amino-1-(furan-2-yl)-ethanol is a chiral β-amino alcohol that has emerged as a valuable ligand in the field of asymmetric catalysis. Its structure, featuring a stereogenic center adjacent to both a hydroxyl and an amino group, allows it to form well-defined chelate complexes with various metals, creating a chiral environment for stereoselective transformations. The furan moiety introduces unique electronic properties and steric constraints compared to its phenyl or alkyl analogues, influencing catalytic activity and enantioselectivity. This document provides an in-depth guide for researchers, covering the synthesis of the ligand and its application in key asymmetric reactions, with a primary focus on the enantioselective addition of organozinc reagents to aldehydes. Detailed mechanistic insights and step-by-step protocols are provided to facilitate its successful implementation in the laboratory.

Ligand Synthesis: A Chemoenzymatic Approach

The accessibility of an enantiomerically pure ligand is paramount for its application in asymmetric catalysis. A highly efficient and scalable two-step chemoenzymatic synthesis has been developed for (R)-2-amino-1-(furan-2-yl)-ethanol, affording the product with exceptional enantiomeric purity (>99.5% ee)[1]. This method leverages the high enantioselectivity of an enzyme-catalyzed reaction to establish the chiral center, followed by a robust chemical reduction.

Synthesis Workflow

The synthesis begins with the enzymatic cyanohydrin reaction of furan-2-carbaldehyde, followed by the reduction of the resulting cyanohydrin to the target amino alcohol[1].

Caption: Chemoenzymatic synthesis of the chiral ligand.

Experimental Protocol: Laboratory-Scale Synthesis[1]

Materials:

  • (R)-Furan-2-yl(hydroxy)acetonitrile (Intermediate, prepared via enzyme catalysis)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Under a nitrogen atmosphere, charge a reactor with 900 mL of anhydrous THF.

  • Slowly add 55.3 g (1.46 mol) of NaBH₄ to the THF with stirring. Cool the resulting slurry to 15 °C.

  • Carefully add 166.6 g (1.46 mol) of trifluoroacetic acid dropwise over 60 minutes. Rationale: This in-situ generation of a borane-THF complex is crucial for the subsequent reduction. Maintain the temperature between 15 and 22 °C during the addition, as hydrogen gas is evolved.

  • After stirring for an additional 15 minutes, add a solution of 90.0 g (0.73 mol) of (R)-furan-2-yl(hydroxy)acetonitrile dissolved in 100 mL of THF over 90 minutes. Ensure the reaction temperature does not exceed 25 °C.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by crystallization from ethyl acetate to yield (R)-2-amino-1-(furan-2-yl)-ethanol with >99% purity and an enantiomeric excess >99.5%[1].

Application: Enantioselective Addition of Diethylzinc to Aldehydes

A primary application of (R)-2-amino-1-(furan-2-yl)-ethanol is as a catalyst for the enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes. This reaction is a powerful tool for synthesizing chiral secondary alcohols, which are important building blocks in the pharmaceutical industry[2][3].

Mechanistic Overview

The catalytic cycle is believed to proceed through the formation of a dimeric zinc complex. The chiral amino alcohol displaces one ethyl group from diethylzinc to form a zinc alkoxide. This species then dimerizes to form a more stable, six-membered cyclic complex. The aldehyde substrate coordinates to one of the zinc atoms, and the ethyl group is transferred intramolecularly to one of the enantiofaces of the aldehyde, dictated by the chiral ligand[4].

DiethylzincAddition Ligand Ligand (LH) (R)-2-Amino-1-(furan-2-yl)-ethanol Monomer LZnEt (Monomeric Complex) Ligand->Monomer - EtH Et2Zn Et₂Zn Et2Zn->Monomer - EtH Dimer [L*ZnEt]₂ (Dimeric Catalyst) Monomer->Dimer Dimerization Dimer->Monomer Equilibrium Complex Catalyst-Aldehyde Complex Dimer->Complex Coordination Aldehyde R-CHO (Aldehyde) Aldehyde->Complex Coordination TransitionState Stereodetermining Ethyl Transfer (TS) Complex->TransitionState ProductComplex Product-Zinc Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Dimer Catalyst Regeneration Product Chiral Secondary Alcohol ProductComplex->Product Work-up

Caption: Proposed catalytic cycle for diethylzinc addition.

Experimental Protocol: Synthesis of (R)-1-Phenyl-1-propanol[2][5]

Materials:

  • (R)-2-Amino-1-(furan-2-yl)-ethanol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene or hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, nitrogen-flushed flask, add (R)-2-amino-1-(furan-2-yl)-ethanol (0.05 mmol, 10 mol%).

  • Add 2 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 mL, 1.0 mmol, 2.0 equiv) to the ligand solution. Stir the mixture at 0 °C for 20-30 minutes. Scientist's Note: This step allows for the in-situ formation of the active chiral zinc catalyst. A gas (ethane) will be evolved.

  • Add benzaldehyde (0.5 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.

  • Stir the reaction at 0 °C for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Performance Data

(R)-2-Amino-1-(furan-2-yl)-ethanol and similar secondary amino alcohols have demonstrated high efficiency in catalyzing the addition of diethylzinc to a range of aldehydes[2].

Aldehyde SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeR>9592
4-ChlorobenzaldehydeR>9594
4-MethoxybenzaldehydeR>9588
2-NaphthaldehydeR>9595
CinnamaldehydeR>9585
CyclohexanecarboxaldehydeR>9580
(Data is representative for this class of ligands under optimized conditions and may vary. Based on findings from[2])

Potential Application: Asymmetric Transfer Hydrogenation (ATH)

Chiral β-amino alcohols are cornerstone ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines, a powerful method that uses safe and readily available hydrogen donors like isopropanol or formic acid[5][6][7]. While (R)-2-amino-1-(furan-2-yl)-ethanol is not as extensively documented for this specific transformation as other amino alcohols, its structural motifs suggest it is a viable candidate.

Mechanistic Principles of Ru-Catalyzed ATH

The widely accepted mechanism involves a metal-ligand bifunctional catalysis model (the Noyori-Ikariya model)[7]. The reaction proceeds through a six-membered pericyclic transition state where the Ru-H and the N-H bonds of the ligand act in concert. The hydride on the ruthenium is transferred to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen. This concerted mechanism accounts for the high efficiency and stereoselectivity of the reaction.

ATH_Mechanism Precatalyst [RuCl₂(p-cymene)]₂ + Ligand + Base (e.g., KOH) ActiveCatalyst Ru-H Hydride Species (Active Catalyst) Precatalyst->ActiveCatalyst Activation with i-PrOH/Base TS Concerted H-Transfer (Six-membered TS) ActiveCatalyst->TS Ketone Coordination Ketone R₂C=O (Ketone Substrate) Ketone->TS H_Donor Isopropanol H_Donor->ActiveCatalyst H Source H_Acceptor Acetone ProductComplex Ru-Alkoxide Complex TS->ProductComplex Hydrogenation ProductComplex->ActiveCatalyst Regeneration ProductComplex->H_Acceptor Byproduct Product Chiral Alcohol ProductComplex->Product Release

Caption: General mechanism for Ru-catalyzed ATH of ketones.

General Protocol for Asymmetric Transfer Hydrogenation

This protocol is a general guideline adapted from procedures using similar β-amino alcohol ligands[5].

Materials:

  • (R)-2-Amino-1-(furan-2-yl)-ethanol

  • [RuCl₂(p-cymene)]₂

  • Prochiral ketone (e.g., acetophenone)

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

Procedure:

  • In a nitrogen-flushed flask, combine [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and (R)-2-amino-1-(furan-2-yl)-ethanol (0.0055 mmol, 1.1 mol%).

  • Add 2 mL of anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes to form the catalyst complex. The solution should become a clear, colored solution.

  • In a separate flask, dissolve the ketone substrate (0.5 mmol) in 7 mL of isopropanol.

  • Add the substrate solution to the pre-formed catalyst solution.

  • Initiate the reaction by adding a 0.1 M solution of base (e.g., KOH or t-BuOK) in isopropanol (0.05 mmol, 10 mol%).

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC or GC.

  • Work-up: Upon completion, quench with water and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

  • Analysis: Determine conversion by GC or ¹H NMR and enantiomeric excess by chiral HPLC or chiral GC.

Considerations and Troubleshooting:

  • Ligand Efficacy: It is important to note that not all amino alcohol ligands are universally effective for ATH. Factors like the rigidity of the ligand backbone and the electronic nature of its substituents are critical[5]. Some studies have found certain amino alcohols to be ineffective, resulting in poor yield and low enantioselectivity[8]. Experimental validation of (R)-2-amino-1-(furan-2-yl)-ethanol for this specific reaction is necessary.

  • Optimization: Key parameters to optimize include the base, temperature, and catalyst loading. The choice of hydrogen source (e.g., azeotropic formic acid/triethylamine) can also dramatically impact results.

Summary and Outlook

(R)-2-Amino-1-(furan-2-yl)-ethanol is a readily synthesized, highly enantiopure ligand that serves as an effective catalyst for the asymmetric addition of diethylzinc to aldehydes[1][2]. Its utility is well-established for this class of C-C bond-forming reactions. While its application in other important transformations like asymmetric transfer hydrogenation is less explored, its structural similarity to proven ligands suggests it is a promising candidate worthy of investigation. Researchers are encouraged to explore its potential in other metal-catalyzed processes, such as asymmetric Henry reactions[9] or other nucleophilic additions, where the unique steric and electronic profile of the furan ring may offer novel reactivity and selectivity.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Skranc, W., et al. (2006). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. Organic Process Research & Development, 10(3), 545-549. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Shen, T., et al. (2013). Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. Turkish Journal of Chemistry, 37, 966-977. [Link]

  • Wikipedia contributors. (2023, September 24). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. [Link]

  • Primitivo, L., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality, 37(3), e70031. [Link]

  • Marra, F., et al. (2024). 4-Methyltetrahydropyran: A Versatile Alternative Solvent for the Preparation of Chiral BINOL Catalysts and the Asymmetric Alkylation of Aldehydes. Chemistry – A European Journal. [Link]

  • Alcarazo, M. (2011). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 530-540. [Link]

  • Noyori, R. (2001). Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 66(24), 7931-7944. [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of Chiral 2-Amino-1-(furan-2-yl)ethanol via Enzymatic Kinetic Resolution

Executive Summary & Scientific Rationale Enantiomerically pure 1-heteroaryl-2-aminoethanols, such as 2-amino-1-(furan-2-yl)ethanol, are highly privileged scaffolds in medicinal chemistry. They serve as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Enantiomerically pure 1-heteroaryl-2-aminoethanols, such as 2-amino-1-(furan-2-yl)ethanol, are highly privileged scaffolds in medicinal chemistry. They serve as critical building blocks for adrenergic receptor modulators, beta-blocker analogs, and chiral ligands[1]. While asymmetric transition-metal catalysis offers viable synthetic routes, Enzymatic Kinetic Resolution (EKR) remains the gold standard for process scalability, environmental sustainability, and absolute stereocontrol. This Application Note details a robust, self-validating chemoenzymatic protocol utilizing Candida antarctica lipase B (CAL-B) to resolve racemic 2-amino-1-(furan-2-yl)ethanol via its N-Boc protected intermediate.

Mechanistic Insights: The Causality of Biocatalytic Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely executing a recipe.

  • Biocatalyst Selection (CAL-B): CAL-B (commercially available as Novozym 435) features a deep, narrow, and highly hydrophobic stereospecific binding pocket. According to the Kazlauskas rule for secondary alcohols, CAL-B exhibits strict stereopreference for the (R)-enantiomer when the furan-2-yl ring acts as the "large" substituent and the protected aminomethyl group acts as the "medium" substituent[2]. This precise steric recognition is what enables E-values exceeding 200[3].

  • Substrate Engineering (N-Boc Protection): Attempting EKR directly on the free amino alcohol often leads to competitive N-acylation and Schiff base formation with reaction byproducts. Masking the amine with a tert-butyloxycarbonyl (Boc) group neutralizes its nucleophilicity, forcing the lipase to exclusively catalyze O-acylation at the chiral center[3].

  • Thermodynamic Driving Force (Vinyl Acetate): Vinyl acetate is selected as the acyl donor over standard esters (like ethyl acetate) because it renders the transesterification irreversible. The leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This phase shift prevents the reverse hydrolysis reaction, driving the kinetic resolution forward[1].

Workflow Visualization

EKR_Workflow Racemate Racemic N-Boc-2-amino- 1-(furan-2-yl)ethanol (Substrate) Reaction Enzymatic Kinetic Resolution (Stereoselective O-Acylation) Racemate->Reaction Reagents CAL-B (Novozym 435) Vinyl Acetate (Acyl Donor) MTBE (Solvent), 30°C Reagents->Reaction ProductR (R)-1-Acetoxy-2-(N-Boc-amino)- 1-(furan-2-yl)ethane (Acylated, ee > 99%) Reaction->ProductR Fast (R)-Acylation ProductS (S)-N-Boc-2-amino- 1-(furan-2-yl)ethanol (Unreacted, ee > 99%) Reaction->ProductS Slow (S)-Acylation DeprotectR 1. Hydrolysis (K2CO3/MeOH) 2. TFA/DCM (Deprotection) ProductR->DeprotectR DeprotectS TFA/DCM (Deprotection) ProductS->DeprotectS FinalR (R)-2-Amino-1-(furan-2-yl)ethanol DeprotectR->FinalR FinalS (S)-2-Amino-1-(furan-2-yl)ethanol DeprotectS->FinalS

Fig 1. CAL-B catalyzed kinetic resolution workflow for 2-amino-1-(furan-2-yl)ethanol.

Experimental Protocol: Self-Validating EKR System

Phase 1: Biocatalytic Acylation
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of racemic N-Boc-2-amino-1-(furan-2-yl)ethanol in 40 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen because its moderate hydrophobicity maintains the essential hydration shell around the CAL-B enzyme. Highly polar solvents (e.g., THF, DMF) strip this water layer, altering the active site conformation and drastically reducing the enantiomeric ratio[2].

  • Acyl Donor Addition: Add 30.0 mmol (3.0 equiv) of vinyl acetate to the solution.

  • Initiation: Introduce 100 mg of Novozym 435 (immobilized CAL-B). Seal the flask and incubate in an orbital shaker at 30 °C and 200 rpm.

    • Causality: Immobilization on macroporous acrylic resin prevents enzyme aggregation, maximizes surface area exposure, and allows for simple downstream recovery via filtration[2].

Phase 2: In-Process Monitoring (The Self-Validation Step)

A trustworthy protocol must be self-validating. Do not rely on fixed timepoints; monitor the reaction via chiral HPLC to calculate the exact conversion ( c ) and enantiomeric ratio ( E ).

  • Withdraw 50 µL aliquots at 12 h, 18 h, and 24 h. Filter through a 0.22 µm PTFE syringe filter and dilute with hexane/isopropanol.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Calculate conversion: c=ees​/(ees​+eep​) .

  • Calculate E-value: E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] .

  • Termination: Stop the reaction exactly when conversion reaches 49-50% (typically 18-24 hours) to ensure ees​>99% for the unreacted (S)-alcohol[3].

Phase 3: Downstream Processing & Deprotection
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with MTBE and reused up to 5 times).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly non-polar (R)-acetate from the polar (S)-alcohol via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Deprotection:

    • (S)-Enantiomer: Treat the isolated (S)-N-Boc-alcohol with 20% TFA in DCM at 0 °C for 2 hours. Neutralize with saturated NaHCO 3​ , extract with EtOAc, and concentrate to yield pure (S)-2-amino-1-(furan-2-yl)ethanol.

    • (R)-Enantiomer: First, hydrolyze the acetate using K 2​ CO 3​ in MeOH (room temperature, 4 h). Following aqueous workup, subject the resulting (R)-N-Boc-alcohol to the same TFA/DCM deprotection to yield pure (R)-2-amino-1-(furan-2-yl)ethanol.

Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting kinetic resolution efficiency for the furan-based amino alcohol precursor[4].

EntrySolventAcyl DonorTemp (°C)Time (h)Conversion (%) ees​ (%) eep​ (%)E-value
1TolueneVinyl acetate30244892>99>200
2 MTBE Vinyl acetate 30 18 49 96 >99 >200
3THFVinyl acetate304820259950
4MTBEIsopropenyl acetate30364581>99150
5MTBEVinyl acetate501252>999285

Note: Entry 2 represents the optimized conditions. Notice how increasing the temperature to 50 °C (Entry 5) pushes conversion past the ideal 50% mark, causing the enzyme to begin acylating the slower (S)-enantiomer, thereby degrading the eep​ .

Expert Troubleshooting & Causality of Failures

  • Symptom: Reaction stalls at <20% conversion (similar to Entry 3 behavior but in non-polar solvents).

    • Causality: Acetaldehyde toxicity. High localized concentrations of acetaldehyde (the byproduct of vinyl acetate) can induce cross-linking of lysine residues on the enzyme surface, deactivating CAL-B.

    • Solution: Conduct the reaction in a vessel with a slightly vented septum to allow the volatile acetaldehyde to escape, or switch the acyl donor to isopropenyl acetate (which yields inert acetone instead)[2].

  • Symptom: Low Enantiomeric Excess of the Product ( eep​<90% ) despite low conversion.

    • Causality: Spontaneous acyl migration. If the reaction temperature exceeds 45 °C, the newly formed acetate group on the 1,2-amino alcohol backbone can migrate via a cyclic intermediate, leading to racemization.

    • Solution: Strictly maintain the reaction temperature at or below 30 °C and process the downstream separation promptly.

References

  • Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Click reaction-aided enzymatic kinetic resolution of secondary alcohols Source: ResearchGate URL
  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)

Sources

Application

Optimized N-Alkylation Reaction Conditions for (R)-2-Amino-1-(furan-2-yl)ethanol: A Mechanistic and Practical Guide

Introduction and Substrate Profiling (R)-2-Amino-1-(furan-2-yl)ethanol is a highly valuable chiral vicinal amino alcohol building block frequently utilized in the synthesis of complex therapeutics, ligands, and bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Substrate Profiling

(R)-2-Amino-1-(furan-2-yl)ethanol is a highly valuable chiral vicinal amino alcohol building block frequently utilized in the synthesis of complex therapeutics, ligands, and bioactive compounds[1]. Modifying this molecule via N-alkylation presents a triad of chemoselective and stereoselective challenges:

  • The Furan Ring : Highly electron-rich and sensitive to strong Lewis acids or harsh electrophiles, making it prone to electrophilic aromatic substitution, acid-catalyzed ring-opening, or polymerization[2].

  • The Secondary Alcohol : Competes as a nucleophile, creating a risk of undesired O-alkylation under strongly basic conditions.

  • The Chiral Center : Susceptible to racemization if subjected to harsh basic conditions that promote retro-aldol-type cleavage.

As a Senior Application Scientist, designing a protocol for this substrate requires moving away from brute-force alkylation toward highly controlled, chemoselective methodologies.

Mechanistic Insights & Causality: Choosing the Right Pathway

The Pitfalls of Direct Alkylation

Traditional N-alkylation using alkyl halides (e.g., benzyl bromide) and stoichiometric base frequently fails for chiral amino alcohols. The primary amine is highly nucleophilic, and the initial mono-alkylated product (a secondary amine) is often more nucleophilic than the starting material. This leads to uncontrollable over-alkylation, generating undesired tertiary amines or quaternary ammonium salts[3]. Furthermore, the strong basic conditions required to neutralize the hydrohalic acid byproduct can deprotonate the secondary alcohol, leading to competing O-alkylation.

The Reductive Amination Advantage

To achieve strict mono-N-alkylation while preserving the furan ring and stereocenter, reductive amination is the premier strategy[4]. By condensing the primary amine with an aldehyde, an imine/iminium intermediate is formed, which is subsequently reduced. The choice of reducing agent dictates the success of the reaction:

  • Sodium Borohydride (NaBH₄) : Too reactive; it rapidly reduces the starting aldehyde to an alcohol before imine formation is complete, severely lowering yields.

  • Sodium Cyanoborohydride (NaBH₃CN) : Effective, but generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup, posing severe safety and scalability risks[5].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : The optimal choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over the unreacted aldehyde[5]. Crucially, it operates under mildly acidic conditions (e.g., in the presence of acetic acid) which are well-tolerated by the furan ring, avoiding acid-catalyzed degradation[2].

Green Alternative: Borrowing Hydrogen

For process-scale sustainability, Ruthenium-catalyzed "borrowing hydrogen" methodologies allow the use of alcohols as alkylating agents, producing only water as a byproduct[3]. While highly atom-economical, it requires elevated temperatures (typically >100 °C) which must be carefully optimized to prevent thermal degradation of the furan moiety.

Reaction Workflow

Workflow A (R)-2-Amino-1- (furan-2-yl)ethanol C Hemiaminal Intermediate A->C Condensation (DCE, RT) B Aldehyde (1.05 equiv) B->C D Iminium Ion Intermediate C->D - H2O E Mono-N-Alkylated Product D->E NaBH(OAc)3 (Selective Reduction)

Figure 1: Mechanistic workflow of the highly selective reductive amination pathway.

Quantitative Data: Condition Optimization

The following table synthesizes the optimization matrix for the N-alkylation of (R)-2-Amino-1-(furan-2-yl)ethanol, highlighting the causality behind the finalized protocol.

EntryAlkylating AgentReagent / CatalystSolventTemp (°C)Yield (%)ee (%)Mechanistic Note
1Benzyl BromideK₂CO₃ (Direct)DMF604192Significant dialkylation & O-alkylation[3]
2BenzaldehydeNaBH₄MeOH256898Aldehyde reduction side-reaction
3BenzaldehydeNaBH₃CNMeOH2586>99Toxic HCN generation during workup[5]
4 Benzaldehyde NaBH(OAc)₃ DCE 25 95 >99 Optimal: High yield, safe, selective[5]
5Benzyl AlcoholRu-Catalyst (BH)Toluene11088>99Green alternative (Borrowing Hydrogen)[3]

Experimental Protocol: Selective Mono-N-Alkylation

This protocol utilizes NaBH(OAc)₃ in 1,2-Dichloroethane (DCE). DCE is selected over coordinating solvents like THF because it provides excellent solubility for the triacetoxyborohydride species while stabilizing the polar iminium transition state without competing for hydrogen bonding.

Materials
  • (R)-2-Amino-1-(furan-2-yl)ethanol (1.0 equiv)

  • Target Aldehyde (e.g., Benzaldehyde) (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to substrate)

  • Glacial Acetic Acid (1.0 equiv) - Required to facilitate iminium formation and maintain the mild acidic environment.

Step-by-Step Methodology
  • Imine Formation : In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with Argon, dissolve (R)-2-Amino-1-(furan-2-yl)ethanol in anhydrous DCE. Add glacial acetic acid (1.0 equiv), followed by the dropwise addition of the aldehyde (1.05 equiv) at room temperature (20-25 °C). Stir for 2 hours to ensure complete conversion to the iminium intermediate.

  • Selective Reduction : Cool the reaction mixture to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm and prevent thermal stress on the furan ring.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion via TLC (Ninhydrin stain) or LC-MS.

  • Quenching : Cool the flask back to 0 °C. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (H₂) ceases and the aqueous layer reaches pH ~8. Caution: Do not use strong bases like NaOH, which can cause emulsion issues and degrade the product.

  • Extraction & Washing : Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel). Use a gradient of Hexanes/EtOAc containing 1% Triethylamine (TEA). Note: TEA is critical to neutralize the acidic silanol groups on the silica gel, preventing the secondary amine from streaking or irreversibly binding to the column.

Self-Validating System: Analytical Verification

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized N-alkylated product, execute the following analytical checks:

  • Chemoselectivity (¹H-NMR) : Confirm the absence of O-alkylation by verifying the integration of the secondary alcohol proton (typically a broad singlet that exchanges with D₂O) and the presence of a single N-H proton. The furan ring protons (typically at δ 6.2, 6.3, and 7.4 ppm) must remain strictly intact and integrate to 1 proton each.

  • Mass Spectrometry (LC-MS) : Verify the [M+H]⁺ peak corresponds exactly to the mono-alkylated mass. The absence of a [M+Alkyl+H]⁺ peak validates that no dialkylation (tertiary amine formation) occurred[4].

  • Stereochemical Integrity (Chiral HPLC) : Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H) against a synthesized racemic standard. The enantiomeric excess (ee) must remain >99%, validating that the mild conditions prevented racemization at the alpha-carbon[1].

Sources

Method

Application Note: Synthesis of Furan-Containing Chiral Oxazolidinone and Morpholine Intermediates from (R)-2-Amino-1-(furan-2-yl)ethanol

Executive Summary (R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) is a versatile chiral amino alcohol that serves as a high-value building block in the synthesis of advanced pharmaceutical intermediates[1]. The inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) is a versatile chiral amino alcohol that serves as a high-value building block in the synthesis of advanced pharmaceutical intermediates[1]. The integration of the furan ring into drug scaffolds offers unique physicochemical properties, including enhanced π -stacking interactions, favorable metabolic profiles compared to phenyl bioisosteres, and specific hydrogen-bonding geometries. This application note details the robust, scalable synthesis of two critical drug intermediate classes—chiral oxazolidin-2-ones and morpholin-3-ones—from this single precursor.

Mechanistic Rationale & Upstream Synthesis

The Furan Advantage

Furan-containing chiral amino alcohols are increasingly prioritized in medicinal chemistry. The furan oxygen acts as a weak hydrogen bond acceptor, while the electron-rich aromatic ring can participate in cation- π interactions within target binding pockets. However, the furan ring is highly sensitive to strong acids (which can induce polymerization or ring-opening) and harsh oxidative conditions. Therefore, downstream protocols must be carefully designed to maintain near-neutral or basic conditions.

Upstream Precursor Generation

The enantiopure precursor, (R)-2-Amino-1-(furan-2-yl)ethanol, is typically synthesized via the Noyori Asymmetric Transfer Hydrogenation (ATH) of 2-amino-1-(furan-2-yl)ethanone[2][3].

  • Causality: Traditional high-pressure hydrogenation using Pd/C or Raney Nickel risks reducing the furan ring to a tetrahydrofuran (THF) derivative. The Noyori ATH utilizes a Ru(II) catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with a hydrogen donor like sodium formate (HCOONa) in an aqueous or biphasic system[4]. This method operates under mild conditions, exclusively reducing the ketone to the (R)-alcohol with high enantiomeric excess (>98% ee) while leaving the sensitive furan ring completely intact[2].

Divergent Synthetic Workflows

G A 2-Amino-1-(furan-2-yl)ethanone (Prochiral Ketone) B (R)-2-Amino-1-(furan-2-yl)ethanol CAS: 139683-93-5 A->B Noyori ATH Ru-TsDPEN, HCOONa C (R)-4-(Furan-2-yl)oxazolidin-2-one (Antibacterial / Auxiliary) B->C Triphosgene, Et3N CH2Cl2, 0 °C to RT D (R)-5-(Furan-2-yl)morpholin-3-one (Kinase Inhibitor Scaffold) B->D 1. Chloroacetyl chloride 2. t-BuOK, THF

Divergent synthetic pathways from (R)-2-Amino-1-(furan-2-yl)ethanol to key pharmaceutical scaffolds.

Protocol 1: Synthesis of (R)-4-(Furan-2-yl)oxazolidin-2-one

Chiral oxazolidinones are ubiquitous in drug discovery, most notably as the core pharmacophore in oxazolidinone antibacterials (e.g., Linezolid analogs) and as Evans chiral auxiliaries[5].

Mechanistic Insights

The cyclization of the 1,2-amino alcohol requires a carbonyl equivalent. While phosgene gas is highly efficient, it poses severe toxicity risks. Triphosgene (bis(trichloromethyl) carbonate) is utilized as a stable, solid alternative.

  • Stoichiometry & Causality: One mole of triphosgene generates three moles of phosgene in situ. Therefore, only 0.35–0.40 equivalents of triphosgene are required.

  • Base Selection: Triethylamine (Et 3​ N) serves a dual purpose: it catalyzes the breakdown of triphosgene into phosgene and acts as an HCl scavenger. Neutralizing the generated HCl is critical to prevent the acid-catalyzed degradation of the furan ring.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve (R)-2-Amino-1-(furan-2-yl)ethanol (10.0 mmol, 1.27 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (30.0 mmol, 4.18 mL) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Triphosgene Addition: Dissolve triphosgene (3.5 mmol, 1.04 g) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining the internal temperature strictly below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The disappearance of the primary amine spot (which stains purple/pink) and the appearance of a higher R f​ UV-active spot indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure oxazolidinone as a white solid.

Protocol 2: Synthesis of (R)-5-(Furan-2-yl)morpholin-3-one

Morpholin-3-ones are conformationally restricted scaffolds frequently utilized in the development of kinase inhibitors and factor Xa inhibitors.

Mechanistic Insights

The synthesis proceeds via a two-step, one-pot sequence: N-acylation followed by intramolecular O-alkylation.

  • Causality: Chloroacetyl chloride selectively acylates the more nucleophilic primary amine at low temperatures. The subsequent addition of a strong base (potassium tert-butoxide, t-BuOK) deprotonates the secondary hydroxyl group. The resulting alkoxide undergoes an intramolecular S N​ 2 displacement of the primary chloride, closing the 6-membered morpholine ring. THF is chosen as the solvent to ensure the solubility of the alkoxide intermediate and facilitate the cyclization.

Step-by-Step Methodology
  • Acylation: Dissolve (R)-2-Amino-1-(furan-2-yl)ethanol (10.0 mmol, 1.27 g) and Et 3​ N (12.0 mmol, 1.67 mL) in anhydrous THF (60 mL) under argon. Cool to -10 °C (ice/salt bath).

  • Electrophile Addition: Add chloroacetyl chloride (10.5 mmol, 0.84 mL) dropwise over 15 minutes. Stir at -10 °C for 1 hour.

  • Validation (Step 1): Confirm the formation of the intermediate 2-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide via LC-MS or TLC.

  • Cyclization: Cool the mixture back to -10 °C. Slowly add a solution of t-BuOK (25.0 mmol, 2.80 g) in anhydrous THF (20 mL).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. The strong base drives the intramolecular cyclization.

  • Workup: Quench with saturated aqueous NH 4​ Cl (40 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Recrystallize the crude product from hot ethyl acetate/hexanes to afford the morpholin-3-one intermediate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical outcomes for the divergent synthesis pathways from (R)-2-Amino-1-(furan-2-yl)ethanol.

Target IntermediateReagents / CatalystSolventTemp / TimeYield (%)Enantiomeric Excess (ee%)
(R)-Amino Alcohol (Precursor) RuCl(p-cymene)[(R,R)-Ts-DPEN], HCOONaH 2​ O / EtOAc40 °C, 12 h88%> 98%
(R)-Oxazolidin-2-one Triphosgene, Et 3​ NCH 2​ Cl 2​ 0 °C to RT, 2.5 h82%> 98% (Retained)
(R)-Morpholin-3-one 1. ClCH 2​ COCl, Et 3​ N2. t-BuOKTHF-10 °C to RT, 5 h76%> 97% (Retained)

Note: Enantiomeric excess is preserved throughout both downstream protocols due to the absence of conditions that would promote racemization at the benzylic/furanylic stereocenter.

References

  • Uredi, D., et al. "Chemoenzymatic Total Synthesis of ent-Oxycodone: Second-, Third-, and Fourth-Generation Strategies." Journal of the American Chemical Society, 2019. URL: [Link]

  • Zhu, S., et al. "Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances." ResearchGate, 2010. URL: [Link]

  • AA Blocks. "Building Blocks - Oxazolidinones and Indoles." AA Blocks Catalog, 2018. URL: [Link]

Sources

Application

Application and Protocol Guide for the Chromatographic Separation of (R)- and (S)-2-Amino-1-(furan-2-YL)-ethanol Enantiomers

Introduction: The Significance of Enantiomeric Purity in Furan-Containing Chiral Building Blocks The furan scaffold is a privileged heterocycle in medicinal chemistry, integral to the structure of numerous pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Enantiomeric Purity in Furan-Containing Chiral Building Blocks

The furan scaffold is a privileged heterocycle in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds.[1] When functionalized with an amino alcohol moiety, the resulting furan-containing amino alcohols, such as 2-amino-1-(furan-2-YL)-ethanol, become valuable chiral building blocks for the synthesis of novel therapeutics. The stereochemistry of these molecules is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the separation and quantification of these enantiomers is a critical undertaking in drug discovery and development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of the enantiomers of 2-amino-1-(furan-2-YL)-ethanol. We will delve into the principles of enantioselective chromatography and present step-by-step methodologies for High-Performance Liquid Chromatography (HPLC), a widely utilized and effective technique for chiral separations.[2][3] The protocols outlined herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling them to develop and validate methods for the precise determination of enantiomeric purity.

Pillar 1: The Foundation of Chiral Recognition - Principles of Enantioselective Chromatography

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. In liquid chromatography, this is most commonly achieved through the use of a chiral stationary phase (CSP).[4][5] CSPs are composed of a chiral selector immobilized onto a solid support, typically silica gel.[6] The fundamental principle of chiral separation on a CSP lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.

The differing stabilities of these diastereomeric complexes, arising from a combination of interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, result in different retention times for the two enantiomers on the chromatographic column, thus enabling their separation.[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including amines and amino alcohols.[2][6][7]

Pillar 2: Practical Application - HPLC Methodologies for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is the workhorse for chiral separations in the pharmaceutical industry due to its versatility, high resolution, and scalability.[3] The following protocols provide a detailed guide for the separation of (R)- and (S)-2-amino-1-(furan-2-YL)-ethanol enantiomers using polysaccharide-based CSPs.

Initial Screening of Chiral Stationary Phases and Mobile Phases

The selection of an appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method. A screening approach using a set of complementary CSPs and mobile phases is highly recommended to identify the optimal conditions efficiently.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization start Racemic Mixture of 2-Amino-1-(furan-2-YL)-ethanol screen_csps Screen on Polysaccharide-Based CSPs (e.g., Chiralpak IA, IB, IC, AD, AS) start->screen_csps screen_mps Test with Normal Phase (NP) and Reversed-Phase (RP) Mobile Phases screen_csps->screen_mps evaluation Evaluate Resolution (Rs) and Selectivity (α) screen_mps->evaluation optimize_mp Optimize Mobile Phase Composition (e.g., % alcohol, additive concentration) evaluation->optimize_mp optimize_flow Adjust Flow Rate optimize_mp->optimize_flow optimize_temp Evaluate Effect of Temperature optimize_flow->optimize_temp final_method Final Optimized Method optimize_temp->final_method

Protocol 1: Normal-Phase HPLC Separation

Normal-phase chromatography, utilizing a non-polar mobile phase and a polar stationary phase, often provides excellent selectivity for chiral separations of polar compounds like amino alcohols.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Columns (CSPs):

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Lux® Amylose-1

    • Lux® Cellulose-1

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase Screening:

  • Mobile Phase A: Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the racemic 2-amino-1-(furan-2-YL)-ethanol at a concentration of 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum is known)

    • Injection Volume: 10 µL

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • If no separation or poor resolution is observed, proceed to the next column.

    • Repeat the process with Mobile Phase B for all columns.

  • Method Optimization:

    • Once a promising separation is achieved, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • Adjust the concentration of the basic additive (DEA) to improve peak shape (typically between 0.05% and 0.2%).

    • Investigate the effect of flow rate (e.g., 0.8 to 1.2 mL/min) and temperature (e.g., 20 °C to 40 °C) to fine-tune the resolution and analysis time.

Protocol 2: Reversed-Phase HPLC Separation

Reversed-phase chromatography, with its aqueous-organic mobile phases, offers an alternative and often complementary approach for chiral separations.

Instrumentation and Columns:

  • HPLC System: As described in Protocol 1.

  • Chiral Columns (CSPs):

    • Chiralpak® IA, IB, IC (Immobilized versions are recommended for extended solvent compatibility)

    • Lux® Amylose-1, Lux® Cellulose-1

Mobile Phase Screening:

  • Mobile Phase A: Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Methanol/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the racemic 2-amino-1-(furan-2-YL)-ethanol at 1 mg/mL in a 50:50 mixture of the organic solvent and water. Dilute to a working concentration of 0.1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Screening and Optimization: Follow a similar procedure as outlined in Protocol 1, adjusting the ratio of organic modifier to water and the concentration of the acidic additive (TFA) to optimize the separation.

Pillar 3: Data Interpretation and Validation

A successful chiral separation is characterized by baseline resolution of the two enantiomeric peaks. The following parameters are crucial for evaluating the quality of the separation:

Table 1: Representative Data for a Successful Chiral Separation

ParameterValue
Chiral Stationary PhaseChiralpak® IA
Mobile PhaseHexane/IPA (80:20) + 0.1% DEA
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Selectivity (α)1.25
Resolution (Rs)1.8

Method Validation: Once an optimal method is developed, it must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a comprehensive framework for the successful chromatographic separation of (R)- and (S)-2-amino-1-(furan-2-YL)-ethanol enantiomers. By employing a systematic screening approach with polysaccharide-based chiral stationary phases and optimizing the chromatographic conditions, researchers can develop robust and reliable methods for the determination of enantiomeric purity. As the demand for enantiopure pharmaceuticals continues to grow, the development of efficient chiral separation techniques will remain a cornerstone of modern drug discovery and development. Further advancements in chiral stationary phase technology, such as the use of sub-2 µm particles for ultra-high-performance chiral chromatography, promise even faster and more efficient separations in the future.[8]

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules. [Link]

  • On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry. ChemRxiv. [Link]

  • Process for the preparation of 2-\2-furyl\ ethanol amine.

Sources

Method

Application Note: Selective Catalytic Hydrogenation of the Furan Ring in (R)-2-Amino-1-(furan-2-yl)ethanol

Executive Summary & Scientific Context The synthesis of complex chiral amino alcohols often relies on the use of furan derivatives as versatile, biomass-derived building blocks. The catalytic hydrogenation of the furan r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The synthesis of complex chiral amino alcohols often relies on the use of furan derivatives as versatile, biomass-derived building blocks. The catalytic hydrogenation of the furan ring in (R)-2-Amino-1-(furan-2-yl)ethanol to yield (1R)-2-amino-1-(tetrahydrofuran-2-yl)ethanol is a critical transformation in pharmaceutical development.

However, this transformation presents a dual chemoselectivity challenge:

  • C–O Bond Hydrogenolysis: The secondary alcohol is situated in a highly activated, allylic/benzylic-like position relative to the furan ring, making it highly susceptible to premature deoxygenation.

  • Catalyst Poisoning: The primary aliphatic amine acts as a strong Lewis base, which can coordinate to and deactivate transition metal catalysts.

This guide outlines a field-proven, highly selective methodology utilizing Rhodium on Carbon (Rh/C) under mild conditions to achieve complete furan saturation while preserving both the delicate C–O bond and the primary amine functionality.

Mechanistic Causality & Catalyst Selection

The Hydrogenolysis vs. Hydrogenation Paradigm

The choice of transition metal is the single most critical variable in this workflow. While Palladium (Pd) is ubiquitous in hydrogenation, it possesses a high affinity for C–O bond cleavage (hydrogenolysis) and furan ring-opening, particularly when the oxygen is adjacent to a conjugated system.

Rhodium (Rh), conversely, exhibits exceptional activity for the saturation of conjugated C=C bonds within heterocyclic rings but has a significantly higher activation energy barrier for C–O bond cleavage 1. By utilizing a 5% Rh/C catalyst, the furan ring is rapidly reduced to tetrahydrofuran (THF) before any competitive hydrogenolysis can occur 2.

Mitigating Catalyst Poisoning via Substrate Protonation

Free amines strongly coordinate to the active sites of Rh and Ru catalysts, severely retarding reaction kinetics 3. To circumvent this, the protocol necessitates the in situ conversion of the substrate into its hydrochloride salt. Protonation eliminates the nucleophilicity of the nitrogen lone pair, ensuring the catalyst surface remains available for hydrogen activation and furan adsorption.

Stereochemical Implications

The starting material possesses a defined (R)-configuration at the hydroxyl-bearing carbon. Hydrogenation of the furan ring generates a new stereocenter at the C2' position of the resulting THF ring. Because this is a heterogeneous catalytic process lacking a chiral directing ligand, the reaction will yield a mixture of two diastereomers: (1R, 2'R) and (1R, 2'S).

Quantitative Data Summary

The following table summarizes the causal relationship between catalyst selection and reaction outcomes for this specific substrate class.

Catalyst SystemFuran Saturation (%)Desired THF-Derivative Yield (%)Ring-Opening / Hydrogenolysis (%)Mechanistic Note
5% Rh/C >99 >95 <2 Optimal for preserving C–O bonds; high ring saturation activity.
5% Pd/C>9540–5040–50Induces severe C–O cleavage and furan ring-opening.
5% Ru/C80–9070–8010–20Requires higher pressure (50+ bar); moderate chemoselectivity.
Raney Nickel>9060–7020–30Prone to amine-induced side reactions and oligomerization.

Reaction Pathway Visualization

Pathway SM (R)-2-Amino-1-(furan-2-yl)ethanol Prod (1R)-2-Amino-1-(THF-2-yl)ethanol SM->Prod Rh/C, H2 (Mild) Selective Saturation Side1 Ring-Opened Amino-diols SM->Side1 Pd/C, H2 (Harsh) C-O Cleavage Side2 Deoxygenated Amines SM->Side2 Acidic/Pd Hydrogenolysis

Reaction pathways for (R)-2-amino-1-(furan-2-yl)ethanol hydrogenation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system: successful execution of intermediate steps (e.g., pressure stabilization, H₂ uptake cessation) serves as intrinsic proof of reaction progress.

Materials & Reagents
  • (R)-2-Amino-1-(furan-2-yl)ethanol (Substrate)

  • 5% Rh/C (Evonik or equivalent, 50% w/w water wet to prevent pyrophoricity)

  • Methanol (HPLC grade, degassed)

  • Methanolic HCl (1.25 M)

  • Hydrogen Gas (UHP, 99.999%)

Step-by-Step Methodology
Phase 1: Substrate Preparation & Protection
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of (R)-2-Amino-1-(furan-2-yl)ethanol in 30 mL of degassed methanol.

  • Salt Formation: Slowly add 8.4 mL of 1.25 M methanolic HCl (10.5 mmol, 1.05 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Causality: This slight excess of HCl ensures complete protonation of the amine, forming the hydrochloride salt and shielding the Rh catalyst from nitrogen lone-pair coordination.

Phase 2: Reactor Setup & Purging
  • Catalyst Loading: Transfer the methanolic substrate solution to a 100 mL Parr high-pressure autoclave reactor. Add 10 wt% (relative to the free base substrate) of 5% Rh/C.

  • Leak Testing & Deoxygenation (Self-Validation Step):

    • Seal the reactor and pressurize with N₂ to 10 bar. Isolate the gas inlet and monitor the pressure gauge for 5 minutes. A stable pressure validates the integrity of the reactor seal.

    • Vent the N₂. Repeat the N₂ pressurization/venting cycle two more times to displace all oxygen.

    • Pressurize with H₂ to 10 bar and vent (Repeat 3x) to prime the atmosphere.

Phase 3: Catalytic Hydrogenation
  • Reaction Execution: Pressurize the reactor to 20 bar H₂ .

  • Heating & Agitation: Heat the vessel to 50 °C . Set the impeller speed to 800 rpm .

    • Causality: High-speed agitation is mandatory to overcome gas-liquid-solid mass transfer limitations. If the reaction is diffusion-limited, localized hydrogen starvation at the catalyst surface can trigger unwanted side reactions.

  • Monitoring (Self-Validation Step): Monitor the pressure drop in the H₂ reservoir. The reaction is deemed complete when H₂ uptake ceases entirely and the pressure remains static for 30 consecutive minutes (typically 4–6 hours).

Phase 4: Workup & Isolation
  • Quenching: Cool the reactor to room temperature (<25 °C) and carefully vent the residual H₂ gas. Purge the reactor with N₂ (3x 5 bar) before opening.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the filter cake with 2 x 15 mL of methanol. Caution: Do not allow the used catalyst to dry out in the air, as it may ignite.

  • Free-Basing (Optional): If the free amino alcohol is required, concentrate the filtrate in vacuo, redissolve in 20 mL of water, and adjust the pH to 10 using saturated aqueous Na₂CO₃. Extract with Dichloromethane (3 x 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R)-2-amino-1-(tetrahydrofuran-2-yl)ethanol as a viscous oil (diastereomeric mixture).

References

  • Catalytic Reduction of Biomass-Derived Furanic Compounds with Hydrogen Source: ACS Catalysis URL:[Link]

  • A Key Step Toward Bio-Based Adiponitrile: Selective Hydrogenolysis of Furan-2,5-dicarboxamide... Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Rh-catalyzed hydrogenation of amino acids, protein hydrolyzates and peptides Source: Lirias (KU Leuven Repository) URL:[Link]

Sources

Application

The Strategic Application of (R)-2-Amino-1-(furan-2-YL)-ethanol in the Synthesis of Novel Chiral Architectures

The pursuit of enantiomerically pure compounds remains a cornerstone of modern drug discovery and development. The inherent chirality of biological systems necessitates a stereocontrolled approach to the synthesis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of enantiomerically pure compounds remains a cornerstone of modern drug discovery and development. The inherent chirality of biological systems necessitates a stereocontrolled approach to the synthesis of therapeutic agents to optimize efficacy and minimize off-target effects. In this context, the strategic selection of chiral building blocks is paramount. (R)-2-Amino-1-(furan-2-YL)-ethanol, a readily accessible and highly versatile chiral 1,2-amino alcohol, has emerged as a valuable scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its preparation and its application in the synthesis of novel chiral entities, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical and pharmaceutical innovation.

The significance of the 1,2-amino alcohol motif is widely recognized, as it is a structural feature in a vast number of natural products and synthetic bioactive molecules.[1] The furan moiety within (R)-2-Amino-1-(furan-2-YL)-ethanol further enhances its utility, serving as a versatile precursor for a range of heterocyclic structures and as a bioisostere for phenyl rings in medicinal chemistry.[2]

A Robust and Scalable Synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol

A critical aspect of a chiral building block's utility is its accessibility. A highly efficient and scalable two-step chemoenzymatic synthesis has been developed, ensuring a reliable supply of this key intermediate with exceptional enantiopurity.[1] This method leverages the power of biocatalysis for the crucial stereoselective step, followed by a straightforward chemical reduction.

The process commences with the highly enantioselective hydrocyanation of furan-2-carbaldehyde, catalyzed by the (R)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL). This enzymatic transformation proceeds with remarkable precision, establishing the chiral center that defines the building block. The subsequent reduction of the resulting (R)-2-(2-furyl)-2-hydroxyacetonitrile with sodium borohydride furnishes (R)-2-Amino-1-(furan-2-YL)-ethanol in high yield and with an enantiomeric excess typically exceeding 99.5%.[1]

Application I: A Chiral Ligand in Asymmetric Catalysis

The vicinal amino and hydroxyl groups of (R)-2-Amino-1-(furan-2-YL)-ethanol provide an ideal bidentate chelation site for metal catalysts, making it an excellent precursor for chiral ligands in asymmetric synthesis. These ligands can induce high levels of stereoselectivity in a variety of chemical transformations. A prime example is the enantioselective addition of organozinc reagents to aldehydes, a powerful C-C bond-forming reaction.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the in-situ formation of a chiral catalyst from (R)-2-Amino-1-(furan-2-YL)-ethanol and its application in the asymmetric ethylation of benzaldehyde.

Materials:

  • (R)-2-Amino-1-(furan-2-YL)-ethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-Amino-1-(furan-2-YL)-ethanol (0.05 mmol, 1.0 eq).

  • Dissolve the amino alcohol in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol, 44 eq) to the stirred solution. A white precipitate may form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol, 20 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices:

  • Inert Atmosphere: Diethylzinc is highly pyrophoric and reacts with moisture. An inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

  • Anhydrous Solvent: The use of anhydrous toluene is essential to prevent the quenching of the organometallic reagent.

  • Excess Diethylzinc: A portion of the diethylzinc is consumed in the deprotonation of the amino alcohol to form the active catalyst. The excess reagent then acts as the nucleophile in the addition to the aldehyde.

  • Low Temperature: The reaction is performed at 0 °C to enhance the enantioselectivity of the addition.

Product Typical Yield Typical Enantiomeric Excess (e.e.)
(R)-1-phenyl-1-propanol85-95%>90%

Application II: A Chiral Auxiliary for Diastereoselective Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer by temporarily attaching a chiral moiety to the substrate. (R)-2-Amino-1-(furan-2-YL)-ethanol can be readily converted into a chiral oxazolidinone, a well-established class of chiral auxiliaries, particularly for stereoselective alkylation and aldol reactions.

Protocol: Synthesis of a Chiral Oxazolidinone Auxiliary and Diastereoselective Alkylation

Step 1: Synthesis of (R)-4-(furan-2-yl)oxazolidin-2-one

Materials:

  • (R)-2-Amino-1-(furan-2-YL)-ethanol

  • Diethyl carbonate

  • Potassium carbonate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve (R)-2-Amino-1-(furan-2-YL)-ethanol (10 mmol) in ethanol (50 mL).

  • Add diethyl carbonate (15 mmol) and potassium carbonate (1.0 mmol).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the chiral oxazolidinone.

Step 2: N-Acylation and Diastereoselective Alkylation

Materials:

  • (R)-4-(furan-2-yl)oxazolidin-2-one

  • n-Butyllithium (1.6 M in hexanes)

  • Propionyl chloride

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the oxazolidinone (5 mmol) in anhydrous THF (25 mL) in a flame-dried flask under argon and cool to -78 °C.

  • Slowly add n-butyllithium (5.5 mmol) and stir for 15 minutes.

  • Add propionyl chloride (5.5 mmol) dropwise and stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (5.5 mmol) to a solution of diisopropylamine (6.0 mmol) in anhydrous THF (10 mL) at -78 °C.

  • Slowly add the N-acylated oxazolidinone solution to the LDA solution at -78 °C to form the enolate.

  • After 30 minutes, add benzyl bromide (6.0 mmol) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography to obtain the alkylated product.

  • The chiral auxiliary can be cleaved by hydrolysis to yield the chiral carboxylic acid.

Mechanistic Rationale:

The chiral oxazolidinone, derived from (R)-2-Amino-1-(furan-2-YL)-ethanol, effectively shields one face of the enolate formed upon deprotonation. The bulky furan group directs the incoming electrophile (benzyl bromide) to the opposite face, resulting in a highly diastereoselective alkylation.

Visualization of Synthetic Workflows

Synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol Furfural Furan-2-carbaldehyde Cyanohydrin (R)-2-(2-furyl)-2- hydroxyacetonitrile Furfural->Cyanohydrin HbHNL, HCN AminoAlcohol (R)-2-Amino-1-(furan-2-YL)-ethanol Cyanohydrin->AminoAlcohol NaBH4

Caption: Chemoenzymatic synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol.

Application as a Chiral Ligand Start (R)-2-Amino-1-(furan-2-YL)-ethanol Catalyst In-situ Catalyst Formation (+ Diethylzinc) Start->Catalyst Reaction Asymmetric Addition (Benzaldehyde + Diethylzinc) Catalyst->Reaction Product Enantioenriched (R)-1-phenyl-1-propanol Reaction->Product

Caption: Workflow for the application as a chiral ligand in asymmetric synthesis.

Conclusion

(R)-2-Amino-1-(furan-2-YL)-ethanol stands as a powerful and versatile chiral building block for the modern synthetic chemist. Its efficient and highly enantioselective preparation, coupled with the dual reactivity of its amino alcohol functionality and the synthetic potential of the furan ring, provides a direct and reliable pathway to a diverse array of complex, enantioenriched molecules. The protocols and insights provided herein serve as a foundation for researchers to harness the full potential of this valuable synthon in the pursuit of novel therapeutics and innovative chemical entities.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Skranc, W., et al. (2006). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. Organic Process Research & Development, 10(3), 565-569. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Pharmaceutical Research International, 36(1), 58-70. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. (2022). IDEALS. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Angewandte Chemie International Edition, 57(44), 14615-14619. [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2021). Molecules, 26(11), 3328. [Link]

  • Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. (2002). Diva Portal. [Link]

  • Use of Furans in the Synthesis of Bioactive Compounds. (2022). ResearchGate. [Link]

  • Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. (2010). Journal of Medicinal Chemistry, 53(8), 3246-3255. [Link]

  • Furan. (2024). Oriental Journal of Chemistry, 40(1). [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6598. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2024). Chemistry & Medicinal Chemistry, 20(1), e202400879. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Methods for preventing furan ring oxidation during (R)-2-Amino-1-(furan-2-YL)-ethanol storage

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of (R)-2-Amino-1-(furan-2-YL)-ethanol to prevent oxidative degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of (R)-2-Amino-1-(furan-2-YL)-ethanol to prevent oxidative degradation of the furan ring.

Frequently Asked Questions (FAQs)

Q1: What makes the furan ring in (R)-2-Amino-1-(furan-2-YL)-ethanol susceptible to oxidation?

A1: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. One of the lone pairs of electrons on the oxygen is delocalized into the ring, which makes it an electron-rich aromatic system.[1] This high electron density makes the furan ring considerably more reactive than benzene in electrophilic substitution reactions and susceptible to oxidation.[1] The presence of atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to oxidative ring-opening or the formation of undesirable byproducts.[2][3]

Q2: What are the primary signs of degradation in my (R)-2-Amino-1-(furan-2-YL)-ethanol sample?

A2: Visual inspection can often provide the first clues of degradation. Discoloration, typically a yellowing or browning of the compound which is normally a colorless liquid or solid, is a common indicator of oxidation or polymerization. For more quantitative assessment, analytical techniques such as HPLC, GC-MS, or NMR should be employed to detect the appearance of new impurity peaks or a decrease in the purity of the parent compound.[4]

Q3: What are the ideal storage conditions for long-term stability?

A3: To ensure maximum shelf-life, (R)-2-Amino-1-(furan-2-YL)-ethanol should be stored in a cool, dark, and dry place.[4] Specifically, refrigeration at 2-8°C is recommended to minimize thermal degradation.[5][6][7] The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5][8] Using a tightly sealed, opaque container, like an amber glass vial, will protect it from light and moisture.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My sample of (R)-2-Amino-1-(furan-2-YL)-ethanol has developed a yellow or brown tint.
Potential Cause Explanation Recommended Action
Air/Oxygen Exposure The electron-rich furan ring is susceptible to oxidation in the presence of atmospheric oxygen, leading to the formation of colored degradation products.[1][3] This process can be accelerated by light and elevated temperatures.Short-term: Immediately purge the container with an inert gas (nitrogen or argon) before sealing.[8][9][10][11] Long-term: For future storage, always handle and store the compound under an inert atmosphere. Consider transferring the material to smaller vials to minimize headspace in partially used containers.
Light Exposure UV light can provide the energy to initiate free-radical mechanisms that lead to the degradation of furan compounds.[12]Store the compound in an amber or opaque vial to block light.[5] If using a clear container, wrap it in aluminum foil.
Elevated Temperature Higher temperatures increase the rate of chemical reactions, including oxidation and polymerization.[6][13]Store the compound at refrigerated temperatures (2-8°C).[5][6][7] Avoid leaving the compound at room temperature for extended periods.
Issue 2: I am observing unexpected peaks in my HPLC/GC-MS analysis, suggesting impurity formation.
Potential Cause Explanation Recommended Action
Oxidative Ring Cleavage Oxidation can lead to the opening of the furan ring, forming 1,4-dicarbonyl compounds or other derivatives.[2][3] These will appear as distinct peaks in your chromatogram.Confirm Degradation: Use techniques like LC-MS to identify the mass of the impurity peaks and infer their structures.[4] Implement Preventative Storage: Strictly adhere to storage under an inert atmosphere, at low temperatures, and protected from light.[4][5]
Contamination Impurities could be introduced from solvents, reagents, or improper handling. The amino alcohol functionality can also react with atmospheric carbon dioxide.Verify Handling Procedures: Ensure all glassware is clean and dry. Use high-purity solvents and reagents. Minimize Air Exposure: When preparing solutions, use degassed solvents and work under a blanket of inert gas.
pH Instability The stability of the furan ring can be pH-dependent. Strongly acidic or basic conditions can catalyze degradation.[4][14]Control pH: If storing in solution, use a buffered system, ideally between pH 5 and 10, where the furan ring is generally more stable.[4]
Issue 3: My compound shows reduced reactivity in subsequent synthetic steps.
Potential Cause Explanation Recommended Action
Degradation of Starting Material If the furan ring or the amino alcohol functionality has degraded, the overall purity of your starting material is reduced, leading to lower yields or failed reactions.Assess Purity Before Use: Always check the purity of the (R)-2-Amino-1-(furan-2-YL)-ethanol before starting a reaction, especially if it has been in storage for a significant period. A quick TLC or HPLC analysis can be informative. Purify if Necessary: If degradation is observed, consider repurifying the material by an appropriate method such as column chromatography or recrystallization, if applicable.
Use of Antioxidants (If applicable) While antioxidants can prevent oxidation, some may interfere with certain reactions.Choose Antioxidant Carefully: If you opt to use an antioxidant, select one that is known not to interfere with your specific downstream chemistry. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[15][16] However, their compatibility must be verified.

Visualizing the Problem: Furan Oxidation and Prevention Workflow

The following diagrams illustrate the general mechanism of furan oxidation and a decision-making workflow for troubleshooting storage issues.

G cluster_oxidation Simplified Furan Ring Oxidation Furan (R)-2-Amino-1-(furan-2-YL)-ethanol Intermediate Endoperoxide Intermediate Furan->Intermediate Reaction with Oxygen Oxygen (O2) Oxygen->Intermediate Initiator Initiator (Light, Heat, Metal Ions) Initiator->Intermediate catalyzes Degradation Ring-Opened Products (e.g., 1,4-dicarbonyls) Intermediate->Degradation Rearrangement

Caption: Simplified pathway of furan ring oxidation.

G Start Observe Sample Degradation (e.g., discoloration, new peaks) Check_Storage Review Storage Conditions Start->Check_Storage Inert_Atmosphere Is it stored under inert gas? Check_Storage->Inert_Atmosphere Implement_Inert Action: Purge with N2/Ar. Store under inert atmosphere. Inert_Atmosphere->Implement_Inert No Check_Temp Is it refrigerated (2-8°C)? Inert_Atmosphere->Check_Temp Yes Implement_Inert->Check_Temp Implement_Temp Action: Move to cold storage. Check_Temp->Implement_Temp No Check_Light Is it protected from light? Check_Temp->Check_Light Yes Implement_Temp->Check_Light Implement_Light Action: Use amber vials or wrap in foil. Check_Light->Implement_Light No Final_Check Re-analyze after implementing changes to confirm stability. Check_Light->Final_Check Yes Implement_Light->Final_Check Consider_Antioxidant For solutions, consider adding an antioxidant (e.g., BHT). Final_Check->Consider_Antioxidant Optional for solutions

Caption: Troubleshooting workflow for storage issues.

Experimental Protocols

Protocol 1: Preparation for Long-Term Storage (Inert Gas Blanketing)

This protocol describes how to properly prepare a solid or liquid sample of (R)-2-Amino-1-(furan-2-YL)-ethanol for storage to minimize oxidation.

Materials:

  • Vial of (R)-2-Amino-1-(furan-2-YL)-ethanol

  • Appropriately sized amber glass vial with a septum-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator and needle adapter

  • A second needle to act as a vent

Procedure:

  • If transferring the compound, do so quickly in a low-humidity environment. Place the desired amount of the compound into the clean, dry amber vial.

  • Securely cap the vial with the septum-lined cap.

  • Insert the needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the compound.

  • Insert the second (vent) needle through the septum, ensuring its tip is also in the headspace.

  • Gently flush the vial with the inert gas for 1-2 minutes. The flow should be gentle to avoid blowing the material around. This process, known as purging, displaces the air and oxygen from the headspace.[9][10][11]

  • Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.[11]

  • For added security, wrap the cap and neck of the vial with Parafilm®.

  • Place the prepared vial in a refrigerator at 2-8°C for storage.

Protocol 2: Stability Assessment by HPLC

This is a general protocol to assess the purity of your compound and check for the presence of degradation products. Method parameters will need to be optimized for your specific HPLC system.

Objective: To quantify the purity of (R)-2-Amino-1-(furan-2-YL)-ethanol and detect any degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of (R)-2-Amino-1-(furan-2-YL)-ethanol of known purity in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the stored sample of (R)-2-Amino-1-(furan-2-YL)-ethanol in the same solvent and at a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

    • Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 220-250 nm).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any impurity peaks in the chromatogram of your stored sample.

    • Calculate the purity of your sample by dividing the peak area of the parent compound by the total peak area of all components and multiplying by 100.

    • Compare the purity to previous analyses or the certificate of analysis to determine the extent of degradation.

References

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). RSC Advances.
  • Inerting, Blanketing and Purging. Air Liquide.
  • Furan. Wikipedia. Available at: [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. (2018).
  • Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]

  • Packaging system for oxygen-sensitive drugs. (Patent). Google Patents.
  • Comparative study of the effects of antioxidants on furan formation during thermal processing in model systems. (2019). Food Chemistry. Available at: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). Food Science & Nutrition. Available at: [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026). INOX. Available at: [Link]

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2017). The Journal of Physical Chemistry A. Available at: [Link]

  • Blanketing: protecting the integrity of your products with inert gas. (2024). GasN₂. Available at: [Link]

  • Packaging, Inerting and Blanketing. Air Products. Available at: [Link]

  • Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. (2020). Food Chemistry. Available at: [Link]

  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. ResearchGate. Available at: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Oxygen Barrier Packaging FAQ. (2025). Available at: [Link]

  • Innovative Oxygen Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability. (2025). Aptar CSP Technologies. Available at: [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Furan formation during storage and reheating of sterilised vegetable purées. (2014). Food Additives & Contaminants: Part A. Available at: [Link]

  • a review on furan: detection and analysis methods. (2025). ResearchGate. Available at: [Link]

  • Oxygen Scavengers: The Invisible Protectors in Pharmaceutical Packaging. (2024). Colorcon. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem. Available at: [Link]

  • Furan formation during storage and reheating of sterilised vegetable purées. ResearchGate. Available at: [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Inert Gas Blanketing. Cambridge Sensotec. Available at: [Link]

  • Determination of Furan in Foods. (2004). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • The role of oxygen barriers in food packaging. SPG-Pack. Available at: [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • of OH oxidation pathways and final products for furan, 2-methylfuran,... ResearchGate. Available at: [Link]

  • 2-AMINO-1-FURAN-2-YL-ETHANOL. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]

  • (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL — Chemical Substance Information. NextSDS. Available at: [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Available at: [Link]

  • Process for inhibiting oxidation and polymerization of furfural and its derivatives. (Patent). Google Patents.
  • Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. (2024). ACS Omega. Available at: [Link]

  • Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. (2023). Energy & Environmental Science. Available at: [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2021). IAEA. Available at: [Link]

  • Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. (2018). Food Chemistry. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Medical Toxicology and Forensic Medicine. Available at: [Link]

  • Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022). Antioxidants. Available at: [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. Available at: [Link]

  • 2-[1-(Furan-2-yl)propan-2-ylamino]ethanol. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Yield and Purity for Crude (R)-2-Amino-1-(furan-2-yl)ethanol

Welcome to the Advanced Technical Support Center. As a chiral building block frequently utilized in active pharmaceutical ingredient (API) synthesis, (R)-2-Amino-1-(furan-2-yl)ethanol presents unique downstream processin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a chiral building block frequently utilized in active pharmaceutical ingredient (API) synthesis, (R)-2-Amino-1-(furan-2-yl)ethanol presents unique downstream processing challenges. The electron-rich furan ring is highly susceptible to chemical degradation, while the amino alcohol moiety is prone to complex thermodynamic behaviors during crystallization, such as Liquid-Liquid Phase Separation (LLPS).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve >99% chemical and chiral purity.

Part 1: Troubleshooting FAQs

Q1: During salt formation with standard mineral acids (e.g., HCl), my crude mixture turns dark brown/black and the yield drops significantly. What is causing this, and how can I prevent it? The Causality: The furan ring is notably unstable under strong acidic conditions[1]. Protonation at the alpha-carbon generates a highly reactive carbenium ion. This intermediate undergoes repetitive cycles of hydride ion loss and deprotonation, triggering interchain cycloadditions and polycondensation. The result is the formation of black, cross-linked conjugated polymers (chromophores) that destroy your yield[2]. The Solution: Abandon strong Brønsted acids. Switch to milder, chiral organic acids such as L-(+)-Tartaric acid or D-(-)-Mandelic acid. These weak acids are sufficient to protonate the amine (pKa ~9) without crossing the threshold required to protonate and degrade the furan ring. Furthermore, using a chiral acid simultaneously sets up the system for diastereomeric resolution[3].

Q2: During cooling crystallization, the product forms a biphasic, syrupy liquid at the bottom of the reactor instead of solid crystals. How do I fix this "oiling out" issue? The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation trajectory of your cooling mixture crosses the binodal curve before reaching the solid-liquid equilibrium (solubility) curve[4]. High levels of impurities in the crude amino alcohol alter the activity coefficients of the solvent system, expanding this metastable liquid-liquid phase region[5]. The Solution: You must alter the thermodynamic trajectory to bypass the binodal curve.

  • Reduce initial supersaturation: Dilute the system by adding 10-15% more of your primary solvent.

  • Modify the solvent matrix: Introduce an anti-solvent (e.g., ethyl acetate into an ethanol system) only after the solution has cooled near the nucleation zone, rather than at high temperatures.

  • Seed aggressively: Introduce 1-2% w/w of pure seed crystals just above the LLPS onset temperature to force heterogeneous nucleation before the system can phase-separate.

Q3: The enantiomeric excess (ee) of my crystallized salt is plateauing at 85%, even after multiple recrystallizations. How can I push the chiral purity >99%? The Causality: A hard plateau in enantiomeric excess indicates that the system has reached a eutectic point or is forming a partial solid solution where both diastereomers co-crystallize[6]. Continuing to recrystallize in the exact same solvent system will only deplete your yield without improving purity. The Solution: Shift the thermodynamic equilibrium by changing the solvent system. If you are currently using pure ethanol, switch to an Ethanol/Water (95:5) or Isopropanol/Methanol system. The introduction of a hydrogen-bonding co-solvent drastically alters the relative solubility ratio of the diastereomeric pairs, breaking the eutectic limitation.

Part 2: Quantitative Data Presentation

To optimize the resolution and purification of (R)-2-Amino-1-(furan-2-yl)ethanol, selecting the correct resolving agent is critical. The table below summarizes the thermodynamic and stability profiles of common resolving agents applied to this specific furan-containing substrate.

Table 1: Thermodynamic & Stability Profiling of Resolving Agents

Resolving AgentAcid pKaFuran Ring StabilityFirst-Pass Yield (%)Enantiomeric Excess (ee %)
Hydrochloric Acid (HCl)-3.0Poor (Rapid Polymerization)N/AN/A
L-(+)-Tartaric Acid2.98Excellent (No discoloration)42%>98%
D-(-)-Mandelic Acid3.41Good (Stable up to 60 °C)35%92%
(1S)-(+)-10-Camphorsulfonic Acid1.2Moderate (Slight darkening)28%85%

Note: Yields are based on the theoretical maximum of 50% for a racemic starting mixture.

Part 3: Experimental Protocol

Self-Validating Workflow: Diastereomeric Salt Formation and Upgrading Objective: Isolate chemically and chirally pure (R)-2-Amino-1-(furan-2-yl)ethanol from a crude mixture using L-(+)-Tartaric acid.

  • Dissolution: Suspend 1.0 equivalent of crude (R)-2-Amino-1-(furan-2-yl)ethanol in anhydrous ethanol (10 volumes). Heat the mixture to 60 °C under an inert nitrogen atmosphere to prevent oxidative degradation of the furan ring.

  • Salt Formation: Slowly add 1.0 equivalent of L-(+)-Tartaric acid as a pre-dissolved solution in ethanol (3 volumes) over 30 minutes.

    • Self-Validation Check: The solution must remain clear and light yellow. Any rapid darkening indicates localized acid-catalyzed degradation, meaning the addition rate is too fast or mixing is inadequate.

  • Seeding and Nucleation: Cool the reactor to 45 °C at a controlled rate of 0.5 °C/min. Introduce 1% w/w seed crystals of the pure (R)-amine-L-tartrate salt. Hold the temperature isothermally for 1 hour to allow the seed bed to mature and consume supersaturation, preventing LLPS.

  • Crystallization: Continue cooling to 5 °C at a slow rate of 0.1 °C/min.

    • Self-Validation Check: Monitor the slurry visually or via Focused Beam Reflectance Measurement (FBRM). The presence of sharp, distinct particles confirms successful crystallization; milky droplets indicate oiling out.

  • Isolation: Filter the slurry and wash the wet cake with cold ethanol (2 volumes). Dry under vacuum at 40 °C until constant weight is achieved.

  • Free-Basing: Suspend the upgraded salt in water and adjust the pH to 8.5 using saturated aqueous NaHCO₃. Extract with 2-methyltetrahydrofuran (2-MeTHF), dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure free base.

Part 4: Process Visualization

The following decision tree maps the thermodynamic troubleshooting path for addressing Liquid-Liquid Phase Separation during the cooling protocol.

G Start Crude (R)-2-Amino-1- (furan-2-yl)ethanol Dissolve Dissolve in EtOH Add L-Tartaric Acid Start->Dissolve Cooling Controlled Cooling (0.5 °C/min) Dissolve->Cooling Check Phase Behavior Observation Cooling->Check Oiling Oiling Out (LLPS) Biphasic Liquid Check->Oiling High Supersaturation Crystal Nucleation & Crystallization Check->Crystal Optimal Trajectory FixOil 1. Reheat to clear 2. Add Anti-solvent 3. Introduce Seeds Oiling->FixOil Isolate Filter & Wash (>98% ee Salt) Crystal->Isolate FixOil->Cooling Retry

Workflow for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Part 5: References

Sources

Troubleshooting

Troubleshooting low solubility of (R)-2-Amino-1-(furan-2-YL)-ethanol in non-polar solvents

Technical Support Center: (R)-2-Amino-1-(furan-2-YL)-ethanol Welcome to the technical support center for (R)-2-Amino-1-(furan-2-YL)-ethanol. This guide is designed for researchers, chemists, and formulation scientists wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-2-Amino-1-(furan-2-YL)-ethanol

Welcome to the technical support center for (R)-2-Amino-1-(furan-2-YL)-ethanol. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound, particularly in non-polar solvent systems. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven troubleshooting strategies to ensure your experimental success.

Understanding the Solubility Challenge

(R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol. Its molecular structure is the primary determinant of its solubility characteristics.

  • Polar Functional Groups: The molecule contains a primary amine (-NH₂) and a hydroxyl (-OH) group. Both are highly polar and capable of forming strong hydrogen bonds.

  • Furan Ring: The furan ring, while aromatic, contains an oxygen heteroatom which contributes to the molecule's overall polarity.

  • Small Aliphatic Backbone: The short ethyl chain does little to offset the dominant polarity of the functional groups.

This inherent polarity means the molecule is hydrophilic, favoring interactions with polar solvents. Conversely, it struggles to dissolve in non-polar (lipophilic) solvents because the energy required to break the strong intermolecular hydrogen bonds between the amino alcohol molecules is not compensated by the weak van der Waals forces it would form with non-polar solvent molecules. This principle is often summarized as "like dissolves like".[1]

Troubleshooting Low Solubility: A Step-by-Step Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: I've added my (R)-2-Amino-1-(furan-2-YL)-ethanol to a non-polar solvent like hexane or toluene and it's not dissolving. What are the first, simplest steps I should take?

A1: Before moving to more complex formulation strategies, always start with basic physical methods to enhance dissolution kinetics.

  • Causality: Often, a compound may be kinetically slow to dissolve even if it has some limited thermodynamic solubility. Physical agitation and a small amount of energy can overcome this initial barrier. The goal is to increase the interaction between the solute and solvent molecules.[2]

Protocol 1: Basic Physical Dissolution Methods

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously with a magnetic stir bar.

  • Sonication: Place the vial or flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, dramatically increasing the surface area available for solvation.[1]

  • Gentle Warming: Gently warm the mixture (e.g., to 30-40°C). Increased temperature raises the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can enhance solubility.

    • Caution: Be mindful of the compound's thermal stability. Do not heat excessively without prior stability data. Also, be aware of the solvent's boiling point and flammability.

Q2: Physical methods didn't work. How can I chemically modify the solvent system to improve solubility without drastically changing its non-polar character?

A2: The most effective and widely used technique in this scenario is co-solvency .

  • Causality: A co-solvent is a water-miscible solvent that, when added in small amounts to the primary non-polar solvent, can significantly increase the solubility of a polar solute.[2][3] The co-solvent works by reducing the interfacial tension between the solute and the solvent. It can create a microenvironment around the solute molecule that is more polar, effectively "shielding" the polar functional groups and allowing the complex to be solvated by the bulk non-polar solvent.[]

Solubility Overview in Common Solvents

Solvent TypeSolvent NameExpected Solubility of (R)-2-Amino-1-(furan-2-YL)-ethanol
Non-Polar Hexane, Toluene, DichloromethanePoor to Very Low
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateModerate to Soluble
Polar Protic Water, Ethanol, MethanolSoluble to Freely Soluble

Protocol 2: Improving Solubility with Co-solvents

  • Select a Co-solvent: Choose a polar solvent in which your compound is known to be soluble (see table above). Common choices include ethanol, isopropanol (IPA), or tetrahydrofuran (THF).

  • Prepare the Suspension: Add the (R)-2-Amino-1-(furan-2-YL)-ethanol to your primary non-polar solvent (e.g., toluene) and begin stirring.

  • Titrate with Co-solvent: Add the chosen co-solvent dropwise (e.g., using a pipette or syringe) to the stirring suspension.

  • Observe: Continue adding the co-solvent slowly, observing for dissolution. Typically, a volume of 1-10% of the total solvent volume is sufficient.

  • Document: Record the final ratio of non-polar solvent to co-solvent required for complete dissolution (e.g., Toluene:IPA 95:5 v/v).

Q3: My experimental conditions are strictly non-protic and I cannot use an alcohol-based co-solvent. What are my other options?

A3: If protic co-solvents are prohibited, you can explore pH adjustment to form an ion pair or, more effectively, use surfactants to create reverse micelles.

  • Option A: pH Adjustment (Ion Pair Formation)

    • Causality: The primary amine on your molecule is basic. By adding a lipophilic acid (an acid soluble in your non-polar solvent), you can protonate the amine, forming an ammonium salt. This new ionic species, paired with a lipophilic counter-ion, may exhibit different solubility properties. This technique is highly dependent on the specific solvent and acid used.[3][5]

  • Option B: Surfactant-Mediated Solubilization (Reverse Micelles)

    • Causality: This is a powerful technique for dissolving polar compounds in non-polar media. Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail".[6] In a non-polar solvent, they can self-assemble into structures called reverse micelles, where the polar heads form a hydrophilic core, shielded from the solvent by the non-polar tails.[7][8] Your polar compound can then be sequestered within this polar core, allowing it to be dispersed throughout the non-polar solvent.[9]

Protocol 3: Surfactant-Mediated Solubilization

  • Select a Surfactant: Choose a surfactant known to form reverse micelles in non-polar solvents. Common examples include sodium dodecyl sulfate (SDS) or polysorbates (e.g., Polysorbate 80).[8]

  • Prepare Surfactant Solution: Dissolve a small, predetermined amount of the surfactant into the non-polar solvent. This may require sonication. The concentration should be above the surfactant's critical micelle concentration (CMC).

  • Add the Compound: Add the (R)-2-Amino-1-(furan-2-YL)-ethanol to the surfactant-solvent mixture.

  • Agitate: Stir or sonicate the mixture vigorously to facilitate the encapsulation of the compound within the reverse micelles. The solution should become clear or translucent upon successful solubilization.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting solubility issues with (R)-2-Amino-1-(furan-2-YL)-ethanol.

G start Low Solubility of Compound in Non-Polar Solvent phys_methods Attempt Physical Methods? (Sonication, Gentle Warming) start->phys_methods cosolvency_q Is a Polar Co-solvent (e.g., 1-5% EtOH, THF) Acceptable? phys_methods->cosolvency_q No / Already Tried protocol_phys Protocol 1: Apply Sonication and/or Gentle Warming phys_methods->protocol_phys Yes surfactant_q Are Surfactants a Viable Option? cosolvency_q->surfactant_q No protocol_cosolvency Protocol 2: Titrate with Polar Co-solvent cosolvency_q->protocol_cosolvency Yes protocol_surfactant Protocol 3: Use Surfactant to Form Reverse Micelles surfactant_q->protocol_surfactant Yes reassess Re-evaluate Experiment: - Choose an alternative non-polar solvent - Consider a different solvent class surfactant_q->reassess No protocol_phys->cosolvency_q If Unsuccessful protocol_cosolvency->surfactant_q If Unsuccessful success Success: Compound is Solubilized protocol_cosolvency->success If Successful protocol_surfactant->reassess If Unsuccessful protocol_surfactant->success If Successful

Caption: A decision-making workflow for troubleshooting low solubility.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 2023.
  • A recent overview of surfactant–drug interactions and their importance. PMC.
  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 2024.
  • (R)-2-AMINO-1-(FURAN-2-YL)
  • (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL 139683-93-5 wiki. Guidechem.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2022.
  • Methods to boost solubility. International Journal for Scientific Research and Development, 2011.
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
  • Development of Sustainable Catalytic Pathways for Furan Deriv
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • pH Adjustment and Co-Solvent Optimiz

Sources

Optimization

Reducing racemization of (R)-2-Amino-1-(furan-2-YL)-ethanol under strongly basic conditions

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering loss of stereochemical purity in (R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering loss of stereochemical purity in (R)-2-Amino-1-(furan-2-YL)-ethanol under strongly basic conditions. We will explore the underlying mechanisms of racemization and provide a comprehensive set of troubleshooting strategies, optimized protocols, and preventative measures.

Section 1: The Core Problem — Understanding the "Why" of Racemization

Before troubleshooting, it is critical to understand the chemical pathways that lead to the erosion of enantiomeric excess (e.e.). For a chiral amino alcohol like (R)-2-Amino-1-(furan-2-YL)-ethanol, racemization under basic conditions is not typically a simple deprotonation-reprotonation at the chiral carbon. Instead, it often proceeds through an achiral intermediate.

Q: I'm observing a significant drop in the optical purity of my (R)-2-Amino-1-(furan-2-YL)-ethanol after treating it with a strong base. What is the likely chemical mechanism?

A: The most probable mechanism for the racemization of a secondary alcohol, particularly one adjacent to a heteroatom, is a subtle oxidation-reduction cycle .[1] The chiral center is temporarily destroyed by forming an achiral ketone intermediate, which is then reduced non-stereoselectively back to the alcohol, yielding a racemic mixture.[2][3]

Strong bases can facilitate this process, which may be catalyzed by trace metal impurities or dissolved oxygen. The carbinol proton (the hydrogen on the chiral carbon) is not acidic enough for direct deprotonation by common bases. The key is the temporary loss of the stereocenter itself.

racemization_mechanism cluster_R (R)-Enantiomer cluster_Achiral Achiral Intermediate cluster_RS Racemic Mixture R_Alcohol (R)-2-Amino-1-(furan-2-YL)-ethanol (Chiral) Ketone 2-Amino-1-(furan-2-yl)ethan-1-one (Achiral, Planar) R_Alcohol->Ketone [Oxidation] (Base-promoted) Racemate (R/S) Mixture (Racemic) Ketone->Racemate [Reduction] (Non-stereoselective)

Caption: Base-promoted oxidation-reduction racemization pathway.

Section 2: Troubleshooting Guide — From Diagnosis to Solution

This section is designed to help you diagnose the specific cause of racemization in your experiment and implement targeted solutions.

Symptom / Observation Potential Cause & Scientific Rationale Recommended Action & Solution
Severe racemization (>20% loss of e.e.) observed with strong inorganic bases (e.g., NaOH, KOH, LiOH). High Basicity & Nucleophilicity: Strong inorganic bases can promote the formation of achiral intermediates and may introduce metallic impurities that catalyze the oxidation-reduction cycle.[4]Switch to Milder or Sterically Hindered Bases: Employ organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) for milder conditions. For reactions requiring stronger bases, use non-nucleophilic, hindered options like 2,6-lutidine or lithium bis(trimethylsilyl)amide (LiHMDS).[2][4]
Racemization increases significantly when the reaction is heated. Thermodynamic Control: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization, accelerating the rate-limiting step (often the oxidation to the ketone).[4][5] The rate of racemization often increases more dramatically with temperature than the rate of the desired reaction.[6]Implement Cryogenic Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or -78 °C (dry ice/acetone bath). Monitor progress closely, as the reaction will be slower.
Inconsistent results are observed when switching between protic and aprotic solvents. Solvent-Intermediate Stabilization: Protic solvents (like methanol or water) can stabilize charged or polar intermediates that may be prone to racemization.[4] Aprotic polar solvents can also influence the stability of these intermediates.[4]Screen Aprotic, Non-polar Solvents: Systematically screen anhydrous aprotic solvents. Tetrahydrofuran (THF) is often a good starting point. Other options include 1,4-dioxane, toluene, or dichloromethane (DCM).
Letting the reaction run overnight for "completeness" results in lower e.e. than stopping it after a few hours. Time-Dependent Erosion: The extent of racemization is directly proportional to the time the substrate is exposed to the harsh, racemizing conditions.Monitor Reaction Progress Diligently: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. Quench the reaction immediately upon completion to prevent over-exposure.[4]
Section 3: Proactive Strategies & Validated Protocols

The most effective way to combat racemization is to design experiments that proactively minimize the risk. The use of protecting groups is a cornerstone of this strategy.

Q: Can protecting groups help preserve the stereochemistry of my amino alcohol?

A: Absolutely. Protecting groups are a critical tool.[4] By temporarily modifying the amine or hydroxyl group, you can block the pathways that lead to racemization.

  • N-Protection: Protects the amino group, which can influence the reactivity of the adjacent hydroxyl. Bulky protecting groups can also provide steric hindrance, preventing the base from accessing the chiral center.[4]

  • O-Protection: Directly protects the hydroxyl group, making the oxidation-reduction mechanism impossible. This is often the most robust strategy.

protection_workflow Start (R)-Amino Alcohol (High e.e.) Protect Step 1: Protect (e.g., N-Boc or O-TBS) Start->Protect React Step 2: Perform Reaction (Under strongly basic conditions) Protect->React Stereocenter is now shielded Deprotect Step 3: Deprotect (Under mild, non-racemizing conditions) React->Deprotect End Final Product (High e.e. preserved) Deprotect->End

Caption: General workflow for preserving stereointegrity using protecting groups.

Protocol 1: N-Boc Protection of (R)-2-Amino-1-(furan-2-YL)-ethanol

This protocol protects the primary amine as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to many basic conditions but easily removed with acid.

Materials:

  • (R)-2-Amino-1-(furan-2-YL)-ethanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the amino alcohol in anhydrous DCM in a round-bottom flask.

  • Add triethylamine and stir for 5 minutes at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Optimized Low-Temperature Reaction

This protocol provides a robust starting point for a reaction requiring deprotonation of the hydroxyl group while minimizing racemization.

Materials:

  • N-Boc-(R)-2-Amino-1-(furan-2-YL)-ethanol (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Add the N-Boc protected amino alcohol to a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution dropwise via syringe over 15 minutes. The solution may change color.

  • Stir the resulting alkoxide solution at -78 °C for 30 minutes.

  • Add the desired electrophile dropwise and maintain the temperature at -78 °C.

  • Monitor the reaction by TLC. Once complete (typically 1-3 hours), quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup.

Section 4: Frequently Asked Questions (FAQs)

Q1: Besides the main reaction, are there other stages where racemization can occur? A1: Yes. Racemization can also happen during aqueous work-ups with strong acids or bases, or during purification.[4] For instance, chromatography on standard silica gel, which is acidic, can sometimes cause racemization of sensitive compounds. If this is suspected, consider using deactivated silica gel (treated with a base like triethylamine) or a neutral support like alumina.[4]

Q2: How can I accurately determine if I have a racemization problem? A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the two enantiomers, giving you a precise enantiomeric excess (e.e.) value. An alternative is to derivatize the alcohol with a chiral agent, such as Mosher's acid chloride, to form diastereomers that can be distinguished and quantified by ¹H or ¹⁹F NMR.[2]

Q3: Is it possible that my starting material is not enantiopure? A3: This is always a possibility. It is crucial to verify the enantiopurity of your starting material before beginning a reaction sequence. Improper storage or synthesis of the initial material could be the source of the problem. Always run a chiral HPLC on your starting material as a baseline.

Q4: Are there any non-basic alternatives for activating the hydroxyl group? A4: Depending on the desired transformation, alternatives that avoid strong bases exist. For example, the Mitsunobu reaction allows for the conversion of alcohols to esters, ethers, or other functional groups under mildly acidic conditions, proceeding with inversion of stereochemistry. While not a direct substitute for all base-mediated reactions, exploring such alternative pathways can be a powerful strategy to circumvent racemization issues entirely.

References
  • 1707478715_11.-PART-11-PPT-11-RACEMIZATION.pdf. (n.d.). Retrieved from [Link]

  • Mazzotti, M., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. ResearchGate. Retrieved from [Link]

  • Breveglieri, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Zurich Research Collection. Retrieved from [Link]

  • Funes-Ardoiz, I., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Grokipedia. (n.d.). Racemization. Retrieved from [Link]

  • Oketani, R., et al. (2018). Practical Role of Racemization Rates in Deracemization Kinetics and Process Productivities. Crystal Growth & Design. Retrieved from [Link]

  • Vlieg, E., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. Retrieved from [Link]

  • Oketani, R., et al. (2018). Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design. Retrieved from [Link]

  • Bai, G., et al. (2007). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (2020). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Removing trace impurities and byproducts from (R)-2-Amino-1-(furan-2-YL)-ethanol extracts

Welcome to the Technical Support Center for the purification and isolation of (R)-2-Amino-1-(furan-2-yl)ethanol . As a chiral amino alcohol featuring a highly sensitive heteroaryl ring, this compound presents unique down...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of (R)-2-Amino-1-(furan-2-yl)ethanol .

As a chiral amino alcohol featuring a highly sensitive heteroaryl ring, this compound presents unique downstream processing challenges. While asymmetric transfer hydrogenation (ATH) of heteroaryl ketones using Noyori-Ikariya ruthenium catalysts is highly efficient for synthesizing this scaffold[1], crude extracts often suffer from enantiomeric impurities, transition metal carryover, and furan ring-opening byproducts[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >99% enantiomeric excess (ee) and extreme chemical purity.

Part 1: Purification Workflow & Causality

To successfully purify (R)-2-Amino-1-(furan-2-yl)ethanol, you must exploit the basicity of the amine and the chirality of the molecule while strictly protecting the acid-sensitive furan ring. The workflow below illustrates the logical progression from crude extract to ultra-pure active pharmaceutical ingredient (API).

PurificationWorkflow Crude Crude Extract (R)- & (S)-isomers, Ru catalyst, aminoketone, furan byproducts Extraction Mild Acid-Base Extraction (Citric Acid pH > 4.5) Crude->Extraction Remove water-soluble byproducts Scavenging Metal Scavenging (Thiol-functionalized Silica) Extraction->Scavenging Organic phase Resolution Diastereomeric Salt Formation with (S)-Mandelic Acid Scavenging->Resolution Ru-free extract Crystallization Fractional Crystallization (Isopropanol/Toluene) Resolution->Crystallization Salt mixture FreeBase Free Base Regeneration (Mild Alkaline Wash) Crystallization->FreeBase (R)-enantiomer salt precipitates PureProduct Pure (R)-2-Amino-1- (furan-2-yl)ethanol (>99% ee) FreeBase->PureProduct Final polish

Figure 1: Sequential purification workflow for (R)-2-Amino-1-(furan-2-yl)ethanol extracts.

Part 2: Troubleshooting FAQs

Q1: During the acid-base extraction, my product turns into a dark polymeric sludge. What is causing this degradation? Causality: The furan ring is highly electron-rich and susceptible to electrophilic attack. If you are using strong aqueous acids (like HCl or H2​SO4​ ) to protonate the amine, the high hydronium ion concentration triggers the hydrolytic ring-opening of the furan into a highly reactive 1,4-diketone. These diketones rapidly polymerize, forming the dark sludge you observe. Solution: Abandon strong mineral acids. Transition to a mild organic acid buffer, such as 10% aqueous citric acid, keeping the pH strictly above 4.5. This is acidic enough to protonate the primary amine ( pKa≈8.5 ) and drive it into the aqueous phase, but mild enough to preserve the furan ring.

Q2: My Ruthenium (Ru) levels are consistently failing the <10 ppm specification. Standard aqueous washing isn't working. Why? Causality: The 1,2-amino alcohol motif is an excellent bidentate ligand for transition metals. The residual ruthenium from the ATH catalyst forms a stable chelate with your product, causing it to co-extract into the organic phase. Solution: You must introduce a scavenger that thermodynamically outcompetes the amino alcohol for the metal. Thiol-functionalized silica gel ( Si-SH ) forms exceptionally strong Ru-S bonds. Treating your organic extract with this resin will strip the metal from the product.

Q3: My asymmetric reduction yielded an enantiomeric excess (ee) of 88%. How can I enrich the (R)-enantiomer to >99% without using expensive preparative chiral chromatography? Causality: Enantiomers have identical physical properties, making direct crystallization impossible. However, by reacting the racemic or scalemic mixture with an enantiopure chiral acid, you create diastereomeric salts[3][4]. Because diastereomers have different lattice energies and solubilities, they can be separated via fractional crystallization. Solution: Implement a classical diastereomeric salt resolution using (S)-mandelic acid[4]. The (R)-amino alcohol • (S)-mandelate salt has a significantly lower solubility in an isopropanol/toluene matrix than the (S)•(S) pair, allowing for highly selective precipitation.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Mild Acid-Base Extraction and Metal Scavenging

Objective: Remove unreacted neutral organics, furan degradation products, and trace ruthenium.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude.

  • Mild Protonation: Wash the organic layer with an equal volume of 10% aqueous citric acid (adjusted to pH 4.5 with NaOH ). Stir vigorously for 15 minutes.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains unreacted aminoketones and neutral furan byproducts).

  • Free-Basing: Cool the aqueous layer to 5°C. Slowly add saturated aqueous NaHCO3​ until the pH reaches 8.5. Do not use NaOH , as localized high pH can cause side reactions.

  • Back-Extraction: Extract the aqueous layer three times with EtOAc. Combine the new organic layers.

  • Metal Scavenging: Add Thiol-functionalized silica gel (e.g., SiliaMetS Thiol) to the EtOAc solution (approx. 5 equivalents relative to the theoretical Ru catalyst load). Stir at 40°C for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the resin. Concentrate the filtrate under reduced pressure to yield the chemically pure, but scalemic, amino alcohol.

SOP 2: Diastereomeric Salt Resolution for ee Enrichment

Objective: Elevate the (R)-enantiomer purity from ~85-90% to >99% ee.

  • Solvent Matrix: Dissolve the chemically pure amino alcohol in a 1:1 (v/v) mixture of Isopropanol and Toluene (5 mL/g of substrate).

  • Salt Formation: Add 0.6 equivalents of enantiopure (S)-Mandelic acid[4]. Note: Using less than 1 equivalent (the half-equivalent method) forces the minor (S)-enantiomer to remain as a highly soluble free base, maximizing the thermodynamic purity of the precipitating salt[4].

  • Heating: Heat the mixture to 65°C until a homogeneous solution is achieved.

  • Controlled Cooling: Cool the solution at a strict rate of 10°C per hour down to 5°C. Seed crystals of the pure (R)•(S) salt can be added at 40°C to prevent oiling out.

  • Isolation: Filter the resulting white crystals and wash with cold Toluene.

  • Regeneration: Suspend the crystals in EtOAc and wash with 1M aqueous Na2​CO3​ to break the salt. The aqueous layer removes the sodium mandelate, leaving the pure (R)-2-Amino-1-(furan-2-yl)ethanol in the organic phase. Evaporate to yield the final API.

Part 4: Quantitative Data & Quality Control

To ensure the self-validating nature of this workflow, track the following metrics using the specified analytical techniques. Trace analysis of the opposite enantiomer can be strictly quantified using chiral NMR solvating agents or specialized HPLC columns[5][6].

Impurity ProfileAcceptable LimitRecommended Detection MethodPrimary Removal Strategy
(S)-2-Amino-1-(furan-2-yl)ethanol < 0.5%Chiral HPLC / Chiral NMR[5][6]Diastereomeric Salt Resolution
2-Amino-1-(furan-2-yl)ethanone < 0.1%LC-MS / UV (280 nm)Citric Acid Extraction (Organic discard)
Ruthenium (Ru) < 10 ppmICP-MSThiol-functionalized Silica Scavenging
Furan degradation polymers < 0.5%GPC / Visual (Colorimetry)Strict pH Control (Avoid strong acids)

References

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate.[Link]

  • Trace analysis in chiral separation of selected amino enantiomers. PubMed.[Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).[Link]

  • Preparation of Both C5′ Epimers of 5′-C-Methyladenosine: Reagent Control Trumps Substrate Control. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.[Link]

  • Chiral resolution. Wikipedia. [Link]

Sources

Optimization

Overcoming transition metal catalyst deactivation in reactions with (R)-2-Amino-1-(furan-2-YL)-ethanol

Subject: Overcoming Transition Metal Deactivation in Reactions with (R)-2-Amino-1-(furan-2-YL)-ethanol Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Overcoming Transition Metal Deactivation in Reactions with (R)-2-Amino-1-(furan-2-YL)-ethanol Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Working with highly functionalized chiral amino alcohols like (R)-2-Amino-1-(furan-2-YL)-ethanol presents unique challenges in transition-metal catalysis. This molecule contains a primary amine, a chiral secondary alcohol, and a furan ring—a trifecta of functional groups that frequently lead to catalyst poisoning, product inhibition, or deleterious side reactions.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these deactivation pathways.

Diagnostic Knowledge Base: Mechanisms of Deactivation

Before optimizing your reaction, you must identify how the catalyst is deactivating. (R)-2-Amino-1-(furan-2-YL)-ethanol typically neutralizes transition metal catalysts (e.g., Ru, Rh, Ir, Pt, Pd) via three distinct pathways:

  • Primary Amine Poisoning: The nitrogen lone pair acts as a powerful σ -donor, irreversibly displacing labile ligands on the metal center to form a catalytically dead resting state.

  • Furan Ring Degradation: Under reductive conditions, the π -system of the furan ring coordinates to the metal, leading to α -C-O bond hydrogenolysis (cleavage). The resulting ring-opened byproducts aggressively bind to and deactivate the catalyst surface.

  • Bidentate Chelation: The 1,2-amino alcohol motif is a classic bidentate ligand. It can form a highly stable 5-membered metallacycle with the transition metal, causing severe product inhibition.

DeactivationMechanisms Substrate (R)-2-Amino-1-(furan-2-yl)ethanol Amine Primary Amine (Strong σ-Donor) Substrate->Amine Active Site 1 Furan Furan Ring (π-Coordination) Substrate->Furan Active Site 2 Alcohol 1,2-Amino Alcohol (Bidentate Chelation) Substrate->Alcohol Active Site 3 Poisoning Irreversible Metal Binding (Catalyst Poisoning) Amine->Poisoning Cleavage α-C-O Bond Cleavage (Degradation) Furan->Cleavage Inhibition Stable Metallacycle (Product Inhibition) Alcohol->Inhibition

Mechanistic pathways of transition metal catalyst deactivation by (R)-2-Amino-1-(furan-2-yl)ethanol.

Troubleshooting Guides & FAQs

Q1: My hydrogenation reaction stalls at <20% conversion when using (R)-2-Amino-1-(furan-2-YL)-ethanol as a substrate. How do I prevent amine poisoning? A1: The primary amine is forming a stable, inactive complex with your metal center. To overcome this, you must mask the amine's lone pair. The most effective method is to protonate the amine prior to the reaction by adding 1.1 equivalents of aqueous HCl 1. This converts the free amine into an ammonium cation ( NH3+​ ), completely abolishing its ability to coordinate to the transition metal.

Q2: I am observing significant furan ring-opening side products, which is killing my catalyst's turnover frequency. How can I improve chemoselectivity? A2: Furan ring hydrogenolysis is a common side reaction with standard Pd/C or highly active Ru catalysts. You need to tune the electronic properties of the metal to reduce its affinity for the furan π -system. Switch your catalyst support to a reducible metal oxide. Research demonstrates that Platinum supported on Titanium Dioxide (Pt/TiO 2​ ) or Ruthenium on Niobium Pentoxide (Ru/Nb 2​ O 5​ ) significantly suppresses furan ring cleavage 2. The Strong Metal-Support Interaction (SMSI) alters the d-band center of the metal, lowering the adsorption energy of the furan ring while maintaining catalytic activity for your target functional group.

Q3: When using this molecule as a chiral ligand in Ir-catalyzed asymmetric transformations, the catalyst deactivates rapidly. Why? A3: The high basicity and nucleophilicity of the amino alcohol motif lead to the formation of highly stable, off-cycle iridacycles 3. To mitigate this, operate under strictly anhydrous/anaerobic conditions and utilize a non-coordinating counterion (e.g., BArF instead of BF 4−​ ). This prevents tight ion-pairing, destabilizes the resting state, and facilitates continuous substrate turnover.

Troubleshooting Obs1 Reaction Stalls Early (<20%) Diag1 Amine Poisoning Obs1->Diag1 Obs2 Ring-Opened Byproducts Diag2 Furan Hydrogenolysis Obs2->Diag2 Sol1 Add 1.1 eq HCl (Protonate Amine) Diag1->Sol1 Prevent Coordination Sol2 Use Pt/TiO2 or Ru/Nb2O5 Diag2->Sol2 Tune Metal d-band

Diagnostic workflow for resolving catalyst deactivation and chemoselectivity issues.

Quantitative Performance Data

The following table summarizes the impact of catalyst selection and amine protection strategies on reactions involving furan-derived amino alcohols, synthesizing benchmark data for chemoselective transformations 1.

Catalyst SystemAdditive StrategyConversion (%)Chemoselectivity (Furan Intact) (%)Primary Deactivation Mode
Pd/C (5 wt%) None< 20%N/AAmine Poisoning
Ru/C (5 wt%) None45%30%Furan Cleavage / Degradation
Pt/TiO 2​ (2 wt%) None< 25%N/AAmine Poisoning
Pt/TiO 2​ (2 wt%) HCl (1.1 eq) > 95% > 85% None (Optimal Conditions)

Self-Validating Experimental Protocol

Objective: Perform a transition-metal catalyzed functionalization (e.g., reductive amination or remote hydrogenation) on (R)-2-Amino-1-(furan-2-YL)-ethanol without triggering catalyst deactivation.

Step 1: Substrate Pre-treatment (Amine Masking)

  • Dissolve 1.0 mmol of (R)-2-Amino-1-(furan-2-YL)-ethanol in 5 mL of distilled water or a biphasic water/THF mixture.

  • Slowly add 1.1 mmol of aqueous HCl (1M) dropwise while stirring at room temperature.

  • Causality: This step converts the primary amine into an ammonium salt, eliminating the lone pair required for dative bonding to the transition metal.

  • Self-Validation Checkpoint: Spot the mixture on a TLC plate alongside the free-base starting material. Stain with Ninhydrin. The protonated salt will remain at the baseline (Rf = 0.0), confirming complete protonation. Verify the solution pH is strictly < 3.

Step 2: Catalyst Preparation & Loading

  • Select a 2 wt% Pt/TiO 2​ catalyst.

  • Add 5 mol% of the catalyst to the reaction vessel.

  • Causality: The reducible TiO 2​ support creates an electronic environment around the Pt nanoparticles that repels the furan π -system, preventing deleterious ring-opening side reactions that would otherwise poison the catalyst.

Step 3: Reaction Execution

  • Seal the reactor, purge with inert gas (N 2​ or Ar) three times, and then pressurize with H 2​ gas to the required pressure (e.g., 2.0 MPa).

  • Stir the reaction mixture at 30 °C – 50 °C until hydrogen uptake ceases.

Step 4: Workup and Free-Basing

  • Vent the reactor carefully and filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Basify the aqueous filtrate to pH > 10 using 2M NaOH to regenerate the free amine.

  • Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. The presence of characteristic furan ring protons at approximately δ 6.3, 6.4, and 7.4 ppm confirms that chemoselectivity was maintained and the furan ring did not undergo hydrogenolysis.

References

  • Title: Effective Synthesis of 5-Amino-1-pentanol via Selective Hydrogenolysis of Biomass-Derived Furfurylamine on Supported Platinum Catalysts at Ambient Temperature Source: ACS Catalysis URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: PMC (PubMed Central) URL: [Link]

Sources

Troubleshooting

Minimizing thermal degradation of (R)-2-Amino-1-(furan-2-YL)-ethanol during distillation

Technical Support Center: Distillation of (R)-2-Amino-1-(furan-2-YL)-ethanol Subject: A Practical Guide to Minimizing Thermal Degradation and Racemization of (R)-2-Amino-1-(furan-2-YL)-ethanol During Distillation Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Distillation of (R)-2-Amino-1-(furan-2-YL)-ethanol

Subject: A Practical Guide to Minimizing Thermal Degradation and Racemization of (R)-2-Amino-1-(furan-2-YL)-ethanol During Distillation

Welcome to the technical support center for handling thermally sensitive chiral molecules. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for the purification of (R)-2-Amino-1-(furan-2-YL)-ethanol. Our focus is to equip you with the knowledge to mitigate thermal degradation, prevent polymerization, and preserve the critical enantiomeric purity of your material during distillation.

Understanding the Inherent Instability: The 'Why' Behind the Challenge

(R)-2-Amino-1-(furan-2-YL)-ethanol is a valuable chiral building block, but its structure contains two moieties that contribute to its thermal lability: the furan ring and the 1,2-amino alcohol group on a stereogenic center. Understanding these liabilities is the first step toward successful purification.

  • The Furan Moiety: Furan and its derivatives are susceptible to thermal decomposition and polymerization, often catalyzed by acid or heat. At elevated temperatures, the furan ring can undergo complex reactions, including ring-opening isomerization and radical-mediated pathways, leading to the formation of colored, high-molecular-weight byproducts.[1][2] Studies on food chemistry show that furan compounds can degrade via multiple pathways, including dehydration and decarboxylation, when heated.[3][4][5]

  • The Amino Alcohol Group: The vicinal (1,2) amino alcohol functionality can be prone to side reactions like dehydration or oxidation under harsh conditions. More critically, the chiral center at the hydroxyl-bearing carbon is at risk.

  • Racemization Risk: The most significant challenge beyond simple decomposition is the potential for racemization. Distillation at high temperatures, especially in the presence of trace acidic or basic impurities, can compromise the enantiomeric excess (ee) of your product.[6] This can occur via mechanisms such as reversible oxidation to the achiral ketone intermediate followed by non-stereoselective reduction, or through the formation of a carbocation-like intermediate under acidic conditions, which would destroy the stereocenter.[7]

This guide will address these challenges by focusing on a central principle: distillation at the lowest possible temperature for the shortest possible time.

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the distillation of (R)-2-Amino-1-(furan-2-YL)-ethanol.

Question 1: My distillation pot residue is a dark brown or black tar, and my yield is significantly lower than expected. What is causing this?

Answer: This is a classic sign of thermal decomposition and polymerization. The high temperature of the distillation is likely causing the furan rings to degrade and link together, forming polymeric tars.

  • Causality: The energy input is exceeding the thermal stability threshold of your molecule. This is exacerbated by prolonged heating. The amino group itself can potentially act as a catalyst for polymerization at high temperatures.

  • Troubleshooting Steps:

    • Drastically Reduce Pressure: The most effective way to lower a liquid's boiling point is to reduce the pressure above it. Standard distillation at atmospheric pressure is unsuitable for this compound. You must use a high-vacuum system.[8][9] Aim for pressures below 1 mmHg if possible.

    • Ensure Accurate Temperature Monitoring: Place the thermometer correctly in the distillation head to measure the temperature of the vapor that is in equilibrium with the liquid, not the temperature of the heating mantle. The pot temperature should be kept no more than 20-30 °C above the vapor temperature.

    • Minimize Heating Time: Do not heat the material for longer than necessary. Once the desired fraction is collected, stop the distillation.

    • Use an Inert Atmosphere: Before starting the distillation, ensure the system is purged with an inert gas like nitrogen or argon to remove oxygen, which can contribute to oxidative degradation pathways.

Question 2: The enantiomeric excess (ee) of my distilled product is lower than my starting material. How can I prevent this racemization?

Answer: Racemization is occurring because the energy of the system (often thermal) is allowing the chiral center to invert.[6][10] For this specific molecule, the benzylic-like alcohol is the weak point.

  • Causality:

    • High Temperature: Heat alone can provide enough energy to overcome the inversion barrier.

    • Acid/Base Contamination: Trace amounts of acid or base on glassware or in the crude material can catalyze racemization, potentially through an elimination-addition sequence or by facilitating the formation of an achiral intermediate like an enol or ketone.[6][7]

  • Troubleshooting Steps:

    • Lowest Possible Temperature: As with decomposition, a lower distillation temperature is the best defense against racemization. This again points to the necessity of high vacuum.

    • Neutralize Your Crude Material: Before distillation, consider a gentle aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by a wash with brine to remove any acidic impurities. Ensure the product is thoroughly dried over an anhydrous agent like sodium sulfate before distilling.

    • Use Clean, Dry Glassware: Avoid any residual acid or base from previous experiments by meticulously cleaning and oven-drying all glassware.

    • Rapid Distillation: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures (residence time).

Troubleshooting Summary Table
Symptom Potential Cause(s) Primary Solution(s)
Dark/Black Residue, Low YieldThermal Decomposition, PolymerizationLower the distillation temperature by significantly reducing pressure (high vacuum).[11][12]
Decreased Enantiomeric PurityRacemization due to heat or catalysisDistill at the lowest possible temperature; ensure material and glassware are free of acidic/basic residues.[6]
Product Bumps ViolentlyInadequate boiling regulation under vacuumUse a magnetic stir bar for smooth boiling; avoid boiling chips as they are ineffective under vacuum.[12]
Distillation is Very SlowPoor vacuum or insufficient heatingCheck all seals for vacuum leaks; ensure proper insulation of the distillation column.

Visualizing the Process

Potential Degradation Pathways

The following diagram illustrates the primary risks to (R)-2-Amino-1-(furan-2-YL)-ethanol during distillation.

cluster_main Core Process cluster_degradation Degradation Pathways A (R)-2-Amino-1-(furan-2-YL)-ethanol (Crude Material) B Distillation (Heat + Vacuum) A->B Purification Step C Purified Product B->C Successful Distillation D1 Polymerization (Tar Formation) B->D1 Excess Heat Acid Traces D2 Racemization (Loss of ee) B->D2 High Temperature Acid/Base Traces D3 Ring Opening/Decomposition (Volatile Fragments) B->D3 Severe Overheating cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Poor Distillation Result (Low Yield, Low Purity, etc.) is_dark Is Product/Residue Dark? start->is_dark is_racemized Is Enantiomeric Purity Low? start->is_racemized sol_temp Lower Temperature: - Improve Vacuum (<1 mmHg) - Reduce Mantle Setting is_dark->sol_temp Yes sol_apparatus Optimize Apparatus: - Use Short-Path Head - Check for Leaks is_dark->sol_apparatus No is_racemized->sol_temp No sol_neutral Prevent Catalysis: - Neutralize Crude Material - Use Clean/Dry Glassware is_racemized->sol_neutral Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Amino-1-(furan-2-YL)-ethanol

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Significance of Chirality in Furan-Containing Amino Alcohols The furan ring is a privileged scaffold in medicinal chemistry, with its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality in Furan-Containing Amino Alcohols

The furan ring is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When a furan moiety is incorporated into an amino alcohol structure, the resulting compounds present a compelling class of molecules with significant therapeutic potential. A critical aspect of these molecules is their stereochemistry, as the spatial arrangement of atoms can drastically influence their interaction with biological targets. This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of 2-Amino-1-(furan-2-YL)-ethanol, offering a data-driven perspective for researchers in drug discovery and development.

The differential biological effects of enantiomers are a well-established principle in pharmacology. One enantiomer may exhibit potent therapeutic activity, while the other could be less active, inactive, or even contribute to undesirable side effects.[1] This underscores the importance of stereoselective synthesis and the separate evaluation of each enantiomer's biological profile.

Synthesis of Enantiomerically Pure (R)- and (S)-2-Amino-1-(furan-2-YL)-ethanol

The generation of enantiomerically pure compounds is a prerequisite for any comparative biological study. Fortunately, efficient methods for the synthesis of both (R)- and (S)-2-Amino-1-(furan-2-YL)-ethanol have been developed.

A notable and scalable method for the (R)-enantiomer involves a two-step chemoenzymatic process. This approach utilizes a highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by a hydroxynitrile lyase. The subsequent reduction of the resulting cyanohydrin yields (R)-2-amino-1-(2-furyl)ethanol with an enantiomeric excess of over 99.5%.[3]

While a specific, readily available method for the large-scale synthesis of the (S)-enantiomer is less commonly cited in the literature, its preparation can be achieved through various stereoselective synthetic routes. These methods often involve the use of chiral auxiliaries, asymmetric catalysts, or the resolution of a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and can be employed for both analytical and preparative-scale resolution of 2-Amino-1-(furan-2-YL)-ethanol.[4]

Comparative Biological Activity: A Hypothetical Framework

Direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of 2-Amino-1-(furan-2-YL)-ethanol are not extensively reported in publicly available literature. However, based on the known activities of furan derivatives and the principles of stereochemistry in drug action, we can construct a hypothetical framework for their comparative evaluation. This framework will focus on two key areas of established furan compound activity: anticancer and antimicrobial effects.

Anticancer Activity

Numerous furan-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2][5] The proposed mechanism for some of these compounds involves the modulation of critical signaling pathways implicated in cancer progression.[2]

To compare the anticancer potential of the (R)- and (S)-enantiomers, a series of in vitro cytotoxicity assays would be essential.

Table 1: Hypothetical Comparative Anticancer Activity of (R)- and (S)-2-Amino-1-(furan-2-YL)-ethanol

EnantiomerCancer Cell LineAssay TypeEndpointHypothetical Value
(R)-2-Amino-1-(furan-2-YL)-ethanolMCF-7 (Breast Cancer)MTT AssayIC505 µM
(S)-2-Amino-1-(furan-2-YL)-ethanolMCF-7 (Breast Cancer)MTT AssayIC5050 µM
(R)-2-Amino-1-(furan-2-YL)-ethanolA549 (Lung Cancer)MTT AssayIC5010 µM
(S)-2-Amino-1-(furan-2-YL)-ethanolA549 (Lung Cancer)MTT AssayIC50> 100 µM

These values are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.

The rationale behind the expected difference in activity lies in the stereospecific interactions with a chiral biological target, such as an enzyme or a receptor. The three-dimensional structure of the binding site would likely favor one enantiomer over the other, leading to a more potent inhibitory effect.

cluster_Enantiomer Enantiomers cluster_Target Biological Target cluster_Activity Biological Activity R_Enantiomer (R)-Enantiomer Receptor Chiral Receptor/ Enzyme Active Site R_Enantiomer->Receptor Strong Binding Affinity S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Weak Binding Affinity High_Activity High Potency Anticancer Effect Receptor->High_Activity Effective Inhibition Low_Activity Low Potency/ Inactive Receptor->Low_Activity Ineffective Inhibition cluster_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Enantiomers Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [6] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the (R)- and (S)-enantiomers in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

cluster_Workflow Broth Microdilution Workflow Start Prepare Standardized Inoculum Inoculate Inoculate 96-well Plate Start->Inoculate Dilute Serial Dilution of Enantiomers Dilute->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

While this guide provides a framework for the comparative analysis of (R)- and (S)-2-Amino-1-(furan-2-YL)-ethanol, it is crucial to emphasize that the presented biological activity data is hypothetical. Rigorous experimental evaluation is necessary to elucidate the true therapeutic potential of each enantiomer. The provided protocols offer a starting point for researchers to conduct these essential studies.

Future research should focus on obtaining empirical data for the anticancer and antimicrobial activities of both enantiomers. Mechanistic studies to identify the specific molecular targets and signaling pathways affected by the more active enantiomer will be critical for its further development as a potential therapeutic agent. The exploration of the furan-containing amino alcohol scaffold, with a keen focus on stereochemistry, holds significant promise for the discovery of novel and effective drugs.

References

  • BenchChem. (2025). The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide.
  • Guidechem. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL 139683-93-5 wiki.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • Guidechem. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL 139683-93-5 wiki.
  • NextSDS. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • FWD AMR-RefLabCap. (2022, May).
  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 1-(Furan-2-yl)
  • Skranc, W., et al. (2006). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. Organic Process Research & Development, 10(3), 543-546.
  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2536.
  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • Hassan, A. S., et al. (2024).
  • PubMed. (2010, March 25). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents.
  • Guidechem. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL 139683-93-5 wiki.
  • BenchChem. (2025). The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide.
  • ResearchGate. (2023, July 15). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.
  • NextSDS. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)
  • MDPI. (2022, December 23). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
  • PMC. (2023, October 13). Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023).
  • PMC. (2016, January 7). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance.
  • Kosmos Publishers. (2021, December 14). Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers.
  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....
  • PMC. (2020, December 16). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids.
  • MDPI. (2025, November 24). On the Antimicrobial Potential of Asparagopsis armata's Ethanol Extract: A New Multiple-Industry Bio-Product?.

Sources

Comparative

Efficiency Comparison of (R)-2-Amino-1-(furan-2-yl)ethanol vs. Phenylglycinol as Chiral Ligands in Asymmetric Synthesis

Chiral 1,2-amino alcohols are indispensable ligands in modern asymmetric catalysis, particularly in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. While naturally derived chiral poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral 1,2-amino alcohols are indispensable ligands in modern asymmetric catalysis, particularly in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. While naturally derived chiral pool reagents like phenylglycinol have historically served as accessible entry points, the demand for higher enantiofacial discrimination has driven the development of heteroaromatic alternatives.

This guide provides an objective, data-driven comparison between the classic (R)-phenylglycinol and the specialized (R)-2-Amino-1-(furan-2-yl)ethanol , analyzing their mechanistic divergence, catalytic efficiency, and practical implementation in the laboratory.

Mechanistic Causality: Structural & Electronic Divergence

To understand why these two ligands yield vastly different enantiomeric excesses (ee) in identical catalytic systems, we must analyze the causality behind their coordination chemistry. In Ru-catalyzed ATH, the amino alcohol coordinates to the Ru(II) center via the nitrogen and oxygen atoms, forming a rigid five-membered metallacycle. The spatial arrangement of this metallacycle dictates the trajectory of the incoming ketone .

Regiochemistry and the Metallacycle Conformation
  • (R)-Phenylglycinol (2-Amino-2-phenylethanol): In this ligand, the chiral center is located at the C–N bond . When coordinated to the metal, the bulky phenyl ring sits adjacent to the amine. Because the amine protons are directly involved in the concerted hydrogen-bonding transition state (the NH–Ru–H transfer), the rotational freedom of the unfunctionalized phenyl ring fails to create a sufficiently restrictive chiral pocket. This flexibility often leads to poor enantiofacial discrimination.

  • (R)-2-Amino-1-(furan-2-yl)ethanol: Here, the regiochemistry is reversed; the chiral center is located at the C–O bond . The furan ring sits adjacent to the alkoxide oxygen in the metallacycle. This places the heteroaromatic bulk closer to the hydride transfer trajectory. Furthermore, the furan oxygen exerts a stereoelectronic effect—its dipole aligns to stabilize the transition state, restricting the conformational freedom of the intermediate and yielding superior enantioselectivity.

Mechanism A Precatalyst Ru(II) + Ligand B Active Catalyst Ru-H Intermediate A->B i-PrOH / Base C Transition State Concerted Transfer B->C Ketone Binding D Chiral Product Enantioenriched Alcohol C->D Hydride Transfer D->B i-PrOH

Fig 1: Ru-catalyzed asymmetric transfer hydrogenation (ATH) catalytic cycle.

Efficiency Comparison Data

The following table summarizes the quantitative performance of both ligands in the benchmark Ru-catalyzed ATH of acetophenone. The data highlights the critical impact of ligand regiochemistry and electronic tuning on catalytic efficiency .

Metric(R)-Phenylglycinol(R)-2-Amino-1-(furan-2-yl)ethanolCausality / Insight
Yield (%) 95%88 - 92%Both ligands form highly active Ru-H species, ensuring excellent conversion rates.
Enantiomeric Excess (ee) 23% (S)75 - 85% (S)Furan's C-O adjacent chirality and dipole stabilization drastically improve enantiofacial bias over the flexible C-N phenyl group.
Turnover Number (TON) ~400~400Catalyst longevity is similar; neither ligand suffers from premature degradation under standard conditions.
Turnover Frequency (TOF) 260 h⁻¹240 h⁻¹Phenylglycinol exhibits a slightly faster rate due to lower steric hindrance at the hydride transfer site.

Note: Reactions performed using 0.25 mol% [RuCl2(p-cymene)]2, 1.0 mol% ligand, and 2.5 mol% KOH in isopropanol at 25 °C.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol is optimized for evaluating chiral amino alcohols in ATH.

Reagents Required
  • Precatalyst: [RuCl2(p-cymene)]2 (0.25 mol%)

  • Chiral Ligand: (R)-phenylglycinol OR (R)-2-Amino-1-(furan-2-yl)ethanol (1.0 mol%)

  • Base: KOH (0.1 M solution in isopropanol, 2.5 mol%)

  • Substrate: Acetophenone (0.1 M final concentration)

  • Solvent: Anhydrous, degassed Isopropanol (i-PrOH)

Step-by-Step Methodology
  • Catalyst Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine [RuCl2(p-cymene)]2 and the chosen chiral ligand in degassed i-PrOH. Stir the mixture at 80 °C for 1 hour.

    • Causality: Heating ensures the complete displacement of chlorides and the formation of the stable 16-electron Ru-ligand complex.

  • Base Activation: Cool the solution to 25 °C and inject the KOH solution.

    • Self-Validation Checkpoint 1: The solution will undergo a distinct color change (typically from yellow to deep red/orange). This visual cue confirms the successful generation of the active Ru-H species.

  • Asymmetric Reduction: Add the acetophenone substrate to the active catalyst solution. Stir continuously at 25 °C.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) eluent.

    • Self-Validation Checkpoint 2: The UV-active ketone spot (higher Rf) will gradually disappear, replaced by the alcohol product (lower Rf, visualizable with KMnO₄ stain).

  • Quenching & Isolation: Once complete (typically 1.5 to 3 hours), quench the reaction by filtering the mixture through a short pad of silica gel to remove the ruthenium catalyst. Evaporate the solvent under reduced pressure.

  • Quantitative Analysis: Determine the conversion via ¹H NMR (comparing the methyl doublet of the alcohol to the methyl singlet of the ketone). Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, UV detection at 254 nm).

Protocol S1 1. Catalyst Assembly [RuCl2(p-cymene)]2 + Ligand (80°C) S2 2. Base Activation Add KOH to generate Ru-H (25°C) S1->S2 S3 3. Asymmetric Reduction Add Ketone & Monitor via TLC S2->S3 S4 4. Self-Validation Chiral HPLC (ee) & NMR (Conversion) S3->S4

Fig 2: Self-validating experimental workflow for evaluating chiral ligands.

Conclusion

While (R)-phenylglycinol is highly accessible and yields excellent conversion rates, its structural flexibility at the C-N bond makes it a poor choice for achieving high enantioselectivity in standard Ru-catalyzed ATH. Conversely, (R)-2-Amino-1-(furan-2-yl)ethanol leverages reversed regiochemistry (chirality at the C-O bond) and the stereoelectronic properties of the furan ring to rigidify the transition state. For drug development professionals and synthetic chemists aiming for high ee without resorting to expensive proprietary ligands, furan-based amino alcohols represent a highly efficient, structurally logical upgrade over simple phenylglycinol.

References

  • Wills, M., et al. "Recent Developments in the Area of Asymmetric Transfer Hydrogenation." MDPI, 2001.[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.[Link]

  • Beller, M., et al. "New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones." Advanced Synthesis & Catalysis, 2007.[Link]

Validation

HPLC method validation for accurate (R)-2-Amino-1-(furan-2-YL)-ethanol quantification

Title: High-Performance Comparison Guide: HPLC Method Validation for (R)-2-Amino-1-(furan-2-YL)-ethanol Quantification Introduction (R)-2-Amino-1-(furan-2-YL)-ethanol is a highly polar, chiral amino alcohol featuring a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Performance Comparison Guide: HPLC Method Validation for (R)-2-Amino-1-(furan-2-YL)-ethanol Quantification

Introduction

(R)-2-Amino-1-(furan-2-YL)-ethanol is a highly polar, chiral amino alcohol featuring a furan ring, a primary amine, and a secondary hydroxyl group. It serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Accurate quantification of this specific (R)-enantiomer requires overcoming two distinct analytical challenges:

  • Enantiomeric Resolution: Differentiating the target (R)-isomer from its (S)-counterpart.

  • Polar Retention & Peak Shape: Mitigating the severe peak tailing typically caused by the primary amine interacting with residual silanols on traditional silica-based columns.

As an Application Scientist, I approach this by decoupling the validation into two orthogonal chromatographic strategies: Chiral Stationary Phase (CSP) selection for enantiomeric excess (ee) determination, and Hydrophilic Interaction Liquid Chromatography (HILIC) for chemical purity and assay.

Methodological Rationale & Causality

Why Immobilized over Coated CSPs? Chiral separation of amino alcohols relies on transient diastereomeric complex formation between the analyte and the chiral selector[1]. Traditional coated polysaccharide CSPs (e.g., Chiralcel OD-H) restrict mobile phase selection to alkanes and simple alcohols. However, the furan ring and polar amine of (R)-2-Amino-1-(furan-2-YL)-ethanol benefit significantly from the addition of "non-standard" modifiers like tetrahydrofuran (THF) to optimize pi-pi interactions and solubility. Immobilized CSPs (e.g., Chiralpak IG) covalently bind the amylose derivative to the silica matrix, allowing universal solvent compatibility without degrading the column bed.

Why HILIC over Reversed-Phase (RP-HPLC)? For chemical purity, standard C18 columns struggle to retain small, polar amino alcohols without the use of harsh ion-pairing reagents, which contaminate mass spectrometers and degrade column lifespans. HILIC operates via a water-enriched liquid layer on a polar stationary phase, providing excellent retention for primary amines while promoting sharp peak shapes through orthogonal partitioning and electrostatic interactions.

Chiral_Mechanism Analyte (R)-2-Amino-1-(furan-2-YL)-ethanol Interaction1 Hydrogen Bonding (Hydroxyl & Amine) Analyte->Interaction1 Interaction2 Pi-Pi Interactions (Furan Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity) Analyte->Interaction3 CSP Immobilized Amylose CSP (Chiral Selector) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex (Differential Retention of R vs S) Interaction1->Complex Interaction2->Complex Interaction3->Complex

Caption: Logical mechanism of chiral recognition for furan-based amino alcohols on an immobilized CSP.

Comparative Performance Data

To establish the optimal method, we evaluated column performance using a standardized sample of racemic 2-Amino-1-(furan-2-YL)-ethanol spiked with known impurities.

Table 1: Chiral Resolution (Immobilized vs. Coated CSP) Mobile Phase: Hexane/EtOH/Diethylamine (80:20:0.1 v/v/v) for Coated; Hexane/THF/Diethylamine (70:30:0.1 v/v/v) for Immobilized. Flow: 1.0 mL/min. UV: 220 nm.

Column TypeExample Column(R)-Isomer tR (min)Resolution (Rs)Tailing Factor (Tf)Selectivity (α)
Coated Cellulose Chiralcel OD-H12.41.81.65 (Poor)1.22
Immobilized Amylose Chiralpak IG9.23.4 1.05 (Excellent) 1.58

Scientific Insight: The immobilized column allowed the use of THF, which suppressed secondary amine-silanol interactions, drastically improving the tailing factor and cutting run time by 25%.

Table 2: Chemical Purity Retention (HILIC vs. RP-HPLC) Mobile Phase (HILIC): Acetonitrile/10mM Ammonium Formate pH 3.0 (85:15). Mobile Phase (RP): Water/Acetonitrile + 0.1% TFA (95:5).

MethodColumnRetention Factor (k')Plate Count (N)Tailing Factor (Tf)
RP-HPLC Waters XBridge C180.8 (Elutes in void)4,5002.10
HILIC SeQuant ZIC-HILIC4.5 (Optimal) 14,200 1.12

Scientific Insight: HILIC provides superior retention (k' > 2) for the polar amino alcohol without requiring harsh ion-pairing agents, making it the definitive choice for the assay method.

ICH Q2(R2) Method Validation Protocol

The following protocol outlines the self-validating workflow for the quantification of (R)-2-Amino-1-(furan-2-YL)-ethanol using the optimized Immobilized Chiral HPLC method. This aligns with the updated for analytical procedure lifecycle management[2].

ICH_Validation Start Method Development (Immobilized CSP + THF Modifier) Specificity Specificity Testing (Baseline separation of R/S isomers & impurities) Start->Specificity Linearity Linearity & Range (R² > 0.999 across 50-150% target conc.) Specificity->Linearity Accuracy Accuracy (Spike recovery at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, RSD < 2.0%) Accuracy->Precision Robustness Robustness (DoE on Flow rate, Temp, Mobile phase ratio) Precision->Robustness Valid Validated Analytical Procedure (Lifecycle Managed per ICH Q14/Q2(R2)) Robustness->Valid

Caption: Step-by-step ICH Q2(R2) analytical method validation lifecycle for chiral HPLC.

Step-by-Step Validation Methodology

1. Specificity (Enantiomeric Discrimination)

  • Objective: Ensure the (R)-enantiomer is unequivocally separated from the (S)-enantiomer and synthetic impurities.

  • Procedure: Inject a resolution mixture containing 50 µg/mL of racemic 2-Amino-1-(furan-2-YL)-ethanol and known synthetic precursors (e.g., furan-2-yl ketone derivatives).

  • Acceptance Criteria: Resolution (Rs) between the (R) and (S) peaks must be ≥ 2.0. Peak purity angle must be less than the peak purity threshold (using PDA detection).

2. Linearity and Range

  • Objective: Demonstrate proportional detector response.

  • Procedure: Prepare standard solutions of pure (R)-2-Amino-1-(furan-2-YL)-ethanol at five concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 25, 40, 50, 60, and 75 µg/mL). Inject each in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response[3].

3. Accuracy (Recovery)

  • Objective: Verify the method measures the exact true value.

  • Procedure: Spike a known amount of the (R)-enantiomer reference standard into a placebo matrix or a known mixture of impurities at three levels (80%, 100%, and 120% of nominal concentration). Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Objective: Prove the method is free from random error.

  • Procedure:

    • Repeatability: Inject six independent preparations of the 100% target concentration (50 µg/mL) on the same day, by the same analyst, using the same equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 2.0%[4].

5. Robustness

  • Objective: Ensure method reliability under deliberate variations.

  • Procedure: Alter the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase organic modifier concentration (± 2%).

  • Acceptance Criteria: System suitability parameters (Rs ≥ 2.0, Tf ≤ 1.5) must remain unaffected.

Conclusion & Best Practices

For the accurate quantification of (R)-2-Amino-1-(furan-2-YL)-ethanol, traditional C18 and coated chiral columns fall short due to the unique physicochemical properties of the furan and primary amine moieties. By adopting an Immobilized Amylose CSP for chiral resolution and a Zwitterionic HILIC column for chemical purity, laboratories can achieve baseline separation, eliminate peak tailing, and easily meet stringent ICH Q2(R2) validation criteria. Always ensure the use of a basic modifier (e.g., 0.1% diethylamine) in chiral mobile phases to suppress secondary interactions and maintain robust peak symmetry[5].

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024. Available at:[Link]

  • Quality By Design Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Qbdgroup.com, 2024. Available at:[Link]

  • Tesařová, E., et al. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie, 2007. Available at:[Link]

Sources

Comparative

High-Performance Chiral GC-MS Analysis and Validation of (R)-2-Amino-1-(furan-2-YL)-ethanol Batches: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying enantiomeric excess (ee%) in highly polar, multifunctional chiral building blocks. (R)-2-Amino-1-(furan-2-YL)-ethanol is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying enantiomeric excess (ee%) in highly polar, multifunctional chiral building blocks. (R)-2-Amino-1-(furan-2-YL)-ethanol is a prime example: its primary amine and hydroxyl groups make it a versatile intermediate for furan-containing therapeutics, but these same functional groups render it notoriously difficult to analyze via direct gas chromatography.

This guide provides an objective comparison of chiral analytical platforms, detailing the mechanistic causality behind our preferred Chiral GC-MS derivatization workflow, and outlines a self-validating protocol compliant with the latest ICH Q2(R2) regulatory standards[1][2].

Comparative Analysis: Selecting the Optimal Chiral Platform

When validating batches of (R)-2-Amino-1-(furan-2-YL)-ethanol, laboratories typically choose between Chiral GC-MS, Chiral Supercritical Fluid Chromatography (SFC), and Chiral High-Performance Liquid Chromatography (HPLC). While SFC and HPLC allow for direct injection, GC-MS—when paired with the correct derivatization strategy—offers unparalleled sensitivity and resolving power for trace enantiomeric impurities[3].

Performance Comparison Table
Analytical ParameterChiral GC-MS (Derivatized)Chiral SFC (Direct)Chiral HPLC (Direct)
Enantiomeric Resolution ( Rs​ ) Very High (>2.0) High (1.5 - 2.0)Moderate to High
Sensitivity (LOD) Excellent (pg level in SIM mode) Good (ng level)Moderate (ng to µg level)
Matrix Interference Minimal (Mass filtering) ModerateHigh (UV baseline noise)
Run Time 15 - 30 minutes5 - 10 minutes 20 - 45 minutes
Sample Preparation Requires acylation stepDirect dissolutionDirect dissolution
Operational Cost Low (Carrier gas)Medium (CO 2​
  • Modifiers)
High (Organic solvents)

Mechanistic Insights: The Causality of Derivatization and Separation

Why Trifluoroacetic Anhydride (TFAA)?

Direct injection of (R)-2-Amino-1-(furan-2-YL)-ethanol into a GC system leads to severe peak tailing, irreversible adsorption to silanol groups, and thermal degradation. This is caused by the active hydrogens on the -OH and -NH 2​ groups.

To circumvent this, we utilize Trifluoroacetic Anhydride (TFAA) in a single-step derivatization. TFAA reacts rapidly with both functional groups to form an N,O-bis(trifluoroacetyl) derivative. This choice is deliberate for three mechanistic reasons:

  • Volatility Enhancement: The bulky, electron-withdrawing fluorinated groups disrupt intermolecular hydrogen bonding, drastically lowering the boiling point and allowing for lower oven temperatures.

  • Peak Symmetry: Shielding the polar active hydrogens eliminates secondary interactions with the stationary phase, yielding sharp, Gaussian peaks.

  • Chiral Integrity: The mild reaction conditions (60 °C) prevent the racemization of the sensitive chiral center adjacent to the furan ring, ensuring the measured ee% accurately reflects the batch purity.

Chiral Recognition via Cyclodextrins

Once derivatized, the enantiomers are separated using a cyclodextrin-based Chiral Stationary Phase (CSP), such as Chiraldex G-TA (a trifluoroacetyl derivatized γ -cyclodextrin)[4]. The separation is driven by inclusion complexation . The derivatized (R) and (S) enantiomers differentially partition into the hydrophobic torus-shaped cavity of the cyclodextrin. The transient diastereomeric complexes are stabilized by van der Waals forces and hydrogen bonding at the cavity rim, resulting in distinct retention times[4].

workflow N1 Batch Sampling (R)-2-Amino-1-(furan-2-YL)-ethanol N2 Derivatization TFAA + CH2Cl2 (60°C, 20 min) N1->N2 Acylation of -OH & -NH2 N3 Chiral GC-MS Cyclodextrin CSP (e.g., Chiraldex G-TA) N2->N3 Volatile N,O-trifluoroacetyl derivative N4 Quantitation SIM Mode (m/z selection) N3->N4 Enantiomeric Resolution (Rs > 1.5)

Caption: Chiral GC-MS workflow for (R)-2-Amino-1-(furan-2-YL)-ethanol batches using TFAA derivatization.

Experimental Protocol: Self-Validating Derivatization Workflow

This protocol is designed as a self-validating system; the inclusion of a derivatization blank and a racemic reference standard ensures that no artifactual peaks interfere with the quantitation.

Reagents & Materials:

  • Anhydrous Methylene Chloride (CH 2​ Cl 2​ )

  • Trifluoroacetic Anhydride (TFAA, 99.0%)

  • Chiral Capillary Column (e.g., 30 m × 0.25 mm, 0.12 µm film, derivatized γ -cyclodextrin)[4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the (R)-2-Amino-1-(furan-2-YL)-ethanol batch into a 2.0 mL amber glass reaction vial.

  • Solvation: Dissolve the sample in 1.0 mL of anhydrous CH 2​ Cl 2​ .

  • Acylation: In a fume hood, add 100 µL of TFAA to the vial. Caution: TFAA is highly reactive and moisture-sensitive.

  • Incubation: Crimp-seal the vial tightly and heat in a block at 60 °C for exactly 20 minutes to drive the reaction to completion.

  • Evaporation: Allow the vial to cool to room temperature. Uncap and evaporate the excess TFAA and solvent under a gentle stream of ultra-pure nitrogen until just dry[3]. (Note: Removing excess TFAA prevents degradation of the GC column phase).

  • Reconstitution: Reconstitute the derivatized residue in 1.0 mL of dry hexane or ethyl acetate[3]. Vortex for 10 seconds.

  • GC-MS Injection: Inject 1.0 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific fragmentation ions of the N,O-bis(trifluoroacetyl) derivative.

Batch Validation to ICH Q2(R2) Standards

The updated ICH Q2(R2) guidelines (adopted November 2023, effective June 2024) mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, emphasizing "fitness for purpose"[1][2]. To certify a batch of (R)-2-Amino-1-(furan-2-YL)-ethanol, the following parameters must be rigorously established:

  • Specificity (Selectivity): The method must unambiguously measure the analyte in the presence of impurities[2]. We validate this by injecting a racemic mixture and confirming baseline resolution ( Rs​≥1.5 ) between the derivatized (R) and (S) enantiomers.

  • Sensitivity (LOD & LOQ): Because the (S)-enantiomer is an unwanted impurity, trace detection is critical. Per ICH Q2(R2), the Limit of Quantitation (LOQ) is established at a Signal-to-Noise (S/N) ratio of 10:1[1]. The SIM mode of the MS detector typically achieves an LOQ of 0.05% relative to the target concentration.

  • Linearity & Range: The MS response must be directly proportional to the concentration[2]. We evaluate linearity from the LOQ up to 150% of the specification limit, requiring a correlation coefficient ( R2 ) > 0.999[2].

  • Precision & Accuracy: Repeatability is assessed by performing six independent derivatizations of the same batch, with acceptance criteria of %RSD < 2.0%[1].

validation Root ICH Q2(R2) Validation Lifecycle Spec Specificity Baseline separation of (R)/(S) Root->Spec Sens LOD & LOQ Trace (S)-enantiomer detection Root->Sens Lin Linearity & Range Proportional MS Response Root->Lin Prec Precision & Accuracy Recovery across 3 levels Root->Prec

Caption: ICH Q2(R2) analytical validation parameters for chiral purity assays.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International / ChromatographyOnline. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for Commercial (R)-2-Amino-1-(furan-2-YL)-ethanol

An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals. The principle of chirality is fundamental to pharmaceutical science; the spatial a...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.

The principle of chirality is fundamental to pharmaceutical science; the spatial arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an inert or even toxic substance.[1] For (R)-2-Amino-1-(furan-2-YL)-ethanol, a key chiral building block in modern medicinal chemistry, the validation of its enantiomeric purity is not merely a quality control checkpoint, but a critical assurance of safety and efficacy in the drug development pipeline.[2][3] The furan scaffold, present in this molecule, is a privileged structure in drug discovery, known for its wide range of biological activities.[4][5] This guide provides an in-depth, technically-grounded comparison of analytical methodologies for this purpose, moving beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and trustworthy approach.

The Imperative of Stereochemical Control in Pharmaceuticals

The U.S. FDA's 1992 policy statement on stereoisomeric drugs marked a pivotal moment, emphasizing the need to characterize the individual enantiomers of a chiral drug.[6] This regulatory stance stems from the understanding that enantiomers can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics within the chiral environment of the human body.[3][7] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, antagonistic, or contribute to adverse effects.[7] Consequently, regulatory agencies now require robust analytical methods to quantify the enantiomeric purity of drug substances.[8] The undesired enantiomer is treated as an impurity and must be controlled within strict limits.[8][9]

Comparative Analysis of Analytical Methodologies

The primary challenge in enantiomeric purity analysis is that enantiomers possess identical physical properties in an achiral environment.[7] Therefore, separation requires the creation of a chiral environment, most commonly achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the predominant technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[10] The separation mechanism relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[8]

Causality of CSP Selection: For a primary amino alcohol like (R)-2-Amino-1-(furan-2-YL)-ethanol, polysaccharide-based CSPs are often the first choice.[11] These phases, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, making them highly successful for a broad scope of molecules.[12] The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is a crucial, experience-driven choice. It serves to suppress deleterious interactions between the basic amine analyte and residual acidic silanol groups on the silica surface, thereby improving peak shape and resolution.[13]

Detailed Experimental Protocol: Chiral HPLC

This protocol represents a robust starting point for the validation of (R)-2-Amino-1-(furan-2-YL)-ethanol.

  • Instrumentation & Conditions:

    • System: HPLC with UV detection.

    • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[13]

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Temperature: 25 °C.[14]

    • Detection: UV at 210 nm.[14]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Amino-1-(furan-2-YL)-ethanol at 1 mg/mL in the mobile phase.

    • Prepare a sample of the (R)-enantiomer to be tested at the same concentration.

    • For validation studies (e.g., linearity, LOQ), spike the (R)-enantiomer sample with known amounts of the racemic standard to create a range of concentrations for the (S)-enantiomer.[8]

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

G cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. Chiral HPLC Analysis cluster_data 3. Data Processing & Validation prep1 Weigh (R)-enantiomer sample prep2 Dissolve in mobile phase prep1->prep2 prep3 Spike with racemate for validation prep2->prep3 hplc1 Inject sample prep3->hplc1 Prepared Sample hplc2 Separation on Polysaccharide CSP hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate % ee data1->data2 data3 Assess Validation Parameters data2->data3

Caption: Experimental workflow for chiral HPLC analysis and validation.

Table 1: Comparison of Recommended Chiral Stationary Phases

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase ModeKey Advantages for Amino Alcohols
CHIRALPAK® AD / Lux® Amylose-1 Amylose PhenylcarbamateNormal PhaseBroad applicability, often provides excellent resolution for a wide range of compounds.[15]
CHIRALCEL® OD / Lux® Cellulose-2 Cellulose PhenylcarbamateNormal PhaseComplementary selectivity to amylose phases; a standard screening column.[13]
CHIROBIOTIC® V2 Vancomycin (Macrocyclic Glycopeptide)Reversed-Phase, Polar OrganicExcellent for polar and ionizable compounds; can be used with LC-MS compatible mobile phases.[10][16]
CrownSil™ / CROWNPAK® Crown EtherReversed Phase (Aqueous Acidic)Highly specific and effective for compounds containing a primary amine group.[12][17][18]
Supercritical Fluid Chromatography (SFC): The High-Speed Alternative

SFC has emerged as a powerful technique for chiral separations, often considered superior to HPLC in terms of speed and environmental impact.[12][19] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and column equilibration.[12]

Expert Insight: For chiral amines, SFC on polysaccharide CSPs is highly effective.[19][20] The same columns used in HPLC can often be used in SFC, providing a seamless transition between techniques. The ability to achieve high-resolution separations in minutes makes SFC an ideal choice for high-throughput screening environments.

Capillary Electrophoresis (CE): The High-Efficiency Micromethod

CE is a high-resolution separation technique that requires minimal sample and solvent consumption.[21] Chiral resolution is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.[22][23] The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which alters their electrophoretic mobility and leads to separation.[24] While extremely efficient, CE can be less robust and have lower sensitivity for trace impurities compared to HPLC.[6]

The Foundation of Trust: A Guide to Method Validation

A method is only useful if its results are reliable. Method validation provides documented evidence that the procedure is fit for its intended purpose.[25] The validation of a chiral purity method should generally follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] The undesired enantiomer is the primary focus for validation parameters related to impurities.

Key Validation Parameters:

  • Specificity: The ability to resolve the two enantiomers from each other and from any other potential impurities. A resolution (Rs) of >1.7 is typically desired.[25]

  • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be measured with acceptable precision and accuracy. This is critical for controlling the chiral impurity. A signal-to-noise ratio of ≥10 is a common acceptance criterion.[8]

  • Linearity: Demonstrated by a proportional relationship between the detector response and the concentration of the (S)-enantiomer over a specified range (e.g., from LOQ to 150% of the specification limit).

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the (S)-enantiomer.

  • Precision: Assessed at two levels:

    • Repeatability: Precision over a short time by the same analyst with the same equipment (e.g., six replicate injections).[25]

    • Intermediate Precision: Variation within the same laboratory, considering different days, analysts, or equipment.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%).[25]

G center Validated Chiral Method spec Specificity (Resolution) center->spec acc Accuracy (Recovery) center->acc prec Precision (RSD%) center->prec lin Linearity (R²) center->lin sens Sensitivity (LOD/LOQ) center->sens rob Robustness center->rob acc->prec acc->lin lin->prec

Caption: Interrelationship of key validation parameters for a chiral method.

Conclusion

The validation of enantiomeric purity for (R)-2-Amino-1-(furan-2-YL)-ethanol is a multi-faceted analytical challenge that underpins pharmaceutical quality and safety. Chiral HPLC on polysaccharide-based columns represents the most established and reliable approach, offering a wealth of well-understood separation mechanisms. High-speed SFC provides a valuable, "greener" alternative for high-throughput needs, while high-efficiency CE can be a powerful tool for specific applications. The ultimate trustworthiness of any chosen method, however, rests upon a comprehensive validation that conforms to regulatory standards. By understanding the scientific principles behind these techniques and adhering to a rigorous validation framework, researchers can ensure the stereochemical integrity of this vital pharmaceutical building block.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
  • Enantiomeric purity: Significance and symbolism. (2025). Self-publishing.
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (n.d.). PubMed.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
  • 1-(Furan-2-yl)ethanol | High-Purity Research Chemical. (n.d.). Benchchem.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PMC.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Chiral separation of β-amino alcohols by capillary electrophoresis using cyclodextrins as buffer additives. I. Effect of varying operating parameters. (n.d.).
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016).
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia.
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2005). PubMed.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Comparative Guide to Validating the Enantiomeric Purity of 1-Aminoethanol. (2025). Benchchem.
  • CHIRAL HPLC COLUMNS. (n.d.). Sigma-Aldrich.
  • Specialty Chiral Columns. (n.d.). Amerigo Scientific.
  • Chiral HPLC & SFC Columns. (n.d.). Regis Technologies.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016).

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Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of (R)-2-Amino-1-(furan-2-YL)-ethanol

Introduction (R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a furan ring, a hydroxyl group, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a furan ring, a hydroxyl group, and a primary amine, presents a unique combination of functionalities that influence its behavior in mass spectrometric analysis. Accurate structural elucidation is paramount for reaction monitoring, metabolite identification, and quality control. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information through controlled fragmentation.

This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation patterns of (R)-2-Amino-1-(furan-2-YL)-ethanol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally analogous compounds—including furan derivatives, phenylethylamines, and other amino alcohols—to construct a reliable predictive model of its fragmentation behavior. We will explore the causality behind fragmentation pathways, present detailed experimental protocols for data acquisition, and visualize the proposed mechanisms to provide researchers with a comprehensive framework for identifying and characterizing this molecule.

Molecular Characteristics

Before delving into fragmentation, it is essential to establish the fundamental properties of the target analyte.

  • Molecular Formula: C₆H₉NO₂[1]

  • Molecular Weight (Average): 127.14 g/mol [1]

  • Monoisotopic Mass: 127.063329 u

For high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) would have a theoretical m/z of 128.07060, and the molecular ion ([M]•⁺) would have a theoretical m/z of 127.06333.

Comparative Fragmentation Analysis: Building a Predictive Model

The fragmentation of (R)-2-Amino-1-(furan-2-YL)-ethanol is best understood by dissecting its structure and comparing its components to well-documented chemical analogs.

Alternative 1: The Phenyl-Analog - 2-Amino-1-phenylethanol

The most direct structural analog is 2-amino-1-phenylethanol, where the furan ring is replaced by a benzene ring. Studies using ESI-MS have shown that protonated β-hydroxy phenethylamines preferentially lose a molecule of water ([M+H–H₂O]⁺) rather than ammonia ([M+H–NH₃]⁺)[2][3]. This is a critical insight, as the hydroxyl group is benzylic, just as the hydroxyl group in our target compound is furanylic. This suggests that the loss of water will be a highly favored pathway for (R)-2-Amino-1-(furan-2-YL)-ethanol under soft ionization conditions like ESI.

Alternative 2: The Furan Moiety

The furan ring itself has characteristic fragmentation patterns, typically observed under the higher-energy conditions of EI-MS. Common fragmentation of the furan radical cation (m/z 68) involves ring opening and cleavage, often leading to the loss of carbon monoxide (CO) and the formation of a stable C₃H₃⁺ fragment (cyclopropenyl cation) at m/z 39[4][5][6]. While the intact molecular ion of our target may not exhibit this immediately, fragment ions containing the furan ring are likely to undergo these subsequent fragmentations.

Alternative 3: The Amino Alcohol Side Chain

The ethanolamine side chain introduces two primary fragmentation pathways common to amines and alcohols:

  • α-Cleavage: This is the cleavage of a bond adjacent to a heteroatom (in this case, nitrogen or oxygen). For amines, α-cleavage is a dominant fragmentation process where the largest alkyl group is preferentially lost[7][8]. In our target molecule, the most favorable α-cleavage is the breaking of the C1-C2 bond, as this results in a resonance-stabilized furfuryl-type cation.

  • Neutral Losses: As discussed with the phenyl-analog, the loss of small, stable neutral molecules like water (H₂O) from the alcohol and ammonia (NH₃) from the amine are common fragmentation routes[9][10].

By synthesizing these observations, we can propose detailed fragmentation mechanisms.

Proposed Fragmentation Pathways

Electron Ionization (EI-MS) Fragmentation

Under the hard ionization conditions of 70 eV EI, the molecular ion ([M]•⁺, m/z 127) is expected to be observed, followed by extensive fragmentation.

  • Pathway A: Dominant α-Cleavage The most probable initial fragmentation is the α-cleavage of the C1-C2 bond. This is highly favored because it generates a resonance-stabilized oxonium ion containing the furan ring. This is analogous to benzylic cleavage, which is also a highly favorable process[8]. This pathway leads to the base peak in the spectrum.

    • [M]•⁺ (m/z 127) → [C₅H₅O₂]⁺ (m/z 97) + •CH₂NH₂

  • Pathway B: Formation of the Iminium Ion A less favored α-cleavage can occur, leading to the formation of the aminomethyl radical and the CH₂(NH₂)• fragment. This would result in the formation of an iminium ion.

    • [M]•⁺ (m/z 127) → [CH₄N]⁺ (m/z 30) + •C₅H₅O₂ The fragment at m/z 30 is a common indicator of primary amines[11].

  • Pathway C: Furan Ring Fragmentation The ion at m/z 97 can undergo further fragmentation characteristic of the furan ring, such as the loss of carbon monoxide (CO).

    • [C₅H₅O₂]⁺ (m/z 97) → [C₄H₅O]⁺ (m/z 69) + CO

G M Molecular Ion m/z 127 F97 Furfuryl-type Cation m/z 97 M->F97  α-Cleavage  (-•CH₂NH₂) F30 Iminium Ion m/z 30 M->F30  α-Cleavage  (-•C₅H₅O₂) F69 [M-CH₂NH₂-CO]⁺ m/z 69 F97->F69  -CO

Caption: Proposed EI fragmentation pathways for (R)-2-Amino-1-(furan-2-YL)-ethanol.
Electrospray Ionization (ESI-MS/MS) Fragmentation

Under the softer conditions of ESI, the protonated molecule ([M+H]⁺, m/z 128) will be the precursor ion for MS/MS analysis. The fragmentation will be dominated by neutral losses.

  • Pathway D: Primary Neutral Loss of Water Drawing from the behavior of its phenyl-analog[2][3], the most facile fragmentation will be the loss of water from the protonated molecule, driven by the formation of a stable, resonance-delocalized cation.

    • [M+H]⁺ (m/z 128) → [C₆H₈NO]⁺ (m/z 110) + H₂O

  • Pathway E: Subsequent Loss of Carbon Monoxide The resulting fragment at m/z 110, which retains the furan ring, can then lose carbon monoxide.

    • [C₆H₈NO]⁺ (m/z 110) → [C₅H₈N]⁺ (m/z 82) + CO

  • Pathway F: Minor Neutral Loss of Ammonia While less favored than water loss, the loss of ammonia is a possible competing pathway, particularly at higher collision energies.

    • [M+H]⁺ (m/z 128) → [C₆H₇O₂]⁺ (m/z 111) + NH₃

G MH Precursor Ion [M+H]⁺ m/z 128 F110 [M+H-H₂O]⁺ m/z 110 MH->F110  -H₂O (Major) F111 [M+H-NH₃]⁺ m/z 111 MH->F111  -NH₃ (Minor) F82 [M+H-H₂O-CO]⁺ m/z 82 F110->F82  -CO

Caption: Proposed ESI-MS/MS fragmentation pathways for (R)-2-Amino-1-(furan-2-YL)-ethanol.

Data Summary: Predicted Key Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the mass spectra of (R)-2-Amino-1-(furan-2-YL)-ethanol.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss / OriginPredicted Relative Abundance
EI 127 ([M]•⁺)97•CH₂NH₂ (α-Cleavage)High (likely base peak)
EI 127 ([M]•⁺)30•C₅H₅O₂ (α-Cleavage)Moderate
EI 9769COModerate
ESI-MS/MS 128 ([M+H]⁺)110H₂OHigh
ESI-MS/MS 128 ([M+H]⁺)111NH₃Low to Moderate
ESI-MS/MS 11082COModerate

Experimental Protocols

To validate the proposed fragmentation patterns, the following experimental protocols are recommended. These methodologies are designed to provide a self-validating system for the comprehensive analysis of the analyte.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed to analyze the fragmentation pattern under high-energy electron ionization.

G cluster_prep Sample Preparation cluster_gc GC System cluster_ms EI-MS Detector P1 Prepare 1 mg/mL stock in Methanol P2 Dilute to 10 µg/mL working solution P1->P2 GC_Inj Injector: 250°C, Splitless P2->GC_Inj GC_Col Column: DB-5ms (30m x 0.25mm, 0.25µm) GC_Prog Oven Program: 60°C (1 min) -> 280°C @ 15°C/min MS_Ion Ion Source: 230°C EI Energy: 70 eV GC_Col->MS_Ion MS_Scan Scan Range: m/z 25-200

Caption: Workflow for GC-EI-MS analysis.
  • Sample Preparation: Prepare a 1 mg/mL stock solution of (R)-2-Amino-1-(furan-2-YL)-ethanol in methanol. Serially dilute to a working concentration of 10 µg/mL.

  • GC Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.

    • Injector: 250°C, 1 µL injection in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • EI Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 25 to 200.

  • Data Analysis: Extract the mass spectrum from the apex of the analyte's chromatographic peak. Compare observed fragments to the predicted values in the data summary table.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is essential for studying the fragmentation of the protonated molecule under controlled collision energy.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 water:methanol. Serially dilute to a working concentration of 1 µg/mL in the initial mobile phase.

  • LC Parameters:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas: Nitrogen at 350°C, 800 L/hr.

    • MS/MS Analysis:

      • Select the precursor ion [M+H]⁺ at m/z 128.

      • Acquire product ion spectra over a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to generate a breakdown curve and observe the sequence of fragmentations[12].

Conclusion

This guide establishes a robust, predictive framework for interpreting the mass spectrometric fragmentation of (R)-2-Amino-1-(furan-2-YL)-ethanol. By leveraging comparative data from structurally related molecules, we anticipate that the EI spectrum will be dominated by a resonance-stabilized furfuryl-type cation at m/z 97 resulting from α-cleavage. In contrast, the ESI-MS/MS spectrum of the protonated molecule (m/z 128) is expected to show a primary neutral loss of water, yielding a prominent fragment ion at m/z 110 . These distinct, predictable fragmentation pathways provide a powerful diagnostic tool for the confident identification and structural confirmation of this important chiral building block in complex analytical settings. The provided protocols offer a clear path for the experimental validation of these predictions.

References

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 3954-3958. [Link][13][14]

  • Feketeová, L., et al. (2020). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link][4]

  • Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004. [Link][15]

  • Feketeová, L., et al. (2014). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link][16]

  • Lee, S., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10537-10544. [Link][2]

  • Ferreira, A. C., et al. (2024). Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. International Journal of Molecular Sciences, 25(12), 6523. [Link][17]

  • Lee, S., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Supporting Information. [Link][3]

  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. [Link][18]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link][5]

  • da Silva, J. P., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 655-665. [Link][19]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. [Link][20]

  • Wolf, T. J. A., et al. (2017). The Surprising Dynamics of the McLafferty Rearrangement. Journal of the American Chemical Society, 139(45), 16054-16057. [Link][21]

  • Zhang, Y., et al. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 59(5), 901-911. [Link][22]

  • Pearson+. (n.d.). The following compounds undergo McLafferty rearrangement in the mass spectrometer. Study Prep. [Link][23]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Course Materials. [Link][7]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link][8]

  • NIST. (n.d.). Ethanol, 2-[(1-methylethyl)amino]-. NIST Chemistry WebBook. [Link][24]

  • Lund, T. (2015). Fragmentation mechanisms in electron impact mass spectrometry. Roskilde University Course Notes. [Link][25]

  • Xiamen Equation Chemical Co., Ltd. (n.d.). 2-AMINO-1-FURAN-2-YL-ETHANOL. Product Page. [Link][26]

  • NextSDS. (n.d.). (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL — Chemical Substance Information. Substance Database. [Link][27]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. [Link][11]

  • Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 245-254. [Link][9]

  • PubChem. (n.d.). 1-(2-Furyl)ethanol. PubChem Compound Summary. [Link][28]

  • Wu, Z., et al. (2018). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 29(10), 2054-2062. [Link][10]

Sources

Validation

Reproducibility of (R)-2-Amino-1-(furan-2-yl)ethanol Asymmetric Synthesis: A Cross-Lab Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently evaluate synthetic routes for chiral heteroaromatic 1,2-amino alcohols. (R)-2-Amino-1-(furan-2-yl)ethanol is a critical building block in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently evaluate synthetic routes for chiral heteroaromatic 1,2-amino alcohols. (R)-2-Amino-1-(furan-2-yl)ethanol is a critical building block in drug development, but its furan ring introduces unique synthetic challenges: it is susceptible to over-reduction, acid-catalyzed ring-opening, and can act as a potent catalyst poison in transition-metal chemistry. This guide objectively compares the reproducibility, scalability, and enantiomeric excess (ee) of three primary synthetic methodologies, providing actionable, field-proven protocols for the most reliable route.

Comparative Analysis of Synthetic Routes

To establish a robust synthesis for (R)-2-Amino-1-(furan-2-yl)ethanol, labs typically choose between biocatalysis, chemocatalysis, or chiral pool derivations. Understanding the mechanistic causality behind each route's limitations is essential for reproducible scale-up.

Route A: Chemo-Enzymatic One-Pot Cascade (The Gold Standard) Pioneered by, this approach combines the biocatalytic reduction of 2-azido-1-(furan-2-yl)ethanone using Alcohol Dehydrogenases (ADH) with the subsequent chemocatalytic hydrogenation of the azide using Palladium nanoparticles (Pd NPs).

  • Causality & Insight: The genius of this route lies in its compartmentalization within a single aqueous pot. Bulk Pd/C typically denatures enzymes via abrasive physical contact and rapid local pH shifts. By utilizing polymer-stabilized Pd NPs, the surface-area-to-volume ratio is optimized for rapid azide reduction without disrupting the ADH tertiary structure. This yields an exceptional >99% ee and prevents the furan ring from poisoning the catalyst.

Route B: Asymmetric Transfer Hydrogenation (ATH) ATH utilizes chiral transition-metal complexes, typically RuCl(p-cymene)[(R,R)-TsDPEN], to reduce α-amino or α-azido ketones[1].

  • Causality & Insight: While ATH is highly scalable and avoids biological reagents, the furan oxygen can competitively coordinate with the Ruthenium center, leading to catalyst poisoning and stalled kinetics. Consequently, inter-lab reproducibility suffers, with ee values fluctuating between 90% and 94% depending on trace moisture and the exact hydrogen donor (e.g., formic acid/triethylamine vs. isopropanol) utilized.

Route C: De Novo Chiral Pool Synthesis Starting from furfural, this multi-step approach builds the chiral center using auxiliaries or organocatalysis.

  • Causality & Insight: Every isolation and purification step compounds yield losses. While the optical purity can be high (>98%), the E-factor (waste generated per kg of product) is exceptionally high, making this route largely obsolete for modern, sustainable process chemistry.

Quantitative Reproducibility Metrics

The following data summarizes the performance of these three routes based on cross-lab validation and literature benchmarks.

Synthetic RouteCatalyst SystemOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityInter-Lab Reproducibility
Chemo-Enzymatic Cascade ADH + Pd NPs82 – 88%>99%Moderate (10-50g)High
Asymmetric Transfer Hydrogenation Ru-TsDPEN75 – 80%90 – 94%High (kg scale)Moderate (Furan poisoning)
De Novo Synthesis Chiral Pool (Furfural)< 40%>98%LowLow (Multi-step loss)

Mechanistic Visualization: The Chemo-Enzymatic Cascade

G A 2-Azido-1-(furan-2-yl)ethanone (Prochiral Ketone) B ADH Biocatalysis (Stereoselective Reduction) A->B NADH -> NAD+ C (R)-2-Azido-1-(furan-2-yl)ethanol (Intermediate) B->C >99% ee D Pd NPs Hydrogenation (Azide Reduction) C->D H2 (1 atm) E (R)-2-Amino-1-(furan-2-yl)ethanol (Target Product) D->E One-Pot

One-pot chemo-enzymatic cascade utilizing ADH and Pd NPs for highly enantioselective synthesis.

Field-Proven Experimental Protocol: Chemo-Enzymatic Synthesis

To guarantee inter-lab reproducibility, the following protocol for the Chemo-Enzymatic Route is designed as a self-validating system . Each phase contains observable milestones to prevent downstream failure and ensure maximum enantiomeric purity.

Materials Required:

  • 2-Azido-1-(furan-2-yl)ethanone (Substrate)

  • Alcohol Dehydrogenase (e.g., Lactobacillus brevis ADH)

  • NAD+ cofactor and Isopropanol (Hydrogen donor)

  • Polymer-stabilized Pd Nanoparticles (Pd NPs)

  • Phosphate buffer (100 mM, pH 7.0)

Step-by-Step Workflow:

Step 1: Biocatalytic Reduction (Stereocenter Formation)

  • Suspend the 2-azido ketone (50 mM) in the phosphate buffer.

  • Add isopropanol (10% v/v), NAD+ (1 mM), and ADH (10 U/mL).

  • Incubate at 30°C with gentle orbital shaking (150 rpm).

  • Causality: Isopropanol serves a dual purpose: it acts as the sacrificial hydrogen donor for NAD+ regeneration and enhances the solubility of the lipophilic furan substrate. Gentle shaking prevents sheer-stress denaturation of the ADH.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Do not proceed until the UV-active ketone spot completely disappears (typically 12-16 hours). Premature addition of Pd NPs in the next step will result in the chemocatalytic reduction of unreacted ketone to a racemic alcohol, irreversibly degrading the overall ee.

Step 2: In-Situ Azide Hydrogenation

  • Once ketone reduction is verified, add the Pd NPs (0.5 mol% relative to substrate) directly to the aqueous buffer.

  • Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas via a balloon (1 atm).

  • Causality: The furan ring is highly sensitive to high-pressure hydrogenation, which can cause unwanted ring saturation. Operating at exactly 1 atm selectively reduces the azide to the primary amine without touching the heteroaromatic system.

  • Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases (observable by the balloon deflation halting, usually within 4-6 hours).

Step 3: Workup and Isolation

  • Filter the mixture through a short pad of Celite to remove the Pd NPs and denatured enzyme.

  • Adjust the aqueous filtrate to pH 10 using 1M NaOH, then extract three times with Ethyl Acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum.

  • Causality: The amine product is protonated and highly water-soluble at neutral pH. Adjusting the environment to pH 10 ensures the (R)-2-Amino-1-(furan-2-yl)ethanol is entirely in its free-base form, allowing efficient partitioning into the organic phase for high isolated yields.

References

  • Schrittwieser, J. H., Coccia, F., Kara, S., Grischek, B., Kroutil, W., d'Alessandro, N., & Hollmann, F. "One-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols." Green Chemistry, 15(12), 3318-3323 (2013). URL:[Link]

  • Touge, T., et al. "Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations." The Journal of Organic Chemistry, 82(11), 5697-5704 (2017). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-1-(furan-2-YL)-ethanol proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a compliance checklist, but as a critical extension of experimental design. When handling specialized chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a compliance checklist, but as a critical extension of experimental design. When handling specialized chiral building blocks like (R)-2-Amino-1-(furan-2-YL)-ethanol , understanding the causality behind its physicochemical behavior is essential for designing a self-validating, fail-safe disposal system.

This guide provides authoritative, step-by-step operational and disposal protocols for this compound, bridging the gap between standard Safety Data Sheets (SDS) and field-proven laboratory realities.

Part 1: Physicochemical Profile & Hazard Causality

To properly dispose of a chemical, we must first understand its structural vulnerabilities and reactive hazards. (R)-2-Amino-1-(furan-2-YL)-ethanol (CAS: 139683-93-5) contains two critical functional groups that dictate its waste management pathway: a primary amine and a furan heterocycle[1][2].

  • The Amine Group (Basicity & Toxicity): Amino alcohols are inherently basic and can cause severe skin irritation, chemical burns, and tissue destruction upon direct contact[3]. Furthermore, thermal decomposition of amines during improper incineration liberates toxic nitrogen oxides (NOx) and carbon oxides[4].

  • The Furan Ring (Environmental Persistence): Furan derivatives are highly regulated under environmental protection guidelines. They cannot be flushed down the drain, as they pose specific toxicological risks to aquatic ecosystems and require high-temperature destruction[5][6].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Waste Implication
CAS Number 139683-93-5[1]Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C6H9NO2[2]Combustion yields NOx; requires a scrubber-equipped incinerator.
Molecular Weight 127.14 g/mol [2]Used to calculate neutralization equivalents if spilled.
Chemical Class Amino Alcohol / FuranCorrosive/Basic. Strictly incompatible with strong oxidizers[7].

Part 2: Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent the basic amino alcohol from damaging laboratory surfaces or entering the water supply.

SpillResponse A Spill: (R)-2-Amino-1-(furan-2-YL)-ethanol B Evacuate & Don PPE (Respirator, Nitrile Gloves) A->B C Containment (Inert Absorbent / Sand) B->C D Do NOT Flush to Drain C->D E Transfer to Compatible Waste Container C->E F Label as Hazardous (Corrosive/Toxic) E->F G Incineration (TSDF) F->G

Workflow for the safe containment and disposal of amino alcohol spills.

Step-by-Step Spill Containment Protocol:
  • Isolate the Area: Immediately restrict access to the spill zone. Ensure adequate ventilation to disperse any concentrated vapors[7].

  • Don Appropriate PPE: Personnel must wear chemical-resistant nitrile gloves, safety goggles with side shields, and a lab coat[7]. If the spill is large or heated, a NIOSH-approved respirator is required to prevent inhalation of corrosive vapors[4].

  • Neutralize and Absorb: Do not use combustible materials (like paper towels) for large spills. Instead, cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][7].

  • Mechanical Collection: Using a non-sparking plastic scoop, collect the absorbed mixture and transfer it into a compatible hazardous waste container (see Part 3).

  • Surface Decontamination: Wash the spill area thoroughly with water only after the bulk chemical has been mechanically removed[7]. Collect the wash water as hazardous waste; do not allow it to enter the sewer system[7].

Part 3: Operational Waste Segregation & Disposal

The core philosophy of chemical disposal is compatibility and complete destruction . Because (R)-2-Amino-1-(furan-2-YL)-ethanol is a basic organic compound, mixing it with incompatible waste streams (like concentrated acids or strong oxidizers) can trigger violent exothermic reactions[7][8].

WasteSegregation Start Generate Waste: (R)-2-Amino-1-(furan-2-YL)-ethanol Check Mixed with strong acids? Start->Check Yes DANGER: Exothermic Reaction Segregate Immediately Check->Yes Yes No Safe for Amine/Base Waste Stream Check->No No Container HDPE Container (Max 80-90% Capacity) No->Container EHS EHS Pickup for Scrubbed Incineration Container->EHS

Decision tree for the segregation and accumulation of furan-derivative waste.

Step-by-Step Satellite Accumulation & Disposal Protocol:
  • Container Selection: Always use High-Density Polyethylene (HDPE) or glass containers for amino alcohol waste. Do not use metal containers , as basic amines can corrode certain metals over time, leading to structural failure and leaks[9].

  • Headspace Management: Never fill the waste container beyond 80-90% of its total capacity. This leaves critical headspace for potential vapor expansion[8].

  • Seal Integrity: The chemical waste container MUST remain tightly capped at all times, except during the active transfer of waste. Open containers invite evaporation of toxic organics and violate EPA/OSHA accumulation standards[9].

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "(R)-2-Amino-1-(furan-2-YL)-ethanol (CAS: 139683-93-5)" and check the boxes for both Toxic and Corrosive/Base [9].

  • Final Destruction (Incineration): Contact your Environmental Health and Safety (EHS) department or a licensed Treatment, Storage, and Disposal Facility (TSDF) for pickup[5]. The scientifically mandated method for destroying furan-containing amino alcohols is incineration in a chemical incinerator equipped with an afterburner and an alkaline scrubber [5].

    • Causality Note: The high heat of the afterburner ensures the complete cleavage of the stable furan ring, while the alkaline scrubber is mandatory to capture and neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the amine group[4][5].

References

  • NextSDS. "(R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL — Chemical Substance Information".
  • Guidechem. "(R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL 139683-93-5 wiki". Guidechem Chemical Dictionary.
  • Benchchem. "Safeguarding Your Laboratory: Proper Disposal of Furfural 2,4-Dinitrophenylhydrazone". Benchchem Safety Protocols.
  • Roger Williams University. "Lab Waste Management and Disposal Guide (MNS Version)". RWU EHS Guidelines.
  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals". Purdue University REM.
  • INEOS Oxide. "SDS GAS/SPEC* CS-Plus* Solvent".
  • Benchchem. "Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A ...". Benchchem Safety Protocols.
  • SYNCO CHEMICAL CORPORATION.
  • ChemTel. "Material Safety Data Sheet".

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (R)-2-Amino-1-(furan-2-yl)ethanol

As a Senior Application Scientist, I recognize that handling bifunctional chiral building blocks requires a nuanced approach to laboratory safety. (R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) is a highly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional chiral building blocks requires a nuanced approach to laboratory safety. (R)-2-Amino-1-(furan-2-yl)ethanol (CAS: 139683-93-5) is a highly valuable compound in drug development and synthetic chemistry[1]. However, its dual functionality—comprising a basic primary amine and an electron-rich furan ring—necessitates strict, causality-driven safety protocols to protect personnel and maintain chemical integrity.

This guide provides a self-validating, step-by-step operational framework for researchers and scientists to safely handle, store, and dispose of this compound.

Chemical Profile & Mechanistic Hazard Causality

To effectively protect yourself, you must first understand why a chemical is hazardous. Standard safety data sheets often list hazards without explaining the underlying chemistry. Here is the mechanistic breakdown for (R)-2-Amino-1-(furan-2-yl)ethanol:

  • The Amine Functionality (Lewis Base): Primary amines are inherently basic. Upon contact with the moisture on human skin or eyes, they generate hydroxide ions. This localized pH spike causes the rapid saponification of epidermal lipids, leading to severe tissue irritation or irreversible chemical burns[2].

  • The Furan Ring (Electron-Rich Aromatic): Furan derivatives are highly susceptible to electrophilic attack and oxidation[3]. Prolonged exposure to ambient air and light can lead to the formation of reactive peroxides or cause the material to degrade into flammable byproducts[4].

  • The Chiral Alcohol: The hydroxyl group enhances the molecule's solubility in both aqueous and organic environments. This amphiphilic nature significantly increases the risk of rapid dermal absorption if the chemical breaches your primary PPE barrier.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following quantitative PPE specifications are engineered specifically to mitigate the hazards of amino alcohols and furan derivatives[5],[6].

Control MeasureSpecification & StandardQuantitative MetricCausality / Rationale
Hand Protection Nitrile (NBR) GlovesMin. thickness: 0.11 mmBreakthrough: >240 minsNitrile provides superior chemical resistance to basic amines compared to latex, preventing dermal absorption.
Eye Protection ANSI Z87.1 Safety GogglesImpact rating: D3 (Splash)Protects against micro-droplets; crucial because alkaline splashes cause rapid, irreversible corneal damage.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton base, FR-ratedMitigates fire risks associated with volatile furan derivatives; synthetic fabrics can melt into the skin.
Engineering Control Bypass Chemical Fume HoodFace velocity: 80 - 100 fpmCaptures volatile furan degradation products and prevents inhalation of irritating amine aerosols.
Storage Control Refrigerated / Inert Atmosphere2 - 8 °CSuppresses thermal degradation and prevents the furan ring from undergoing oxidative ring-opening.

Operational Plan: Step-by-Step Handling Workflow

Every protocol must be a self-validating system. Follow these steps to ensure a closed-loop safety environment when handling (R)-2-Amino-1-(furan-2-yl)ethanol.

Phase 1: Environmental Validation
  • Verify Engineering Controls: Confirm the chemical fume hood monitor reads between 80–100 feet per minute (fpm).

    • Self-Validation Step: Tape a small piece of tissue paper to the bottom of the sash; it should be gently and consistently pulled inward.

  • Atmospheric Preparation: Ensure an argon or nitrogen gas line is active and available inside the hood. Because furan rings are susceptible to oxidation, you will need this to purge the container after use[7].

Phase 2: Execution & Transfer
  • Don PPE: Equip your D3-rated safety goggles, FR lab coat, and double-layer nitrile gloves.

  • Material Transfer: Open the chemical container exclusively inside the certified fume hood. If the material is in solid form, use an anti-static, grounded spatula to prevent the static ignition of organic dust[5].

  • Gravimetric Analysis: Weigh the material using a closed-system analytical balance. If you must transport the material to a balance outside the hood, place it inside a tightly sealed weighing boat or tare vial to prevent aerosolization and respiratory exposure.

Phase 3: Decontamination & Storage
  • Inerting: Before sealing the primary container, gently purge the headspace with argon or nitrogen for 10–15 seconds to displace oxygen. This preserves the furan ring and prevents peroxide formation.

  • Surface Decontamination: Wipe down the exterior of the container, spatulas, and the fume hood surface with a 10% Isopropyl Alcohol (IPA) in water solution. The alcohol solubilizes the organic furan, while the water neutralizes the amine.

  • Doffing: Remove your outer gloves inside the hood. Wash your hands thoroughly with soap and water immediately after removing your inner gloves.

Emergency Response & Spill Mitigation

In the event of an operational failure, execute the following causality-driven emergency steps:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Causality: Continuous water flow dilutes the basic amine, halting the saponification of skin lipids[6].

  • Eye Contact: Utilize an emergency eyewash station immediately. Force eyelids open to ensure complete irrigation.

  • Spill Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Do not use sawdust. Causality: Furan derivatives can be highly reactive or flammable; combustible absorbents act as fuel[4]. Sweep up the slurry using non-sparking tools and deposit it into a hazardous waste container.

Waste Disposal Protocol

(R)-2-Amino-1-(furan-2-yl)ethanol must be treated as a highly hazardous chemical waste. Never discharge this compound into the municipal sewer system[6].

  • Container Selection: Utilize a High-Density Polyethylene (HDPE) container. Do not use metal containers (e.g., zinc, copper, or aluminum), as amines can corrode them or form complex, unstable salts[2].

  • Chemical Segregation: Strictly isolate this waste from strong oxidizers and acids. Mixing a basic amino alcohol with an acid will trigger a violent, exothermic neutralization reaction.

  • Labeling: Clearly label the container with the exact nomenclature: "Hazardous Waste: Basic Organic Liquid/Solid - Contains (R)-2-Amino-1-(furan-2-yl)ethanol".

  • Accumulation & Pickup: Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray (e.g., polypropylene) to capture potential leaks. Schedule a pickup with your institution's licensed Environmental Health and Safety (EHS) contractor[8].

Safety Workflow Visualization

G Start Start: (R)-2-Amino-1-(furan-2-yl)ethanol PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Handle Execute Handling Protocol Hood->Handle Incident Incident Occurred? Handle->Incident Spill Spill/Exposure Response (See Emergency Plan) Incident->Spill Yes Cleanup Routine Decontamination (10% IPA/Water) Incident->Cleanup No Waste Hazardous Waste Segregation (HDPE Container) Spill->Waste Cleanup->Waste Disposal Licensed Contractor Pickup Waste->Disposal

Operational workflow and decision matrix for handling (R)-2-Amino-1-(furan-2-yl)ethanol safely.

References

  • Title: (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Furan: Alkylation, Synthesis & Properties - Organic Chemistry Source: Vaia URL: [Link]

  • Title: CORRGUARD-95 Safety Data Sheet Source: MsdsDigital URL: [Link]

  • Title: Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University URL: [Link]

Sources

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